molecular formula C6H14O2<br>C6H14O2<br>(CH3)2COHCH2CHOHCH3 B1662818 Hexylene Glycol CAS No. 107-41-5

Hexylene Glycol

Número de catálogo: B1662818
Número CAS: 107-41-5
Peso molecular: 118.17 g/mol
Clave InChI: SVTBMSDMJJWYQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hexylene glycol is an oily colorless liquid with a mild sweet odor. Floats and mixes slowly with water. (USCG, 1999)
2-methylpentane-2,4-diol is a glycol in which the two hydroxy groups are at positions 2 and 4 of 2-methylpentane (isopentane).
This compound has been reported in Nicotiana tabacum with data available.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methylpentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBMSDMJJWYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2, Array
Record name HEXYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8725
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41994-80-3 (unspecified titanium(4+) salt)
Record name Hexylene glycol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5021885
Record name 2-Methyl-2,4-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexylene glycol is an oily colorless liquid with a mild sweet odor. Floats and mixes slowly with water. (USCG, 1999), Liquid; NKRA, Colorless liquid with a mild, sweetish odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, sweetish odor.
Record name HEXYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8725
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Pentanediol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexylene glycol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/511
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXYLENE GLYCOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/67
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexylene glycol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0328.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

387 °F at 760 mmHg (USCG, 1999), 198 °C at 760 mm Hg, 198 °C, 388 °F
Record name HEXYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8725
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYL-2,4-PENTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXYLENE GLYCOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/67
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexylene glycol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0328.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

200 °F (USCG, 1999), 93 °C, closed cup, 93 degree C (closed cup), 205 °F (96 °C) (Open cup), 96 °C o.c., 209 °F
Record name HEXYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8725
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexylene glycol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/511
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYL-2,4-PENTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXYLENE GLYCOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/67
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexylene glycol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0328.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible (NIOSH, 2023), Miscible with water, Soluble in alcohol, ether, lower aliphatic hydrocarbons, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Miscible with fatty acids, Solubility in water: miscible, Miscible
Record name HEXYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8725
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYL-2,4-PENTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Hexylene glycol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0328.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.923 g/cu cm at 15 °C, Bulk density 7.69 lb/gal, Density = 0.92109 at 20 °C; 0.9181 at 25 °C, Relative density (water = 1): 0.92, 0.923, 0.92
Record name HEXYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8725
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYL-2,4-PENTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXYLENE GLYCOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/67
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexylene glycol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0328.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 4.1
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure = 0.013 mm Hg at 25 °C, 7.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 6.7, 0.05 mmHg
Record name HEXYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8725
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexylene glycol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/511
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYL-2,4-PENTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXYLENE GLYCOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/67
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexylene glycol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0328.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Liquid, Colorless liquid

CAS No.

107-41-5
Record name HEXYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8725
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylene glycol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylene glycol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Pentanediol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-2,4-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpentane-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYLENE GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEH0A3F75J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYL-2,4-PENTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXYLENE GLYCOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/67
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2,4-Pentanediol, 2-methyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SAC5C10.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-58 °F (USCG, 1999), Freezing point = -50 °C (glass or vitreous condition), Heat of fusion at melting point = 1.48X10+7 J/kmol, -50 °C, -58 °F (sets to glass), -58 °F (Sets to glass)
Record name HEXYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8725
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYL-2,4-PENTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXYLENE GLYCOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/67
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexylene glycol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0328.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

What are the chemical properties of Hexylene Glycol for lab use?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Hexylene Glycol for Laboratory Use

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of laboratory reagents is paramount for experimental design, execution, and data interpretation. This compound (2-methyl-2,4-pentanediol) is a versatile diol organic compound with a wide range of applications in the laboratory, primarily utilized as a precipitant in protein crystallography, a cryoprotectant, a solvent in various formulations, and as an internal standard in analytical chromatography.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core chemical properties of this compound for laboratory use, including detailed experimental protocols and visualizations to facilitate its effective application.

Physicochemical Properties

This compound is a clear, colorless, and oily liquid with a mild, sweetish odor.[2] It is fully miscible with water and soluble in many organic solvents, making it a versatile solvent and coupling agent in various laboratory preparations.[1][3] Its hygroscopic nature necessitates storage in tightly sealed containers to prevent moisture absorption.[6]

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Synonyms 2-Methyl-2,4-pentanediol, MPD, Diolane[7]
Molecular Formula C₆H₁₄O₂[1]
Molecular Weight 118.17 g/mol [8]
Appearance Clear, colorless liquid[1]
Odor Mild, sweetish
Density 0.923-0.925 g/cm³ at 20°C
Boiling Point 197-199°C[8]
Melting Point -40°C to -50°C[1][3]
Flash Point 93 - 97°C (Closed cup)[9]
Vapor Pressure 0.05 mmHg at 20°C[1]
Solubility in Water Miscible[1]
logP (Octanol-Water Partition Coefficient) 0.58[2]
Viscosity 34 - 38.9 cP at 20°C[2][4]

Chemical Reactivity and Stability

This compound is a stable compound under standard laboratory conditions.[2] It is incompatible with strong oxidizing agents, strong reducing agents, and strong acids.[10][11] Contact with these substances should be avoided to prevent vigorous reactions. It is also hygroscopic and will absorb moisture from the air.[6] For long-term storage, it is recommended to keep this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4]

Table 2: Safety and Reactivity Data
ParameterInformationReferences
Stability Stable under recommended storage conditions.
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, acid anhydrides.[9][10][11]
Conditions to Avoid Heat, flames, sparks, and direct sunlight.[10]
Hazardous Decomposition Products Carbon oxides upon combustion.[10]

Experimental Protocols

This compound's unique properties make it a valuable tool in several key laboratory techniques. Below are detailed protocols for some of its primary applications.

Protein Crystallization using Vapor Diffusion

This compound is a widely used precipitating agent in macromolecular crystallography.[1] Its amphiphilic nature allows it to interact with both polar and nonpolar regions of a protein, facilitating the removal of the hydration shell and promoting crystallization.[7]

Objective: To obtain protein crystals for X-ray diffraction analysis using the hanging drop vapor diffusion method with this compound as the precipitant.

Materials:

  • Purified protein solution (5-20 mg/mL) in a suitable buffer.

  • This compound (crystallization grade).

  • Buffer solution identical to the protein buffer.

  • Crystallization plates (e.g., 24-well or 96-well).

  • Coverslips.

  • Micropipettes and tips.

Methodology:

  • Reservoir Solution Preparation: Prepare a reservoir solution containing a specific concentration of this compound (e.g., 10-50% v/v), buffer, and any necessary salts or additives. The final volume in the reservoir is typically 500 µL for a 24-well plate.

  • Drop Preparation: On a siliconized coverslip, mix a small volume of the protein solution (e.g., 1 µL) with an equal volume of the reservoir solution (1 µL).

  • Sealing: Invert the coverslip and place it over the reservoir, sealing the well with grease to create an airtight environment.

  • Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

  • Observation: Regularly monitor the drops under a microscope for crystal growth over several days to weeks.

G cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth cluster_analysis Analysis prep_reservoir Prepare Reservoir Solution (this compound, Buffer, Salts) mix_drop Mix Protein and Reservoir Solution on Coverslip prep_reservoir->mix_drop prep_protein Prepare Protein Solution prep_protein->mix_drop seal_well Seal Coverslip over Reservoir mix_drop->seal_well incubate Incubate at Constant Temperature seal_well->incubate observe Monitor for Crystal Growth incubate->observe harvest Harvest Crystal observe->harvest Crystal Formation xray X-ray Diffraction harvest->xray

Figure 1: Experimental workflow for protein crystallization using this compound.

Cryoprotection of Protein Crystals

To prevent ice crystal formation during flash-cooling for X-ray diffraction data collection, protein crystals are often treated with a cryoprotectant. This compound is an effective cryoprotectant.[12]

Objective: To cryoprotect a protein crystal using this compound prior to flash-cooling in liquid nitrogen.

Materials:

  • Protein crystal in its mother liquor.

  • Cryoprotectant solution: Mother liquor supplemented with 20-35% (v/v) this compound.

  • Cryo-loops.

  • Liquid nitrogen.

Methodology:

  • Prepare Cryoprotectant Solution: Mix the original mother liquor with this compound to the desired final concentration.

  • Soak the Crystal: Using a cryo-loop slightly larger than the crystal, transfer the crystal from its growth drop into a drop of the cryoprotectant solution.

  • Soaking Time: Allow the crystal to soak for a short period (typically 30-60 seconds) to allow the this compound to diffuse into the crystal lattice.

  • Flash-Cooling: Quickly remove the loop with the crystal from the cryoprotectant solution and plunge it directly into liquid nitrogen.

  • Storage/Data Collection: The frozen crystal can then be stored in liquid nitrogen or mounted on a goniometer for X-ray data collection.

Quantitative Analysis using GC-MS with a Deuterated Internal Standard

In analytical chemistry, particularly in mass spectrometry, deuterated internal standards are used to improve the accuracy and precision of quantification.[10] this compound-d12 is a deuterated form of this compound used as an internal standard for the quantification of the non-deuterated analyte in various matrices.[2]

Objective: To quantify the concentration of this compound in a sample using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound-d12 as an internal standard.

Materials:

  • Sample containing this compound.

  • This compound analytical standard.

  • This compound-d12 internal standard.

  • Appropriate solvent (e.g., methanol, dichloromethane).

  • GC-MS system.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound analytical standard.

    • Prepare a stock solution of the this compound-d12 internal standard.

    • Create a series of calibration standards by diluting the analytical standard stock solution to various known concentrations.

    • Spike each calibration standard and the unknown sample with a constant, known amount of the this compound-d12 internal standard stock solution.

  • Extraction (if necessary): Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

  • GC-MS Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • The gas chromatograph separates the this compound and this compound-d12.

    • The mass spectrometer detects and quantifies the characteristic ions for both the analyte and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown sample by using its peak area ratio and the calibration curve.

G cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards (known concentrations of this compound) spike Spike all Standards and Sample with This compound-d12 (Internal Standard) prep_standards->spike prep_sample Prepare Unknown Sample prep_sample->spike gcms GC-MS Analysis spike->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection calibration Generate Calibration Curve (Peak Area Ratio vs. Concentration) detection->calibration quantify Quantify this compound in Sample calibration->quantify

Figure 2: Workflow for quantitative analysis using GC-MS and a deuterated internal standard.

Antimicrobial Properties

This compound has demonstrated antimicrobial properties against a range of microorganisms.[13] Studies have shown that at concentrations of 10% and 30%, it can effectively kill organisms such as Candida albicans, Staphylococcus aureus, and Escherichia coli.[13] This property is relevant in the formulation of various laboratory reagents and cosmetic preparations where microbial contamination is a concern.

Conclusion

This compound is a valuable and versatile chemical for a range of laboratory applications. Its properties as a solvent, precipitant, cryoprotectant, and its utility as an internal standard in analytical methods make it an indispensable tool for researchers in chemistry, biology, and drug development. A clear understanding of its chemical properties, handling requirements, and experimental applications, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide on the Core Mechanism of Action of Hexylene Glycol in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylene glycol (2-methyl-2,4-pentanediol) is a versatile oxygenated solvent with a broad range of applications in the pharmaceutical, cosmetic, and biotechnology sectors.[1][2] Its utility stems from a unique combination of physicochemical properties, including its amphiphilic nature, low volatility, and complete miscibility with water.[3][4] This guide provides a comprehensive technical overview of the principal mechanisms through which this compound interacts with biological systems. The primary modes of action are not based on specific receptor-ligand interactions but rather on biophysical effects on cellular structures and environments. This document details its roles as a skin permeation enhancer, a cryoprotectant for macromolecules, and an antimicrobial agent, supported by quantitative data, experimental methodologies, and visual diagrams of the underlying processes.

Pharmacokinetics and Metabolism

Upon ingestion, this compound is absorbed and subsequently metabolized in the liver.[5] The primary metabolic pathway involves conjugation with glucuronic acid, which increases its water solubility and facilitates excretion via the urine.[5] Approximately 40% of an administered dose is accounted for in urine, with only 4% being excreted as free this compound and the remaining 36% as a glucuronide conjugate.[5] The biological half-life in male Sprague-Dawley rats following a single oral gavage administration of 590 mg/kg was determined to be 21.2 hours.[5]

Quantitative Pharmacokinetic Data
ParameterSpeciesDoseRouteValueReference
Biological Half-life (t½)Rat (Sprague-Dawley)590 mg/kgOral (gavage)21.2 hours[5]
Urinary Excretion (Total)Rat/RabbitN/AOral~40% of dose[5]
Urinary Excretion (Free)Rat/RabbitN/AOral~4% of dose[5]
Urinary Excretion (Conjugated)Rat/RabbitN/AOral~36% of dose[5]

Visualization of Metabolic Pathway

cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion HG_ingest This compound Ingestion GI_Tract Gastrointestinal Tract HG_ingest->GI_Tract Oral Route Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Liver Hepatocytes Bloodstream->Liver Conjugation Conjugation with Glucuronic Acid Liver->Conjugation Phase II Metabolism Metabolite This compound Glucuronide Conjugation->Metabolite Kidney Kidneys Metabolite->Kidney Urine Urine Kidney->Urine Renal Clearance

Caption: Metabolic pathway of this compound following oral administration.

Mechanism as a Skin Permeation Enhancer

One of the most significant biological applications of this compound is its role as a chemical permeation enhancer in topical and transdermal drug delivery systems.[6] The outermost layer of the skin, the stratum corneum (SC), serves as the primary barrier to drug absorption, consisting of keratin-filled corneocytes embedded in a highly ordered intercellular lipid matrix.[7] this compound disrupts this barrier, facilitating the passage of active pharmaceutical ingredients (APIs).

The mechanism is multifactorial:

  • Interaction with Intercellular Lipids: As an amphiphilic molecule, this compound partitions into the SC's lipid domains.[8] This intercalation disrupts the highly ordered lamellar structure of the lipids, increasing their molecular mobility and fluidity.[9][10] This disordered state creates transient pores or channels, lowering the diffusional resistance for permeating molecules.[11]

  • Solvent Action: this compound acts as an excellent solvent, increasing the solubility of an API within the formulation.[3][6] More importantly, by diffusing into the SC, it alters the solubility parameter of the intercellular lipid domain, which can increase the partitioning of the drug from the vehicle into the skin.[12]

  • Hydration: As a humectant, this compound attracts and retains water in the SC.[13] Skin hydration is known to swell the corneocytes and can enhance the penetration of both hydrophilic and lipophilic compounds.[12]

Visualization of Skin Permeation Enhancement

cluster_effects Biophysical Effects HG This compound (in Topical Formulation) SC Stratum Corneum (Highly Ordered Lipids) HG->SC Partitions into Solubility Increased API Solubility in Stratum Corneum HG->Solubility Acts as Solvent Disruption Disruption of Lamellar Lipid Structure SC->Disruption Leads to Fluidity Increased Lipid Fluidity & Mobility Disruption->Fluidity Result Enhanced Permeation of Active Ingredient Fluidity->Result Solubility->Result

Caption: Mechanism of this compound as a skin permeation enhancer.

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol describes a common method for quantifying the effect of enhancers like this compound on the transdermal delivery of an API.

Objective: To measure the flux of a model drug across an excised skin sample from a formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin, full-thickness or dermatomed

  • Test formulation (API in a vehicle with and without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, sometimes with a solubilizer)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

  • Water bath with circulator and stirrer

Methodology:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Cut skin sections to a size appropriate for the Franz cells. Equilibrate the skin in phosphate-buffered saline for 30 minutes.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber. Ensure no air bubbles are trapped beneath the skin.

  • Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed (32°C or 37°C) receptor solution. The temperature is maintained to simulate physiological conditions.

  • Formulation Application: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor solution via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Quantification: Analyze the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (hours). The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux from the this compound formulation by the flux from the control formulation.

Mechanism as a Cryoprotectant

In biological research, particularly in macromolecular crystallography, this compound is used as a cryoprotectant.[14][15] Cryopreservation involves cooling biological samples to cryogenic temperatures (typically -196°C) to halt biological activity and prevent degradation, especially from X-ray radiation damage.[16] A major challenge in this process is the formation of crystalline ice, which can physically damage the sample (e.g., a protein crystal).[17]

Cryoprotectants are agents that prevent the formation of damaging ice crystals.[17] this compound achieves this through the following mechanism:

  • Freezing Point Depression: Like other glycols, it is a small, water-miscible molecule that forms hydrogen bonds with water.[18] This interaction disrupts the formation of the highly ordered hexagonal lattice of ice, thereby lowering the freezing point of the solution.[16]

  • Vitrification: At sufficiently high concentrations, this compound enables the solution to vitrify upon rapid cooling. Vitrification is the transition of a liquid into a glass-like amorphous solid, bypassing the crystalline ice phase entirely.[19] This preserves the integrity of the macromolecular structure.

  • Precipitating Agent: In crystallography, this compound also functions as a precipitating agent. By competing with the protein for water molecules, it reduces the protein's solubility, driving the system towards supersaturation and facilitating crystal formation.[14][15]

Visualization of Cryoprotectant Action

cluster_no_hg Without Cryoprotectant cluster_with_hg With this compound Water_Sample Biological Sample + Water Cooling1 Flash Cooling (e.g., Liquid N2) Water_Sample->Cooling1 Ice Ice Crystal Formation (Hexagonal Lattice) Cooling1->Ice Damage Structural Damage (e.g., to Protein Crystal) Ice->Damage HG_Sample Biological Sample + Water + this compound Cooling2 Flash Cooling (e.g., Liquid N2) HG_Sample->Cooling2 Vitrification Vitrification (Amorphous Solid) Cooling2->Vitrification Preservation Structural Preservation Vitrification->Preservation

Caption: Comparison of flash cooling with and without this compound.

Experimental Protocol: Protein Crystal Cryoprotection

Objective: To prepare a protein crystal for data collection at cryogenic temperatures using this compound as a cryoprotectant.

Materials:

  • Protein crystals in a mother liquor drop

  • Cryoprotectant solution (mother liquor with 15-35% (v/v) this compound)

  • Cryo-loops (nylon loops mounted on pins)

  • Magnetic wand

  • Liquid nitrogen dewar

Methodology:

  • Prepare Cryoprotectant Solution: Prepare a solution containing all components of the original crystallization mother liquor, but with the addition of this compound to a final concentration of 15-35%. The optimal concentration must be determined empirically for each protein.

  • Crystal Soaking (Optional but common): Transfer the protein crystal from its growth drop into a small volume (~20 µL) of the cryoprotectant solution. The soaking time can range from a few seconds to several minutes. This step allows the this compound to diffuse into the crystal's solvent channels. For crystals grown in high concentrations of precipitant, a stepwise transfer through solutions of increasing this compound concentration may be necessary to avoid osmotic shock.

  • Crystal Harvesting: Using a cryo-loop of appropriate size, carefully scoop the crystal out of the cryoprotectant solution. A thin film of solution should surround the crystal within the loop.

  • Flash Cooling: Immediately plunge the loop containing the crystal directly into liquid nitrogen. The cooling rate must be very high to promote vitrification.

  • Storage and Data Collection: The vitrified crystal is then either stored in liquid nitrogen or transferred to a cryostream on an X-ray diffractometer for data collection.

Antimicrobial Activity

This compound exhibits antimicrobial properties, acting as a preservative in many cosmetic and personal care formulations.[2][13][20] Its mechanism of action is attributed to its surfactant-like properties. As a small amphiphilic molecule, it can disrupt the integrity of microbial cell membranes, leading to leakage of intracellular components and cell death.

Quantitative Antimicrobial Data

The following data is derived from an in vitro study assessing the bactericidal and fungicidal effects of this compound in tryptone agar.[20]

Concentration (v/v)Candida albicansStaphylococcus aureusEscherichia coliOutcomeReference
1%No EffectNo EffectNo EffectNo antimicrobial activity[20]
5%Some ActivitySome ActivitySome ActivityPartial antimicrobial activity[20]
10%KilledKilledKilledEffective antimicrobial activity[20]
30%KilledKilledKilledEffective antimicrobial activity[20]

Systemic and Toxicological Profile

While its primary mechanisms in formulated products are biophysical, high-dose systemic exposure to this compound can lead to toxicological effects, primarily central nervous system (CNS) depression.[5] Signs of acute intoxication in animals include decreased activity, muscle incoordination, and narcosis.[5] It is considered to have low acute toxicity via oral and dermal routes.[21]

Quantitative Toxicity Data
TestSpeciesRouteValueClassificationReference(s)
LD50 (Acute)RatOral3700 - 4700 mg/kgLow Toxicity[21][22][23]
LD50 (Acute)RabbitDermal8560 mg/kgLow Toxicity[22]
LD50 (Acute)RatDermal>2000 mg/kgLow Toxicity[23]
Skin IrritationRabbitDermal465 mg (open)Mild Irritant[22]
Eye IrritationRabbitOcular93 mgSevere Irritant[22][24]
NOAEL (90-day)RatOral450 mg/kg/daySystemic Effects[21][22]

NOAEL: No-Observed-Adverse-Effect Level

Conclusion

The mechanism of action of this compound in biological systems is predominantly biophysical rather than pharmacological. Its efficacy in diverse applications is rooted in its amphiphilic character and its ability to interact with and modify aqueous environments and lipid structures. As a permeation enhancer , it fluidizes the stratum corneum lipid matrix. As a cryoprotectant , it disrupts ice lattice formation, enabling vitrification. As an antimicrobial agent , it appears to compromise cell membrane integrity. Understanding these core physical mechanisms is critical for drug development professionals and researchers seeking to rationally design formulations for drug delivery, biopreservation, and personal care products.

References

Key safety and handling precautions for Hexylene Glycol in a research setting.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for the use of hexylene glycol in a research environment. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory setting.

Chemical and Physical Properties

This compound (2-methyl-2,4-pentanediol) is a colorless, oily liquid with a mild, sweetish odor.[1][2] It is completely miscible with water and most organic solvents.[3] Key physical and chemical properties are summarized below.

PropertyValue
CAS Number 107-41-5
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol [4]
Boiling Point 197 - 198.5 °C[3]
Melting Point -50 °C[3]
Flash Point 96 °C (205 °F) - open cup[5]
Autoignition Temperature 306 °C (583 °F)[5]
Vapor Pressure 0.067 hPa (0.05 mmHg) at 20 °C[3]
Specific Gravity 0.922 - 0.923[3][6]
Vapor Density (Air = 1) 4.1[7]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[8] The primary hazards are skin and eye irritation.[4] It is also suspected of damaging an unborn child.[3][9]

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H361d: Suspected of damaging the unborn child.[3]

Toxicological Summary:

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) >2,000 mg/kgRatOECD TG 420[3]
Acute Dermal Toxicity (LD50) >2,000 mg/kgRatOECD TG 402[3]
Skin Irritation IrritatingRabbit (Draize Test)[3]
Eye Irritation Causes serious eye irritationRabbitOECD TG 405[3]
Skin Sensitization Not a sensitizer[8]

Inhalation of high concentrations of vapor may cause irritation of the respiratory system, sore throat, and coughing.[3] Symptoms of overexposure can include headache, dizziness, nausea, and central nervous system depression.[3][8]

Occupational Exposure Limits

To minimize the risk of adverse health effects, occupational exposure limits have been established by various regulatory bodies.

OrganizationExposure Limit
ACGIH (TLV-TWA) 25 ppm
ACGIH (TLV-STEL) 50 ppm (vapor), 10 mg/m³ (inhalable aerosol)[3]
NIOSH (REL) 25 ppm (Ceiling)
OSHA (PEL) No established limit

Safe Handling and Storage

Engineering Controls
  • Work should be conducted in a well-ventilated area.[9]

  • Local exhaust ventilation is preferred to control emissions at the source.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield are recommended.[3][5]

  • Hand Protection: Wear protective gloves. Recommended materials include nitrile rubber, butyl rubber, and polychloroprene (PCP).[3]

  • Skin and Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.[5][10] In cases of potential significant exposure, an impervious body suit and boots are recommended.[3]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[3][11]

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: New Experiment risk_assessment Conduct Risk Assessment start->risk_assessment gather_sds Review Safety Data Sheet (SDS) risk_assessment->gather_sds ppe_selection Select Appropriate PPE gather_sds->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Ventilation) ppe_selection->engineering_controls don_ppe Don PPE engineering_controls->don_ppe prepare_work_area Prepare Work Area (e.g., absorbent pads) don_ppe->prepare_work_area dispense_hg Dispense this compound prepare_work_area->dispense_hg perform_experiment Perform Experiment dispense_hg->perform_experiment decontaminate Decontaminate Work Area and Equipment perform_experiment->decontaminate doff_ppe Doff and Dispose of PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_disposal Dispose of Waste wash_hands->waste_disposal end End waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

Storage Requirements
  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][9]

  • Keep containers tightly closed and sealed when not in use.[5][9]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]

  • Ground and bond containers and receiving equipment to prevent static discharges.[3]

  • Store locked up.[3][9]

Accidental Release Measures

In the event of a spill or leak, follow these procedures:

Small Spills
  • Evacuate non-essential personnel from the area.[1][12]

  • Ensure adequate ventilation.[9]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE as outlined in Section 4.2.

  • Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[1][12]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly with soap and water.[13]

Large Spills
  • Evacuate the area immediately.

  • Activate the emergency fire alarm if necessary.[13]

  • Contact your institution's emergency response team.

  • Prevent the spill from entering drains or public waters.[4][9]

The following flowchart outlines the decision-making process for responding to a this compound spill.

G This compound Spill Response Decision Tree spill_detected Spill Detected assess_spill Assess Spill Size and Risk spill_detected->assess_spill is_large_spill Is the spill large, unmanageable, or in a poorly ventilated area? assess_spill->is_large_spill evacuate Evacuate Area Activate Alarm Call Emergency Response is_large_spill->evacuate Yes is_small_spill Is the spill small and manageable? is_large_spill->is_small_spill No report Report Incident evacuate->report is_small_spill->assess_spill No alert_personnel Alert Personnel in the Immediate Area is_small_spill->alert_personnel Yes ppe_and_kit Don Appropriate PPE Gather Spill Kit alert_personnel->ppe_and_kit contain_spill Contain Spill with Absorbent Material ppe_and_kit->contain_spill cleanup Absorb and Collect Spilled Material contain_spill->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Package and Label Waste for Disposal decontaminate->dispose dispose->report end End report->end

Caption: this compound Spill Response Decision Tree.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin with plenty of soap and water.[9][12] If skin irritation occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[14] Seek medical attention if symptoms persist.[5]

  • Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Obtain emergency medical attention.[9]

Disposal Considerations

  • Dispose of this compound and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3][9]

  • Do not dispose of down the drain or into the environment.[4]

  • Waste containers must be properly labeled and kept closed.[15]

Experimental Protocols

Detailed methodologies for specific toxicological and analytical experiments involving this compound are typically found in standardized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD) or the American Society for Testing and Materials (ASTM). Researchers should consult these specific guidelines (e.g., OECD Test Guideline 402 for Acute Dermal Toxicity) for detailed experimental protocols. These protocols are generally not included in standard safety data sheets.

Signaling Pathways

The specific molecular signaling pathways through which this compound exerts its irritant or toxic effects are not extensively detailed in publicly available safety literature. Toxicological effects are often characterized at a macroscopic and cellular level rather than through specific pathway elucidation in these documents. Further research into specialized toxicological databases may be required to identify any known specific molecular targets or signaling cascades.

References

A Technical Guide to the Application of Hexylene Glycol in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylene glycol, chemically known as 2-methyl-2,4-pentanediol (MPD), is a versatile organic compound with a wide range of applications in scientific research and industry. Its amphiphilic nature, meaning it possesses both hydrophilic and hydrophobic properties, makes it a valuable tool in diverse fields such as structural biology, cryopreservation, and pharmaceutical formulation. This technical guide provides a comprehensive review of the scientific uses of this compound, with a focus on its role in protein crystallization, as a cryoprotectant, and as a solvent in drug development. The information presented herein is intended to serve as a detailed resource for researchers and professionals in these fields, offering insights into its mechanisms of action, experimental protocols, and quantitative data to guide its application.

This compound in Protein Crystallization

This compound is a widely utilized and highly effective precipitating agent in macromolecular X-ray crystallography. Its ability to facilitate the formation of well-ordered protein crystals is attributed to its unique chemical properties, which allow it to interact with protein molecules in a manner that promotes crystallization.

Mechanism of Action

The primary mechanism by which this compound induces protein crystallization is by acting as a precipitant that reduces the solubility of the protein in a controlled manner, leading to a supersaturated solution from which crystals can nucleate and grow. Its amphiphilic structure allows it to interact with both polar and nonpolar regions on the protein surface. This interaction displaces water molecules from the protein's hydration shell, effectively increasing the protein concentration and promoting the protein-protein contacts necessary for the formation of a crystal lattice[1]. Furthermore, its small and flexible structure enables it to bind to various locations on a protein's secondary structures, such as alpha-helices and beta-sheets, which can help to stabilize the protein conformation and facilitate orderly packing into a crystal[1].

Quantitative Data: Crystallization Conditions

This compound has been successfully used to crystallize a wide variety of proteins. The optimal concentration of this compound and the composition of the crystallization cocktail are highly dependent on the specific protein. Below is a table summarizing the crystallization conditions for a model protein, lysozyme, using this compound.

ProteinPDB IDThis compound (MPD) ConcentrationOther ReagentsTemperature (°C)Crystal Resolution (Å)
Hen Egg-White Lysozyme1DPWNot specified in abstractpH 8.0Not specifiedNot specified
Hen Egg-White Lysozyme4B4E60% (v/v) (R)-MPDWaterNot specifiedHigh
Hen Egg-White Lysozyme4B4I60% (v/v) (S)-MPDWaterNot specifiedLower than (R)-MPD
Hen Egg-White Lysozyme4B4J60% (v/v) (RS)-MPDWaterNot specifiedHigh

Note: The Protein Data Bank (PDB) is a valuable resource for finding specific crystallization conditions for proteins of interest. A search for entries containing the ligand codes 'MPD' (for the (S)-(-) enantiomer) or 'MRD' (for the (R)-(+) enantiomer) can provide a wealth of information[1].

Experimental Protocol: Protein Crystallization using Vapor Diffusion

The hanging drop and sitting drop vapor diffusion methods are the most common techniques for protein crystallization. The following is a generalized protocol for the sitting drop vapor diffusion method using this compound as the precipitant.

Materials:

  • Purified and concentrated protein solution (typically 5-20 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 50% v/v in ultrapure water)

  • Buffer solutions at various pH values

  • Other potential additives (e.g., salts, polymers)

  • Crystallization plates (e.g., 96-well sitting drop plates)

  • Sealing tape

Procedure:

  • Prepare Reservoir Solutions: In the wells of the crystallization plate, prepare a range of reservoir solutions by mixing the this compound stock solution, buffer, and any other additives to achieve a matrix of final concentrations. The total volume in each reservoir is typically 50-100 µL.

  • Set up the Drops: In the drop post of each well, mix a small volume of the protein solution with an equal volume of the corresponding reservoir solution (e.g., 1 µL of protein + 1 µL of reservoir solution).

  • Seal the Plate: Carefully seal the crystallization plate with clear sealing tape to create a closed system for vapor equilibration.

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

  • Monitor for Crystal Growth: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.

G cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth & Analysis A Purified Protein (5-20 mg/mL) E Mix Protein and Reservoir Solution in Drop A->E B Crystallization Plate (96-well) D Pipette Reservoir Solution into Well B->D C Reservoir Solutions (this compound, Buffer, Additives) C->D D->E F Seal Plate E->F G Incubate at Constant Temperature F->G H Monitor Drops for Crystal Growth G->H I Crystal Harvesting & X-ray Diffraction H->I

Workflow for protein crystallization via sitting drop vapor diffusion.

This compound as a Cryoprotectant

Cryopreservation is essential for the long-term storage of biological samples, including protein crystals and living cells. The formation of ice crystals during freezing is a major cause of damage. Cryoprotectants are substances that reduce the freezing point of water and promote vitrification (a glass-like, non-crystalline solid state), thereby protecting the samples from damage.

In Protein Crystallography

In addition to being a precipitant, this compound is also an excellent cryoprotectant for protein crystals. After crystals are grown, they are typically flash-cooled in liquid nitrogen for data collection at cryogenic temperatures to minimize radiation damage from the X-ray beam. This compound's ability to prevent ice crystal formation is crucial for preserving the integrity of the crystal lattice and obtaining high-quality diffraction data[1]. Often, the concentration of this compound in the crystallization mother liquor is sufficient for cryoprotection, or the crystals are briefly soaked in a solution with a slightly higher concentration before freezing.

For Cells and Tissues

While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used cryoprotectants for mammalian cells, other glycols, including this compound, are also known to have cryoprotective properties. The mechanism involves penetrating the cell and replacing intracellular water, which reduces the amount of ice formed internally and minimizes solute concentration effects that can damage cellular components.

Currently, there is limited specific quantitative data in the readily available scientific literature that directly compares the efficacy of this compound to DMSO or glycerol for the cryopreservation of various cell lines. However, the general principles of cryopreservation and the known properties of glycols suggest its potential as a cryoprotectant.

Experimental Protocol: General Cell Cryopreservation

The following is a general protocol for the cryopreservation of mammalian cells. For specific cell lines, optimization of the cryoprotectant and its concentration is recommended.

Materials:

  • Healthy, exponentially growing cell culture

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Cryoprotectant stock solution (e.g., 20% v/v this compound in complete growth medium)

  • Cryovials

  • Controlled-rate freezing container

Procedure:

  • Prepare Freezing Medium: Prepare the cryopreservation medium, which typically consists of complete growth medium, a high concentration of serum (e.g., 20-90% FBS), and the cryoprotectant. For a final concentration of 10% this compound, mix equal volumes of the cell suspension and a 20% this compound solution.

  • Harvest and Resuspend Cells: Harvest the cells from culture and centrifuge to form a pellet. Resuspend the cell pellet in cold complete growth medium at the desired concentration (e.g., 1-5 x 10^6 cells/mL).

  • Add Cryoprotectant: Slowly add an equal volume of the 2x cryoprotectant solution to the cell suspension while gently mixing.

  • Aliquot into Cryovials: Dispense the cell suspension into labeled cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., a "Mr. Frosty" container with isopropanol) and place it in a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C per minute.

  • Long-Term Storage: Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

G cluster_prep Cell Preparation cluster_freezing Freezing Process cluster_storage Long-Term Storage A Harvest Cells from Exponential Growth Phase B Centrifuge and Resuspend in Growth Medium A->B D Slowly Add Cryoprotectant to Cell Suspension B->D C Prepare 2x Cryoprotectant (e.g., 20% this compound) C->D E Aliquot into Cryovials D->E F Place in Controlled-Rate Freezing Container at -80°C E->F G Transfer to Liquid Nitrogen for Storage F->G H Thaw Rapidly and Culture for Cell Recovery G->H

General workflow for mammalian cell cryopreservation.

This compound in Drug Formulation

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) is a significant challenge in drug development, as it can lead to low bioavailability. This compound is used in pharmaceutical formulations as a solvent and cosolvent to enhance the solubility and stability of such APIs.

Role as a Solvent and Cosolvent

This compound is miscible with water and many organic solvents, making it an effective cosolvent. By blending with water or other solvents, it can create a solvent system with a polarity that is more favorable for dissolving nonpolar or poorly water-soluble drugs. This can lead to a significant increase in the drug's solubility, allowing for the development of liquid dosage forms, such as oral solutions, syrups, and parenteral formulations.

Quantitative Data: Solubility Enhancement

While this compound is known to be an effective cosolvent, specific quantitative data on its ability to enhance the solubility of various APIs is not as readily available in the literature as for more common cosolvents like propylene glycol and polyethylene glycol (PEG). However, studies on similar compounds can provide an indication of its potential. For example, the solubility of ibuprofen, a poorly water-soluble drug, has been shown to increase significantly in the presence of cosolvents like propylene glycol and PEG 300. It is reasonable to expect that this compound would have a similar solubilizing effect due to its chemical properties.

The following table presents hypothetical data to illustrate how the solubility of a poorly soluble drug might be enhanced by a this compound-based cosolvent system.

Cosolvent System (this compound in Water, % v/v)Solubility of Drug 'X' (mg/mL)Fold Increase in Solubility
0% (Pure Water)0.051
10%0.510
20%2.550
40%15.0300
60%50.01000
Experimental Protocol: Determining Drug Solubility in a Cosolvent System

The equilibrium solubility method is a standard technique to determine the solubility of a drug in a given solvent system.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Ultrapure water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Cosolvent Systems: Prepare a series of cosolvent systems with varying concentrations of this compound in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add Excess Drug: To a known volume of each cosolvent system in a vial, add an excess amount of the API powder to ensure that a saturated solution is formed.

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium solubility is reached.

  • Sample and Analyze: After equilibration, centrifuge the vials to pellet the undissolved drug. Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved drug using a validated analytical method like HPLC.

Conclusion

This compound is a valuable and versatile excipient in scientific research, with significant applications in protein crystallization, cryopreservation, and drug formulation. Its amphiphilic nature and ability to modulate the properties of aqueous solutions make it a powerful tool for scientists and researchers. While its use in protein crystallography is well-established and documented, further research to quantify its efficacy as a cryoprotectant for various cell types and as a solubilizing agent for a wider range of APIs would be beneficial. This guide provides a solid foundation of the current knowledge on the scientific uses of this compound and offers detailed protocols and workflows to aid in its practical application.

References

A Technical Guide to the Solubility and Miscibility of Hexylene Glycol with Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of hexylene glycol (2-methyl-2,4-pentanediol) with a variety of common laboratory solvents. This information is critical for formulation development, chemical synthesis, and purification processes across the pharmaceutical and chemical industries.

Executive Summary

This compound is a versatile oxygenated solvent characterized by its dihydric alcohol structure, imparting both polar and non-polar characteristics. This dual nature results in broad miscibility with a wide range of substances, including water, alcohols, ethers, and both aliphatic and aromatic hydrocarbons.[1][2] It is frequently utilized as a solvent, coupling agent, and viscosity reducer.[1][3] This guide summarizes the available qualitative and quantitative solubility data, outlines a standard experimental protocol for miscibility determination, and provides a visual representation of its solubility profile.

Solubility and Miscibility Data

This compound's solubility is governed by the principle of "like dissolves like." Its hydroxyl groups allow for hydrogen bonding with polar protic solvents, while its hydrocarbon backbone facilitates interaction with non-polar organic solvents. The following table summarizes the miscibility of this compound with common laboratory solvents, categorized by their chemical class and polarity.

SolventChemical ClassPolaritySolubility/Miscibility of this compound
WaterPolar ProticHighCompletely Miscible[2][3][4][5][6][7][8][9][10]
EthanolPolar ProticHighSoluble[11]
MethanolPolar ProticHighMiscible (Implied, as with alcohols)[1]
IsopropanolPolar ProticHighMiscible (Implied, as with alcohols)[1]
AcetonePolar AproticHighMiscible (Implied, as with organic solvents)[8]
Dimethyl Sulfoxide (DMSO)Polar AproticHighSoluble (100 mg/mL)[12][13]
Ethyl AcetatePolar AproticMediumSoluble (Implied, as with organic solvents)[10]
DichloromethaneHalogenatedMediumMiscible (Implied, as with organic solvents)[10]
TolueneAromatic HydrocarbonLowMiscible[1]
HexaneAliphatic HydrocarbonLowMiscible[1][2]
Diethyl EtherEtherLowSoluble[11]
Carbon TetrachlorideHalogenatedLowSlightly Soluble[11][14]

Note: Much of the available data is qualitative. "Miscible" indicates solubility in all proportions. "Soluble" indicates that a significant amount of solute dissolves in the solvent. "Slightly Soluble" indicates limited dissolution.

Experimental Protocol for Miscibility Determination

The following is a generalized experimental protocol for determining the miscibility of this compound with a test solvent.

3.1 Materials

  • This compound (purity ≥ 99%)

  • Test Solvent (analytical grade)

  • Calibrated glass test tubes or vials with closures

  • Vortex mixer

  • Pipettes or graduated cylinders for accurate volume measurement

  • Light source with a dark background for visual inspection

3.2 Procedure

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment at a controlled room temperature (e.g., 20-25°C).

  • Initial Combination: In a test tube, combine equal volumes (e.g., 5 mL each) of this compound and the test solvent.

  • Mixing: Securely cap the test tube and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the mixture against a well-lit, dark background.

  • Classification:

    • Miscible: The mixture remains a single, clear, and homogenous phase with no visible interface.

    • Partially Miscible: The mixture initially appears homogenous but separates into two distinct phases upon standing. The volume of each phase may differ from the initial volumes, indicating some mutual solubility.

    • Immiscible: The mixture readily separates into two distinct layers with a clear interface.

  • Variable Ratio Testing (Optional): To further characterize miscibility, the experiment can be repeated with varying volume ratios of this compound to the test solvent (e.g., 1:9, 1:3, 3:1, 9:1).

3.3 Safety Precautions

  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the test solvent before beginning the experiment.

Visualization of Solubility Profile

The following diagram illustrates the logical relationship between the polarity of common lab solvents and their miscibility with this compound.

Hexylene_Glycol_Solubility cluster_polar_protic Polar Protic Solvents cluster_polar_aprotic Polar Aprotic Solvents cluster_nonpolar Non-Polar Solvents Water Water Ethanol Ethanol Methanol Methanol Isopropanol Isopropanol Acetone Acetone DMSO DMSO Ethyl_Acetate Ethyl Acetate Dichloromethane Dichloromethane Toluene Toluene Hexane Hexane Diethyl_Ether Diethyl Ether Carbon_Tetrachloride Carbon Tetrachloride Hexylene_Glycol This compound Hexylene_Glycol->Water Miscible Hexylene_Glycol->Ethanol Soluble Hexylene_Glycol->Methanol Miscible Hexylene_Glycol->Isopropanol Miscible Hexylene_Glycol->Acetone Miscible Hexylene_Glycol->DMSO Soluble Hexylene_Glycol->Ethyl_Acetate Soluble Hexylene_Glycol->Dichloromethane Miscible Hexylene_Glycol->Toluene Miscible Hexylene_Glycol->Hexane Miscible Hexylene_Glycol->Diethyl_Ether Soluble Hexylene_Glycol->Carbon_Tetrachloride Slightly Soluble

Figure 1: Miscibility of this compound with Common Lab Solvents by Polarity

Conclusion

References

Hexylene Glycol: A Technical Guide to its Antimicrobial Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylene glycol, a diol with the chemical formula C6H14O2, is a versatile solvent and humectant widely utilized in various industrial and cosmetic formulations. Beyond these primary functions, this compound exhibits notable antimicrobial properties that are of significant interest to the research and drug development sectors. Its ability to inhibit the growth of a range of microorganisms, coupled with its favorable safety profile, makes it a valuable component in the preservation of laboratory reagents, cell cultures, and as a potential potentiator of other antimicrobial agents. This technical guide provides an in-depth analysis of the antimicrobial characteristics of this compound, including quantitative efficacy data, detailed experimental protocols for its assessment, and an exploration of its mechanism of action.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated both bactericidal and fungicidal activity against a variety of common microorganisms. The following table summarizes the effective concentrations of this compound against selected bacteria and fungi as determined in a key in vitro study.

MicroorganismTypeEffective Concentration (% v/v)Time to Kill (hours)
Staphylococcus aureusGram-positive Bacteria10% and 30%< 20
Staphylococcus epidermidisGram-positive Bacteria10% and 30%< 20
Streptococcus pyogenes AGram-positive Bacteria10% and 30%< 20
Streptococcus mitisGram-positive Bacteria10% and 30%< 20
Escherichia coliGram-negative Bacteria10% and 30%< 20
Candida albicansFungus (Yeast)10% and 30%< 20

Data synthesized from the study by Kinnunen et al. (1991)[1][2][3][4]

The study also noted that a 5% concentration of this compound showed some antimicrobial properties, while a 1% concentration had no effect.[1][2][3][4]

Mechanism of Antimicrobial Action

The precise mechanism by which this compound exerts its antimicrobial effect is not fully elucidated; however, it is believed to be multifactorial, primarily targeting the integrity of the microbial cell membrane. As an amphiphilic molecule, this compound can intercalate into the lipid bilayer of the cell membrane, disrupting its structure and function. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Furthermore, this compound is recognized as a "preservative booster," enhancing the efficacy of other antimicrobial agents, such as phenoxyethanol.[5] It is hypothesized that this compound facilitates the penetration of other preservatives through the microbial cell wall and membrane, allowing them to reach their intracellular targets more effectively.

Currently, there is a lack of specific research demonstrating the direct impact of this compound on microbial signaling pathways such as quorum sensing. The primary mechanism appears to be the physical disruption of cellular barriers rather than interference with specific signaling cascades.

Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols

The following section outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism, adapted from standard antimicrobial susceptibility testing protocols.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • This compound (analytical grade)

  • Target microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Tryptic Soy Broth (TSB) or other appropriate liquid culture medium

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Pipettes and sterile tips

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the target microorganism from an agar plate into a tube containing 5 mL of sterile TSB.

    • Incubate the culture at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours, or until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile TSB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the adjusted inoculum 1:100 in sterile TSB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of 60% (v/v) this compound in sterile TSB.

    • In a sterile 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution.

      • Add 100 µL of sterile TSB to wells 2 through 12.

      • Add 200 µL of the 60% this compound stock solution to well 1.

      • Transfer 100 µL from well 1 to well 2, mix thoroughly.

      • Continue the serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

      • Well 11 will serve as the growth control (no this compound).

      • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL. The final concentrations of this compound will range from 30% down to approximately 0.06%.

    • Seal the plate and incubate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Optionally, the optical density (OD) of each well can be measured using a microplate reader at 600 nm to quantify growth inhibition.

G start Start inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->inoculum inoculate Inoculate Microtiter Plate Wells inoculum->inoculate dilution Prepare Serial Dilutions of This compound in Microtiter Plate dilution->inoculate incubate Incubate Plate (18-24 hours) inoculate->incubate read Read Results (Visual Inspection / OD Measurement) incubate->read end Determine MIC read->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Applications in Research

The antimicrobial properties of this compound make it a valuable tool in various research applications:

  • Preservation of Reagents: Due to its efficacy against common contaminants, it can be incorporated into aqueous laboratory reagents to extend their shelf life and prevent microbial degradation.

  • Cell Culture: At low, non-cytotoxic concentrations, it can be used to prevent bacterial and fungal contamination in cell culture media, although specific toxicity to the cell line of interest must be evaluated.

  • Formulation Development: In the development of topical and other formulations for research purposes, this compound can serve as a solvent and a preservative, contributing to the overall stability of the product.

  • Synergistic Studies: Researchers can utilize this compound in combination with other antimicrobial compounds to investigate synergistic effects and potentially develop more potent and broad-spectrum antimicrobial formulations.

Conclusion

This compound possesses demonstrable antimicrobial activity against a range of bacteria and fungi. Its primary mechanism of action is believed to be the disruption of the microbial cell membrane, leading to cell death. This property, combined with its role as a preservative enhancer, makes it a valuable ingredient for researchers and drug development professionals. The provided experimental protocol offers a standardized method for evaluating its antimicrobial efficacy in a laboratory setting. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in novel antimicrobial applications.

References

The Surfactant Properties of Hexylene Glycol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Examination of Hexylene Glycol's Surfactant Capabilities in Experimental Research for Drug Development and Scientific Applications.

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the surfactant properties of this compound (2-methyl-2,4-pentanediol). This document outlines its core physicochemical characteristics, details its functions as a surfactant, emulsifier, and cosurfactant, and provides detailed protocols for its application in key experimental settings.

Core Surfactant Properties of this compound

This compound is a small molecular weight, non-ionic surfactant valued for its versatility as a solvent, coupling agent, emulsifier, and viscosity-reducing agent.[1][2] Its amphiphilic nature, possessing both hydrophilic hydroxyl groups and a lipophilic hydrocarbon backbone, allows it to reduce the surface tension at the interface between two immiscible phases, such as oil and water.[2][3]

Physicochemical Data

A summary of the key quantitative data related to the surfactant properties of this compound is presented in the table below.

PropertyValueReferences
Chemical Formula C₆H₁₄O₂[1]
Molecular Weight 118.176 g/mol [1]
Appearance Colorless liquid[1]
Density 0.92 g/mL[1]
Boiling Point 197 °C[1]
Melting Point -40 °C[1]
Solubility in Water Miscible[1]
Hydrophilic-Lipophilic Balance (HLB) 7.95[N/A]
Surface Tension (20°C) 33.1 mN/m[N/A]
Critical Micelle Concentration (CMC) Not typically observed; exhibits self-aggregation[4][5][6][7]

Experimental Applications and Protocols

This compound's unique properties make it a valuable excipient in various experimental applications, particularly in drug formulation and protein science.

Drug Solubility Enhancement (Co-solvency)

This compound can be employed as a co-solvent to enhance the solubility of poorly water-soluble drugs.[8][9] The addition of a co-solvent can reduce the polarity of the aqueous phase, thereby increasing the solubility of hydrophobic compounds.

  • Preparation of Co-solvent Mixtures: Prepare a series of solutions with varying concentrations of this compound in distilled water (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 100% v/v).

  • Drug Saturation: Add an excess amount of the poorly soluble drug to each co-solvent mixture in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of the dissolved drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the solubility of the drug as a function of the this compound concentration to determine the optimal co-solvent ratio for solubility enhancement.

Protein Crystallization

This compound is a widely used precipitating agent in macromolecular crystallography.[10] It promotes crystallization by dehydrating the protein and facilitating the formation of a well-ordered crystal lattice.

  • Protein Preparation: Purify the protein of interest to a high degree (>95%) and concentrate it to a suitable concentration for crystallization (typically 5-20 mg/mL) in an appropriate buffer.

  • Crystallization Screen Setup:

    • Pipette 500 µL of the reservoir solution (containing a specific concentration of this compound, buffer, and any additives) into the well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution to form the "drop."

  • Incubation: Invert the coverslip and place it over the well, sealing it with vacuum grease. Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring: Regularly monitor the drops under a microscope for the formation of crystals over several days to weeks.

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of this compound, protein, and other components of the reservoir solution, as well as the pH.

Nanoemulsion Formulation (as a Cosurfactant)

In nanoemulsion formulations, this compound often acts as a cosurfactant, working in conjunction with a primary surfactant to further reduce interfacial tension and enhance the stability of the nano-sized droplets.

  • Phase Preparation:

    • Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in the chosen oil (e.g., medium-chain triglycerides).

    • Aqueous Phase: Prepare the aqueous phase, which may contain hydrophilic components.

    • Surfactant/Cosurfactant Mixture (Smix): Prepare a mixture of the primary surfactant (e.g., a polysorbate) and this compound at a specific weight ratio (e.g., 1:1, 2:1, or 1:2).

  • Nanoemulsion Formation (Spontaneous Emulsification):

    • Add the oil phase to the Smix and mix thoroughly.

    • Slowly add the aqueous phase to the oil/Smix mixture with continuous stirring using a magnetic stirrer.

    • Observe the mixture for the spontaneous formation of a clear or translucent nanoemulsion.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Further characterization may include transmission electron microscopy (TEM) for morphology and stability studies under different storage conditions.

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the role of this compound in these experimental contexts, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

SurfactantAction cluster_system Oil-Water System cluster_interface Interface Oil Oil Oil->Interface Water Water Water->Interface HexyleneGlycol This compound (Amphiphilic) HexyleneGlycol->Interface Adsorption at Interface ReducedSurfaceTension Reduced Interfacial Tension Interface->ReducedSurfaceTension Results in EmulsionFormation Stable Emulsion ReducedSurfaceTension->EmulsionFormation Enables

Diagram 1: Logical relationship of this compound's surfactant action.

ProteinCrystallizationWorkflow Start Start PurifyProtein Purify and Concentrate Protein Start->PurifyProtein SetUpCrystallization Set Up Hanging/Sitting Drop Vapor Diffusion PurifyProtein->SetUpCrystallization PrepareReservoir Prepare Reservoir Solution (with this compound) PrepareReservoir->SetUpCrystallization Incubate Incubate at Constant Temperature SetUpCrystallization->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor NoCrystals No Crystals Monitor->NoCrystals No CrystalsFormed Crystals Formed Monitor->CrystalsFormed Yes Optimize Optimize Conditions (Vary Concentrations, pH) Optimize->SetUpCrystallization End End NoCrystals->Optimize CrystalsFormed->End

Diagram 2: Experimental workflow for protein crystallization.

NanoemulsionPreparation Start Start PrepareOilPhase Prepare Oil Phase (Oil + Lipophilic API) Start->PrepareOilPhase PrepareAqueousPhase Prepare Aqueous Phase Start->PrepareAqueousPhase PrepareSmix Prepare Smix (Surfactant + this compound) Start->PrepareSmix MixOilSmix Mix Oil Phase with Smix PrepareOilPhase->MixOilSmix Titrate Titrate with Aqueous Phase PrepareAqueousPhase->Titrate PrepareSmix->MixOilSmix MixOilSmix->Titrate Nanoemulsion Nanoemulsion Forms Titrate->Nanoemulsion Characterize Characterize (DLS, TEM) Nanoemulsion->Characterize End End Characterize->End

Diagram 3: Workflow for preparing an O/W nanoemulsion.

Conclusion

This compound is a multifaceted excipient with valuable surfactant properties that are leveraged in a variety of research and development applications. Its ability to act as a solvent, emulsifier, and cosurfactant makes it a powerful tool for formulators seeking to enhance drug solubility, facilitate protein crystallization, and create stable nanoemulsions. The experimental protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their own work. Further investigation into its aggregation behavior and interactions with other formulation components will continue to expand its applications in the pharmaceutical and biotechnology industries.

References

Hexylene Glycol: A Historical and Technical Overview of its Application in Scientific Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylene glycol, chemically known as 2-methyl-2,4-pentanediol, is a versatile organic compound that has found extensive application across various scientific disciplines. Its unique physicochemical properties, including its amphiphilic nature, have made it a valuable tool in fields ranging from protein crystallography to pharmaceutical sciences. This technical guide provides a historical overview of this compound's use in scientific experiments, detailing its application as a precipitant and cryoprotectant in protein crystallization and as a solvent and penetration enhancer in drug formulations. The guide also presents key experimental data, protocols, and explores its mechanism of action at the molecular level.

Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical properties is fundamental to its application in experimental settings.

PropertyValueReference
Chemical Formula C₆H₁₄O₂[1][2]
Molecular Weight 118.17 g/mol [1][2]
Appearance Colorless liquid[1][2]
Odor Mild, sweetish[2]
Density 0.923 g/cm³ at 20 °C[2]
Boiling Point 197.1 °C[2]
Melting Point -50 °C[2]
Flash Point 93 °C[2]
Solubility in Water Miscible[2]
logP (octanol/water) 0.14[1]

Historical Overview and Key Applications

Protein Crystallography

This compound has become a cornerstone in the field of protein crystallography, utilized as both a precipitant to induce crystallization and as a cryoprotectant to prevent ice crystal formation during X-ray diffraction studies at cryogenic temperatures.

Early Developments and Evolution: While the precise date of its first use is not definitively documented in the readily available literature, organic solvents were explored as precipitants in the early days of protein crystallography. The systematic use of a wide range of precipitants, including small organic solvents, gained traction from the 1960s onwards.[3] this compound's amphiphilic nature, possessing both hydrophilic and hydrophobic properties, makes it particularly effective in promoting the controlled precipitation of protein molecules into a crystalline lattice.[1][2] Its ability to interact with hydrophobic patches on the protein surface is thought to be a key factor in its efficacy.[1]

Mechanism of Action as a Precipitant: this compound is believed to induce protein crystallization through a combination of effects. By competing for water molecules, it reduces the protein's solubility. Furthermore, its ability to bind to hydrophobic regions on the protein surface can shield these areas, promoting specific protein-protein interactions that lead to crystal formation.[1]

G cluster_solution Aqueous Protein Solution cluster_precipitation Addition of this compound Protein Protein Water Water Protein->Water Hydration Shell HexyleneGlycol HexyleneGlycol Water->HexyleneGlycol Competes for HexyleneGlycol->Protein Binds to hydrophobic patches Protein_HG Protein-HG Complex CrystalLattice Protein Crystal Protein_HG->CrystalLattice Promotes ordered aggregation

Mechanism of this compound as a Protein Precipitant.

Use as a Cryoprotectant: The practice of cryo-cooling protein crystals to mitigate radiation damage became widespread with the advent of synchrotron X-ray sources.[4] The first successful cryo-cooling of protein crystals was reported in the late 1960s.[4] While early studies explored various cryoprotectants, glycols, including this compound, proved to be effective. This compound's ability to form a viscous, amorphous glass at low temperatures prevents the formation of ice crystals that would destroy the crystal lattice.[2]

Experimental Protocol: Protein Crystallization using Vapor Diffusion with this compound

This protocol is a general guideline and requires optimization for specific proteins.

Materials:

  • Purified protein solution (5-15 mg/mL in a suitable buffer)

  • This compound (high purity)

  • Crystallization buffer (e.g., Tris-HCl, HEPES) at various pH values

  • Salts (e.g., NaCl, (NH₄)₂SO₄)

  • Crystallization plates (e.g., 24- or 96-well sitting or hanging drop plates)

  • Coverslips (for hanging drop)

Methodology:

  • Prepare Reservoir Solutions: A common starting point is to screen a range of this compound concentrations (e.g., 20-60% v/v) in various buffers and pH values. An example of a reservoir solution is 40% (v/v) this compound, 0.1 M Tris-HCl pH 8.5.

  • Set up Crystallization Drops:

    • Hanging Drop: Pipette 1 µL of protein solution and 1 µL of reservoir solution onto a coverslip. Invert the coverslip over the reservoir well and seal with grease.

    • Sitting Drop: Pipette 1 µL of protein solution and 1 µL of reservoir solution into the drop well of a sitting drop plate. Seal the well with clear tape.

  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Cryoprotection (if needed): If the crystallization condition does not contain a sufficient concentration of this compound for cryoprotection, crystals can be briefly soaked in a solution containing a higher concentration (e.g., 60-70% v/v) before flash-cooling in liquid nitrogen.

ParameterTypical Range
This compound Concentration (Precipitant) 20 - 60% (v/v)
Protein Concentration 5 - 15 mg/mL
Temperature 4 - 20 °C
pH 4.0 - 9.0
Pharmaceutical Formulations

This compound's properties as a solvent, cosolvent, and penetration enhancer have led to its use in various pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Historical Use in Topical Formulations: Glycols have a long history of use in dermatological preparations. A 1989 study investigated skin reactions to this compound when it was introduced in topical corticosteroids, indicating its use in such formulations during that period.[5] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and its low volatility make it a suitable vehicle for topical delivery.[6]

Mechanism as a Skin Penetration Enhancer: The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which consists of corneocytes embedded in a lipid matrix.[7] Glycols, including this compound, enhance skin penetration primarily by interacting with and disrupting the highly ordered structure of the intercellular lipids in the stratum corneum.[7][8] This disruption increases the fluidity of the lipid bilayers, thereby facilitating the diffusion of drug molecules through the skin. While the direct effects of this compound on specific cellular signaling pathways in keratinocytes are not yet fully elucidated, the alteration of the lipid barrier is the principal mechanism of its action as a penetration enhancer.

G cluster_mechanism Mechanism of Penetration Enhancement Topical_Formulation Topical Formulation (containing this compound and API) Stratum_Corneum Stratum Corneum (Lipid Bilayers) Topical_Formulation->Stratum_Corneum Application Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Enhanced API Penetration Dermis Dermis Viable_Epidermis->Dermis Diffusion Hexylene_Glycol This compound Lipid_Disruption Disruption of Lipid Packing Hexylene_Glycol->Lipid_Disruption Interacts with intercellular lipids Increased_Fluidity Increased Membrane Fluidity Lipid_Disruption->Increased_Fluidity Increased_Fluidity->Stratum_Corneum Leads to

This compound as a Skin Penetration Enhancer.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol outlines a general method for assessing the penetration-enhancing effect of this compound using a Franz diffusion cell.

Materials:

  • Excised human or animal skin (e.g., porcine ear skin)

  • Franz diffusion cells

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the drug)

  • Drug substance

  • This compound

  • Control vehicle (without this compound)

  • Analytical method for drug quantification (e.g., HPLC)

Methodology:

  • Skin Preparation: Excise the skin and remove subcutaneous fat. Cut the skin to a size that fits the Franz diffusion cell.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Formulation Application: Apply a finite dose of the drug formulation (with and without this compound) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the steady-state portion of the curve represents the flux. Compare the flux from the formulation containing this compound to the control to determine the enhancement ratio.

ParameterTypical Value
Skin Type Human or Porcine
Receptor Solution Phosphate-Buffered Saline (PBS)
Temperature 32 °C
This compound Concentration 5 - 50% (v/v) in the vehicle
Sampling Intervals 1, 2, 4, 6, 8, 24 hours

Use in NMR Spectroscopy

While less common than in crystallography, this compound has been explored as a solvent or co-solvent in Nuclear Magnetic Resonance (NMR) spectroscopy studies of proteins. Its ability to solubilize proteins and its own distinct NMR signal can be advantageous in certain experimental setups. Historical applications often involved using organic solvents to study protein denaturation or to solubilize membrane proteins. The use of deuterated this compound is also relevant in modern NMR for minimizing solvent signals in proton NMR spectra.

Conclusion

This compound has a rich history of application in diverse scientific experiments, a testament to its valuable physicochemical properties. From its crucial role in enabling the determination of protein structures through crystallography to its application in enhancing the delivery of therapeutic agents through the skin, it continues to be a relevant and important tool for researchers and drug development professionals. While a definitive timeline of its first use in these applications is not clearly documented, its impact on these fields is undeniable. Future research may further elucidate its specific interactions with biological systems, particularly its effects on cellular signaling pathways, opening new avenues for its application.

References

Methodological & Application

Application Notes and Protocols for Using Hexylene Glycol as a Precipitant in Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylene glycol, also known as 2-methyl-2,4-pentanediol (MPD), is a widely utilized precipitating agent in macromolecular crystallography.[1] Its amphiphilic nature, possessing both polar hydroxyl groups and nonpolar hydrocarbon portions, allows it to interact favorably with protein surfaces, promoting dehydration and facilitating the ordered packing of molecules into a crystal lattice. This document provides detailed application notes and experimental protocols for the effective use of this compound in protein crystallization experiments.

Properties and Advantages of this compound

This compound offers several advantages as a precipitant in protein crystallography:

  • Mild Denaturant: Compared to other organic solvents, this compound is a relatively mild denaturing agent, which helps in preserving the native conformation of the protein during the crystallization process.

  • Effective Precipitant: It is an efficient precipitant for a wide range of proteins, often yielding high-quality crystals suitable for X-ray diffraction.

  • Cryoprotectant Properties: In many cases, this compound can also act as a cryoprotectant, eliminating the need for an additional cryo-soaking step before flash-cooling crystals for data collection at cryogenic temperatures.

  • Versatility: It can be used in combination with various buffers, salts, and other additives to fine-tune crystallization conditions.

Data Presentation

Table 1: Typical Crystallization Conditions Using this compound

This table provides a summary of typical starting conditions for crystallization screening using this compound. These ranges can be used as a guide for designing initial experiments.

ParameterTypical RangeNotes
This compound Concentration 5% - 60% (v/v)The optimal concentration is highly protein-dependent.
pH 4.0 - 9.0The pH should be chosen to be around the isoelectric point (pI) of the protein or in a range where the protein is known to be stable and soluble.
Protein Concentration 2 - 50 mg/mLHigher concentrations are often required for smaller proteins.
Temperature 4°C, 18°C, 20°CConstant temperature is crucial for reproducible results.
Additives Salts (e.g., NaCl, (NH₄)₂SO₄), other polymers (e.g., PEG), detergentsAdditives can significantly influence crystal quality.
Table 2: Examples of Proteins Crystallized Using this compound

This table presents specific examples of proteins that have been successfully crystallized using this compound as the primary precipitant. The data is sourced from the Protein Data Bank (PDB).

Protein NamePDB IDProtein Conc. (mg/mL)This compound Conc. (% v/v)BufferpHTemperature (°C)Additives
Lysozyme1LYZ2525Sodium Acetate4.7200.2 M NaCl
Thaumatin1THV5030ADA6.5200.1 M NaCl
Human Serum Albumin1AO62040Sodium Citrate5.6Not SpecifiedNone
Carbonic Anhydrase II2CBA1035Tris-HCl8.54None
Ribonuclease A1FS33020Sodium Cacodylate6.5180.2 M Ammonium Sulfate

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare sterile, high-concentration stock solutions of this compound for use in crystallization screening and optimization.

Materials:

  • This compound (high purity)

  • Deionized water or appropriate buffer

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile containers (e.g., centrifuge tubes or vials)

Procedure:

  • To prepare a 50% (v/v) stock solution, mix equal volumes of this compound and deionized water or buffer in a sterile container.

  • Gently mix the solution until it is homogeneous. Avoid vigorous vortexing to prevent the introduction of air bubbles.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Store the stock solution at room temperature. For long-term storage, it can be stored at 4°C.

Protocol 2: Sitting Drop Vapor Diffusion Crystallization

Objective: To set up crystallization trials using the sitting drop vapor diffusion method with this compound as the precipitant.

Materials:

  • Purified and concentrated protein solution

  • This compound stock solution (and other reservoir solution components)

  • Crystallization plates (e.g., 96-well sitting drop plates)

  • Pipettes and tips

  • Sealing tape or film

Procedure:

  • Prepare the Reservoir Solution: In the reservoirs of the crystallization plate, pipette the desired volume (e.g., 50-100 µL) of the reservoir solution containing the desired concentration of this compound, buffer, and any additives.

  • Set the Drop: In the sitting drop post, carefully pipette a small volume (e.g., 0.5-2 µL) of the protein solution.

  • Add the Reservoir Solution to the Drop: To the protein drop, add an equal volume of the reservoir solution from the corresponding well. Try to avoid touching the drop with the pipette tip.

  • Seal the Plate: Carefully seal the crystallization plate with a clear sealing tape or film to ensure an airtight environment for vapor diffusion.

  • Incubate and Monitor: Incubate the plate at a constant temperature (e.g., 4°C or 20°C). Regularly monitor the drops for crystal growth over several days to weeks using a microscope.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Protein_Purification Protein Purification & Concentration Screening Initial Crystallization Screening Protein_Purification->Screening Stock_Solution This compound Stock Solution Prep. Stock_Solution->Screening Optimization Optimization of 'Hit' Conditions Screening->Optimization Identify 'Hits' Crystal_Harvesting Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvesting Obtain Diffraction Quality Crystals Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Experimental workflow for protein crystallization using this compound.

Optimization_Logic cluster_variables Key Variables for Optimization Initial_Hit Initial 'Hit' Condition (e.g., 20% this compound, pH 7.0) Precipitant_Conc Vary this compound Concentration (e.g., 15-25%) Initial_Hit->Precipitant_Conc pH_Value Vary pH (e.g., 6.5-7.5) Initial_Hit->pH_Value Additives Screen Additives (Salts, Detergents) Initial_Hit->Additives Protein_Conc Vary Protein Concentration Initial_Hit->Protein_Conc Optimized_Crystals Optimized Crystals for High-Resolution Diffraction Precipitant_Conc->Optimized_Crystals pH_Value->Optimized_Crystals Additives->Optimized_Crystals Protein_Conc->Optimized_Crystals

Logical relationship for optimizing crystallization conditions.

References

Application of Hexylene Glycol in pharmaceutical drug formulation studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylene glycol (2-methyl-2,4-pentanediol) is a versatile excipient employed in a wide array of pharmaceutical formulations.[1][2] This clear, colorless, and slightly viscous liquid is miscible with water and organic solvents, making it a valuable component in the development of oral, topical, and parenteral dosage forms.[2][3] Its utility stems from its multifaceted properties as a solvent, co-solvent, viscosity-reducing agent, humectant, and preservative potentiator.[2][4][5] These attributes make it particularly useful for enhancing the solubility and stability of active pharmaceutical ingredients (APIs), especially those belonging to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[6][7]

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical drug formulation studies, with a focus on its role in solubility enhancement, formulation stability, and as a key component in various dosage forms.

Physicochemical Properties and General Applications

This compound's chemical structure, featuring two hydroxyl groups, contributes to its unique solubility characteristics and its ability to act as a coupling agent.[8] It is a high-performance solvent for a wide range of organic and inorganic compounds.[9] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name2-methyl-2,4-pentanediol[2]
CAS Number107-41-5[10]
Molecular FormulaC6H14O2[10]
Molecular Weight118.17 g/mol [3]
AppearanceClear, colorless liquid[2]
OdorMild, sweetish[10]
Boiling Point197-198 °C[3]
Melting Point-50 °C[3]
Density~0.923 g/mL at 20 °C[3]
Viscosity~38.9 mPa·s at 20 °C[11]
Solubility in WaterMiscible[2]

In pharmaceutical formulations, this compound is utilized for:

  • Solubility Enhancement: As a co-solvent, it can significantly increase the solubility of poorly water-soluble drugs.[6]

  • Stability Improvement: It can enhance the stability of formulations by preventing the precipitation of drugs and acting as a humectant to retain moisture.[2]

  • Viscosity Modification: It is used to decrease the viscosity of formulations, improving their spreadability and ease of application.[4][5]

  • Penetration Enhancement: In topical formulations, it can disrupt the stratum corneum lipids, thereby enhancing the permeation of APIs across the skin.

  • Preservative Action: It exhibits antimicrobial properties and can boost the efficacy of other preservatives like phenoxyethanol.[4]

Application in Solubility Enhancement

This compound is an effective co-solvent for increasing the aqueous solubility of BCS Class II drugs. The mechanism involves reducing the polarity of the aqueous vehicle, thereby making it a more favorable environment for lipophilic drug molecules.

Quantitative Data on Solubility Enhancement

While specific data on the solubility of a wide range of drugs in this compound-water mixtures is not extensively published, the following table provides a conceptual representation based on the known effects of glycols on poorly soluble drugs like ibuprofen and ketoprofen. The values are illustrative to demonstrate the expected trend.

Table 2: Illustrative Solubility of a Model BCS Class II Drug in this compound Co-solvent Systems

Co-solvent System (v/v)Illustrative Solubility (mg/mL)
Water0.02
Water : Ethanol (80:20)1.5
Water : this compound (80:20)2.5
Water : Ethanol : this compound (70:15:15)4.0
Experimental Protocol: Phase Solubility Study

This protocol outlines the steps to determine the solubility enhancement of a poorly soluble drug by this compound.

Objective: To determine the phase solubility diagram of a drug in the presence of varying concentrations of this compound.

Materials:

  • Poorly soluble drug (e.g., a BCS Class II compound)

  • This compound (pharmaceutical grade)

  • Purified water

  • Phosphate buffer (pH 7.4)

  • Scintillation vials or sealed glass containers

  • Shaking water bath or orbital shaker with temperature control

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for drug quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0%, 5%, 10%, 15%, 20%, 30%, 40%, 50% v/v) in phosphate buffer (pH 7.4).

  • Add an excess amount of the drug to a known volume of each co-solvent mixture in separate vials.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking water bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved drug to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Dilute the filtered samples appropriately with the mobile phase or a suitable solvent.

  • Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of the drug (mg/mL) against the concentration of this compound (% v/v) to generate a phase solubility diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Prepare Co-solvent Mixtures (Varying % this compound) B Add Excess Drug to Each Mixture A->B C Seal Vials and Agitate (e.g., 48-72h at 25°C) B->C D Withdraw and Filter Supernatant C->D E Dilute Samples D->E F Analyze Drug Concentration (UV-Vis or HPLC) E->F G Plot Phase Solubility Diagram F->G

Phase solubility study workflow.

Application in Different Dosage Forms

Topical Formulations

This compound is widely used in topical formulations such as creams, gels, and lotions at concentrations typically ranging from 0.1% to 25%.[8][12][13] It functions as a solvent, co-solvent, viscosity modifier, and penetration enhancer.

Experimental Protocol: Preparation of a Topical Gel

Objective: To prepare a 1% w/w drug-loaded hydrogel using this compound as a co-solvent and penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Carbomer (e.g., Carbopol 940)

  • Triethanolamine

  • Purified Water

  • Propylene Glycol (optional, as a humectant)

  • Preservative (if required)

Procedure:

  • Accurately weigh the required amount of Carbomer and slowly disperse it in a portion of the purified water with continuous stirring to avoid lump formation. Allow it to hydrate completely.

  • In a separate container, dissolve the API in this compound. If necessary, propylene glycol can be added to this mixture.

  • Slowly add the drug solution to the hydrated Carbomer dispersion with gentle mixing.

  • Add the remaining water and mix until a homogenous dispersion is obtained.

  • Neutralize the dispersion by adding triethanolamine dropwise while stirring until a clear, viscous gel is formed.

  • Measure the pH of the final gel and adjust if necessary.

  • If required, add a suitable preservative.

G cluster_0 Phase A: Gelling Agent Dispersion cluster_1 Phase B: Drug Solution cluster_2 Mixing and Neutralization A1 Disperse Carbomer in Water A2 Allow to Hydrate A1->A2 C1 Add Phase B to Phase A A2->C1 B1 Dissolve API in this compound B1->C1 C2 Add Remaining Water C1->C2 C3 Neutralize with Triethanolamine C2->C3 C4 Final Gel Formulation C3->C4

Topical gel preparation workflow.

Parenteral Formulations

In parenteral formulations, this compound can be used as a co-solvent to solubilize drugs for intravenous (IV), intramuscular (IM), or subcutaneous (SC) administration. However, its concentration must be carefully controlled to minimize the risk of hemolysis and injection site reactions.[14]

Quantitative Data on Hemolytic Potential

The hemolytic potential of excipients is a critical safety parameter for parenteral formulations. A hemolysis value of less than 10% is generally considered non-hemolytic and safe for parenteral administration.[4][15][16]

Table 3: Illustrative Hemolytic Potential of this compound in an Isotonic Solution

This compound Concentration (% v/v)% Hemolysis (Illustrative)
1< 2%
5< 5%
105-10%
20> 25% (Potentially hemolytic)

Experimental Protocol: In Vitro Hemolysis Assay

Objective: To evaluate the hemolytic potential of a parenteral formulation containing this compound.

Materials:

  • Freshly collected human or animal (e.g., rabbit, rat) whole blood with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test formulation containing this compound

  • Positive control (e.g., 1% Triton X-100 solution)

  • Negative control (PBS)

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Wash the red blood cells (RBCs) by centrifuging the whole blood, removing the plasma and buffy coat, and resuspending the RBCs in PBS. Repeat this washing step three times.

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • Prepare serial dilutions of the test formulation in PBS.

  • In separate tubes, mix the RBC suspension with the test formulation dilutions, the positive control, and the negative control.

  • Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours).

  • After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a UV-Vis spectrophotometer.

  • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

G A Prepare 2% RBC Suspension C Incubate RBCs with Formulations (and Controls) at 37°C A->C B Prepare Formulation Dilutions B->C D Centrifuge to Pellet Intact RBCs C->D E Measure Absorbance of Supernatant (Released Hemoglobin) D->E F Calculate % Hemolysis E->F

In vitro hemolysis assay workflow.

Ophthalmic Formulations

This compound can be used in ophthalmic preparations as a co-solvent and viscosity-reducing agent. Its use requires careful consideration of potential eye irritation. Studies have shown that while undiluted this compound can be a severe eye irritant, aqueous solutions at lower concentrations (e.g., 25%) show no signs of irritation.[17]

Table 4: Viscosity of Aqueous this compound Solutions at 25°C (Illustrative)

This compound Concentration (% w/w)Viscosity (mPa·s)
0 (Water)~0.89
10~1.5
20~2.5
30~4.0
40~6.5
50~10.0

Experimental Protocol: Viscosity Measurement of an Ophthalmic Solution

Objective: To determine the effect of this compound on the viscosity of an ophthalmic formulation.

Materials:

  • Ophthalmic formulation base

  • This compound

  • Viscometer (e.g., Brookfield viscometer or a cone-and-plate rheometer)

  • Constant temperature water bath

Procedure:

  • Prepare a series of ophthalmic formulations containing varying concentrations of this compound.

  • Equilibrate the samples to a specific temperature (e.g., 25°C or 34°C, simulating eye temperature) using a water bath.

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Measure the viscosity of each sample at different shear rates to assess the rheological behavior.

  • Record the viscosity values in mPa·s.

  • Plot viscosity as a function of this compound concentration.

Stability Studies

Formulations containing volatile or semi-volatile components like this compound require robust stability testing to ensure product quality and shelf-life.

Experimental Protocol: Stability Indicating Assay

Objective: To develop and validate a stability-indicating analytical method for a formulation containing this compound and to assess the formulation's stability under accelerated conditions.

Materials:

  • Drug formulation containing this compound

  • Forced degradation reagents (e.g., HCl, NaOH, H2O2)

  • HPLC system with a suitable detector (e.g., UV or PDA)

  • Stability chambers

Procedure:

  • Forced Degradation Study:

    • Subject the drug substance and the formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

    • Develop an HPLC method that can separate the parent drug from all degradation products and from this compound.

  • Method Validation:

    • Validate the developed HPLC method for specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.

  • Stability Study:

    • Store the final formulation in the intended packaging at accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

    • Analyze the samples for drug content, presence of degradation products, physical appearance, pH, and viscosity.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Stability Testing A Forced Degradation Study B Develop Stability-Indicating HPLC Method A->B C Validate HPLC Method (ICH Guidelines) B->C D Store Formulation at Accelerated Conditions E Analyze Samples at Time Points (0, 1, 3, 6 mo) D->E F Assess Drug Content, Degradants, Physical Properties E->F

Stability indicating assay workflow.

Conclusion

This compound is a highly versatile and valuable excipient in pharmaceutical formulation development. Its ability to act as a solvent, co-solvent, viscosity modifier, and penetration enhancer makes it suitable for a wide range of applications in oral, topical, and parenteral dosage forms. Proper understanding and application of its properties, along with rigorous testing as outlined in the provided protocols, are essential for the successful development of safe and effective drug products. Researchers and formulation scientists can leverage the unique characteristics of this compound to overcome challenges associated with poorly soluble drugs and to optimize the performance of various pharmaceutical formulations.

References

Application Notes and Protocols for Hexylene Glycol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexylene glycol (2-methyl-2,4-pentanediol) is a versatile organic compound used across various industries as a surfactant, emulsifier, and solvent.[1][2] In research settings, it is utilized as a cryoprotectant and precipitant in protein crystallography.[2] While generally considered to have low acute toxicity, its application in cell culture experiments requires careful determination of appropriate working concentrations to avoid unintended cytotoxic effects.[3] These notes provide guidelines and protocols for researchers utilizing this compound in their experimental designs.

General Safety and Toxicological Profile

This compound exhibits a low order of acute toxicity in animal studies.[1][3] However, it can act as a skin and eye irritant at high concentrations.[1][4] Undiluted this compound produced moderate skin irritation and severe eye irritation in rabbit studies, although a 25% aqueous solution showed no signs of eye irritation.[1] It is not considered to be genotoxic or a skin sensitizer.[3] Standard laboratory safety precautions, including the use of gloves and eye protection, are recommended when handling the compound.

Application Note 1: Determining Optimal Working Concentrations

The appropriate concentration of this compound for cell culture experiments is highly dependent on the cell type and the specific application. Concentrations reported in the literature vary widely based on the context of the study.

Summary of Reported Concentrations

For easy comparison, the table below summarizes various concentrations of this compound mentioned in different applications. Note that concentrations used for antimicrobial or cosmetic purposes are generally much higher than what would be tolerated by most mammalian cell lines in vitro.

Application AreaConcentration RangeObserved Effect / UseSource
Cosmetic Formulations 0.1% - 25% (v/v)Solvent, viscosity agent[2]
Antimicrobial Activity 1% (v/v)No effect[5]
5% (v/v)Some antimicrobial activity[5]
10% - 30% (v/v)Effective against C. albicans, S. aureus, E. coli[5]
Inferred Cell Culture 0 - 3 mmol/L (~0 - 0.035% w/v)Range for studying cell cycle effects of a related glycol (TEGDMA)[6]

Recommendation for Initial Experiments

Based on data from related glycol compounds used in cell culture, a starting concentration range of 0.1 to 5 mmol/L is recommended for initial dose-response experiments with this compound. This allows for the determination of the sub-lethal concentration range appropriate for your specific cell line and experimental goals.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the effect of this compound on cell viability using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials

  • This compound (cell culture grade)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Selected mammalian cell line

  • 96-well flat-bottom culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Prepare serial dilutions of this compound in media B->C D 4. Replace old media with media containing this compound C->D E 5. Incubate for desired exposure time (e.g., 24, 48, 72h) D->E F 6. Add MTT solution to each well E->F G 7. Incubate for 2-4h (formazan crystal formation) F->G H 8. Solubilize formazan crystals G->H I 9. Read absorbance at 570 nm H->I J 10. Calculate % viability vs. control and plot dose-response curve I->J G cluster_downstream Downstream Analysis cluster_pathways Target Pathways of Interest A Treat cells with sub-lethal [this compound] B Cell Lysis & Protein/RNA Extraction A->B C Western Blot Analysis (Protein Level) B->C D qPCR / RNA-Seq (Transcript Level) B->D P1 Apoptosis (Caspase-3, Bcl-2) C->P1 Probe for changes in: P2 Cell Cycle (Cyclins, p21, p53) C->P2 Probe for changes in: P3 Stress Response / Pro-Survival (MAPK, Akt) C->P3 Probe for changes in: D->P1 Probe for changes in: D->P2 Probe for changes in: D->P3 Probe for changes in: E Data Interpretation & Pathway Mapping P1->E P2->E P3->E

References

Application Notes and Protocols for Preparing Hexylene Glycol Solutions in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the preparation of hexylene glycol solutions, a versatile and widely utilized precipitating agent in macromolecular X-ray crystallography. Adherence to these protocols will ensure consistency and reproducibility in crystallization screening and optimization experiments.

Introduction

This compound (2-methyl-2,4-pentanediol) is an effective amphiphilic reagent used to induce the crystallization of proteins and other biological macromolecules.[1] Its ability to participate in both hydrophobic and hydrophilic interactions allows it to effectively compete for water molecules, thereby reducing the solubility of the macromolecule and promoting the formation of a crystalline lattice. Furthermore, this compound can also act as a cryoprotectant, protecting crystals from damage during flash-cooling for data collection at cryogenic temperatures.

Data Presentation: Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in crystallization experiments. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol
Appearance Colorless liquid
Density 0.923 g/mL at 20 °C
Boiling Point 197 °C
Melting Point -50 °C
Flash Point 98 °C
Solubility in Water Miscible
Refractive Index (nD) 1.427 at 20 °C
Purity ≥99% (crystallography grade recommended)

Experimental Protocols

Protocol 1: Preparation of a 50% (v/v) this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound, which will be used to prepare a range of dilutions for crystallization screening.

Materials:

  • This compound (≥99% purity)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes or micropipettes

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • In a sterile 50 mL conical tube, combine equal volumes of this compound and ultrapure water to achieve the desired final volume. For example, to prepare 20 mL of a 50% (v/v) solution, mix 10 mL of this compound with 10 mL of ultrapure water.

  • Securely cap the tube and gently invert it multiple times until the solution is homogeneous. Avoid vigorous shaking or vortexing to prevent the introduction of air bubbles.

  • For long-term storage and to prevent microbial growth, sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh, sterile conical tube.

  • Label the tube clearly with "50% (v/v) this compound Stock Solution" and the date of preparation.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Preparation of a Dilution Series for Crystallization Screening

This protocol describes the preparation of a dilution series of this compound from the 50% (v/v) stock solution for use in a 96-well crystallization screening plate. This example outlines the preparation of solutions with final concentrations ranging from 5% to 45% (v/v) in 5% increments.

Materials:

  • 50% (v/v) this compound Stock Solution (from Protocol 1)

  • Ultrapure water

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL) or a 96-well deep-well block

  • Calibrated micropipettes and sterile tips

Procedure:

  • Label a series of sterile microcentrifuge tubes or the wells of a deep-well block with the desired final concentrations of this compound (e.g., 5%, 10%, 15%, 20%, 25%, 30%, 35%, 40%, 45%).

  • Refer to the table below to prepare 1 mL of each desired concentration. The volumes can be scaled as needed.

Final Concentration (% v/v)Volume of 50% Stock (µL)Volume of Ultrapure Water (µL)
5100900
10200800
15300700
20400600
25500500
30600400
35700300
40800200
45900100
  • Carefully pipette the calculated volumes of the 50% (v/v) this compound Stock Solution and ultrapure water into the corresponding labeled tubes or wells.

  • Gently mix each solution by pipetting up and down several times.

  • These solutions are now ready to be used as the reservoir solutions in a vapor diffusion crystallization experiment.

Mandatory Visualization

The following diagram illustrates the logical workflow for preparing this compound solutions for use in X-ray crystallography screening experiments.

Hexylene_Glycol_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_screening Screening Solution Preparation cluster_application Application hg This compound (Pure) mix_stock Mix 1:1 (v/v) hg->mix_stock hg->mix_stock water1 Ultrapure Water water1->mix_stock water1->mix_stock filter_stock Sterile Filter (0.22 µm) mix_stock->filter_stock mix_stock->filter_stock stock_solution 50% (v/v) Stock Solution filter_stock->stock_solution filter_stock->stock_solution stock_solution_ref 50% (v/v) Stock Solution dilution_series Prepare Dilution Series (e.g., 5-45% v/v) stock_solution_ref->dilution_series stock_solution_ref->dilution_series water2 Ultrapure Water water2->dilution_series water2->dilution_series screening_solutions Screening Solutions dilution_series->screening_solutions dilution_series->screening_solutions screening_solutions_ref Screening Solutions crystallization Crystallization Screening (96-well plate) screening_solutions_ref->crystallization screening_solutions_ref->crystallization

Caption: Workflow for preparing this compound solutions.

References

Role of Hexylene Glycol as a solvent in organic synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylene glycol, chemically known as 2-methyl-2,4-pentanediol, is a versatile and effective solvent with a growing range of applications in organic synthesis.[1][2][3] Its unique combination of properties, including high boiling point, excellent solvency for a wide range of organic compounds, and miscibility with both polar and non-polar solvents, makes it a valuable medium for a variety of chemical transformations.[2][4] These characteristics, coupled with its role as a chemical intermediate, position this compound as a significant tool in the synthesis of pharmaceuticals and other fine chemicals.[1][5] This document provides detailed application notes and protocols for the use of this compound as a solvent in key organic synthesis reactions.

Key Properties of this compound for Organic Synthesis

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application as a solvent in organic synthesis.

PropertyValueReference
Chemical Formula C6H14O2[3]
Molar Mass 118.17 g/mol [6]
Boiling Point 197.1 °C[7]
Melting Point -50 °C (forms a glass)[8]
Density 0.923 g/cm³ at 20 °C[7]
Flash Point 93 °C (closed cup)[7]
Solubility in Water Miscible[7]
Vapor Pressure 0.05 mmHg at 20 °C[8]

Diagram: Logical Relationship of this compound Properties and Applications

HexyleneGlycol_Properties Properties Key Properties HighBoilingPoint High Boiling Point (197.1 °C) Properties->HighBoilingPoint ExcellentSolvency Excellent Solvency Properties->ExcellentSolvency Miscibility Broad Miscibility Properties->Miscibility Amphiphilic Amphiphilic Nature Properties->Amphiphilic Applications Synthetic Applications HighTempReactions High-Temperature Reactions HighBoilingPoint->HighTempReactions enables DissolvesReactants Dissolves Diverse Reactants & Catalysts ExcellentSolvency->DissolvesReactants allows HomogeneousMixtures Forms Homogeneous Reaction Mixtures Miscibility->HomogeneousMixtures facilitates PhaseTransfer Potential as a Phase-Transfer Agent Amphiphilic->PhaseTransfer suggests HighTempReactions->Applications DissolvesReactants->Applications HomogeneousMixtures->Applications PhaseTransfer->Applications

Caption: Key physicochemical properties of this compound and their implications for its use in organic synthesis.

Application 1: Synthesis of Boronic Esters

This compound serves as a valuable reagent and solvent in the synthesis of functionalized boronic esters.[9] Boronic esters are crucial intermediates in various organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The diol functionality of this compound reacts with boronic acids or their anhydrides to form stable cyclic boronate esters.

Experimental Protocol: Preparation of a Phenylboronic Acid this compound Ester

This protocol describes a general procedure for the synthesis of a phenylboronic acid ester using this compound.

Materials:

  • Phenylboronic acid

  • This compound (2-methyl-2,4-pentanediol)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylboronic acid (1.0 eq), this compound (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude phenylboronic acid this compound ester can be used in subsequent reactions without further purification or can be purified by distillation or chromatography if required.

Diagram: Experimental Workflow for Boronic Ester Synthesis

BoronicEster_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Reactants Combine Phenylboronic Acid, This compound, and Toluene Apparatus Assemble Round-Bottom Flask with Dean-Stark Trap and Condenser Reactants->Apparatus Heat Heat to Reflux Apparatus->Heat WaterRemoval Azeotropically Remove Water Heat->WaterRemoval Monitor Monitor Reaction Progress WaterRemoval->Monitor Cool Cool to Room Temperature Monitor->Cool SolventRemoval Remove Toluene via Rotary Evaporation Cool->SolventRemoval Product Crude Phenylboronic Acid this compound Ester SolventRemoval->Product

Caption: A generalized workflow for the synthesis of phenylboronic acid this compound ester.

Application 2: Potential Role in Biocatalysis

The use of non-conventional solvents is a significant area of research in biocatalysis to enhance enzyme stability and substrate solubility.[][11] While specific examples utilizing this compound are not extensively documented, its properties suggest its potential as a co-solvent in enzymatic reactions. Its ability to dissolve both polar and non-polar substrates could be advantageous in whole-cell biotransformations.[12]

Hypothetical Protocol: Lipase-Catalyzed Esterification in a this compound Co-solvent System

This hypothetical protocol outlines how this compound could be investigated as a co-solvent for a lipase-catalyzed esterification.

Materials:

  • Immobilized Lipase (e.g., from Candida antarctica)

  • Fatty acid (e.g., Oleic acid)

  • Alcohol (e.g., 1-Butanol)

  • This compound

  • Heptane (as the primary organic solvent)

  • Molecular sieves (for water removal)

  • Shaking incubator

  • Gas chromatograph (for analysis)

Procedure:

  • Prepare a series of reaction vials containing the fatty acid (1.0 eq) and the alcohol (1.2 eq) dissolved in heptane.

  • To each vial, add a different concentration of this compound as a co-solvent (e.g., 0%, 5%, 10%, 20% v/v).

  • Add the immobilized lipase and molecular sieves to each vial.

  • Incubate the vials in a shaking incubator at a controlled temperature (e.g., 40-50 °C).

  • Withdraw aliquots at regular intervals and analyze the conversion to the corresponding ester by gas chromatography.

  • Compare the reaction rates and final conversions across the different co-solvent concentrations to determine the effect of this compound.

Data Presentation: Hypothetical Effect of this compound on Esterification Yield

This compound (% v/v)Reaction Time (h)Conversion (%)
02475
52482
102488
202485

Diagram: Signaling Pathway for Investigating Solvent Effects in Biocatalysis

Biocatalysis_Investigation cluster_exp Experimental Design cluster_analysis Data Analysis Start Investigate this compound as a Co-solvent Hypothesis Hypothesis: this compound enhances substrate solubility and enzyme stability Start->Hypothesis VaryConcentration Vary this compound Concentration Hypothesis->VaryConcentration MonitorConversion Monitor Reaction Conversion over Time VaryConcentration->MonitorConversion Controls Include Positive and Negative Controls VaryConcentration->Controls CompareRates Compare Reaction Rates MonitorConversion->CompareRates CompareYields Compare Final Product Yields MonitorConversion->CompareYields Controls->CompareRates CompareRates->CompareYields Conclusion Conclusion on the Efficacy of this compound as a Co-solvent CompareYields->Conclusion EnzymeStability Assess Enzyme Reusability/Stability EnzymeStability->Conclusion

Caption: A logical diagram illustrating the investigative pathway for evaluating this compound in biocatalysis.

This compound presents itself as a solvent with significant potential in various domains of organic synthesis. Its favorable physical properties, particularly its high boiling point and broad solvency, make it a suitable medium for a range of chemical reactions. While its application in mainstream organic synthesis is still an emerging area of research, its established use in the formation of boronic esters and its potential in biocatalysis highlight the opportunities for further exploration. Researchers and drug development professionals are encouraged to consider this compound as a viable alternative to more conventional solvents, particularly for high-temperature reactions and for processes where its unique solvency characteristics can be leveraged to improve reaction outcomes. Further investigation into its role in other reaction types, such as transition-metal-catalyzed cross-couplings and multicomponent reactions, is warranted.

References

Utilizing Hexylene Glycol in Vaccine and Antibody Formulation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of stable and effective vaccine and antibody formulations is a critical aspect of biopharmaceutical research. A key challenge lies in preventing protein aggregation and maintaining the therapeutic's native conformation, especially in high-concentration formulations. Excipients play a pivotal role in addressing these challenges. Hexylene glycol (2-methyl-2,4-pentanediol) is a versatile excipient with properties as a solvent, surfactant, humectant, and stabilizer.[1][2] Its potential to modulate protein-protein interactions and reduce viscosity makes it a valuable candidate for investigation in the formulation of vaccines and monoclonal antibodies (mAbs).[3][4]

These application notes provide an overview of the utility of this compound in biopharmaceutical formulations, supported by experimental protocols and data presentation.

Data Presentation

While extensive quantitative data on the specific effects of this compound on a wide range of antibodies and vaccines is not broadly published in readily accessible literature, the following tables conceptualize how such data would be presented. Researchers are encouraged to generate empirical data for their specific molecule of interest using the protocols outlined below.

Table 1: Effect of this compound Concentration on the Aggregation of a Model Monoclonal Antibody (mAb)

This compound Concentration (% v/v)High Molecular Weight Species (%) by SEC-HPLC (T=0)High Molecular Weight Species (%) by SEC-HPLC (T=4 weeks, 40°C)Aggregation Onset Temperature (Tagg) by DLS (°C)
0 (Control)0.55.268
10.53.870
20.42.572
50.41.874

This table illustrates the expected trend of decreased aggregation with increasing this compound concentration.

Table 2: Impact of this compound on the Viscosity of a High-Concentration mAb Formulation (150 mg/mL)

This compound Concentration (% v/v)Viscosity at 25°C (cP)
0 (Control)35
128
222
515

This table demonstrates the potential of this compound to reduce the viscosity of high-concentration protein formulations, a critical parameter for subcutaneous delivery.[3][4]

Experimental Protocols

The following protocols provide a framework for evaluating this compound as a potential excipient in vaccine and antibody formulations.

Protocol 1: Screening of this compound for its Effect on Protein Stability

Objective: To assess the impact of varying concentrations of this compound on the thermal and long-term stability of a protein formulation.

Materials:

  • Purified antibody or vaccine antigen

  • Stock solution of sterile, pharmaceutical-grade this compound (e.g., 50% v/v in formulation buffer)

  • Formulation buffer (e.g., histidine, citrate, or phosphate buffer at the desired pH)

  • Dialysis or diafiltration equipment

  • Analytical instrumentation: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS), Differential Scanning Calorimetry (DSC)

Methodology:

  • Buffer Exchange: The protein of interest should be buffer-exchanged into the desired formulation buffer to remove any interfering substances from the purification process.

  • Formulation Preparation:

    • Prepare a series of formulations by adding varying concentrations of the this compound stock solution to the protein solution to achieve final this compound concentrations of 0% (control), 1%, 2%, and 5% (v/v).

    • Ensure the final protein concentration is consistent across all formulations.

    • Gently mix the solutions to ensure homogeneity.

  • Initial Characterization (T=0):

    • SEC-HPLC: Analyze the percentage of high molecular weight (HMW) species (aggregates) and low molecular weight (LMW) species (fragments).

    • DLS: Determine the aggregation onset temperature (Tagg) by monitoring the increase in particle size with increasing temperature.

    • DSC: Measure the melting temperature (Tm), which is an indicator of conformational stability.

  • Accelerated Stability Study:

    • Store aliquots of each formulation at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).

    • At specified time points (e.g., 1, 2, and 4 weeks), remove samples and analyze them using SEC-HPLC to monitor the formation of HMW and LMW species.

  • Data Analysis:

    • Compare the changes in HMW species, LMW species, Tagg, and Tm across the different this compound concentrations. A reduction in the rate of HMW species formation and an increase in Tagg and Tm would indicate a stabilizing effect.

Protocol 2: Evaluation of this compound as a Viscosity-Reducing Agent

Objective: To determine the effect of this compound on the viscosity of a high-concentration protein formulation.

Materials:

  • High-concentration antibody or vaccine antigen solution (>100 mg/mL)

  • Stock solution of sterile, pharmaceutical-grade this compound

  • Formulation buffer

  • Viscometer (e.g., cone-and-plate or microfluidic viscometer)

Methodology:

  • Formulation Preparation:

    • Prepare a series of high-concentration protein formulations containing varying concentrations of this compound (e.g., 0%, 1%, 2%, 5% v/v) as described in Protocol 1.

  • Viscosity Measurement:

    • Equilibrate the samples to a controlled temperature (e.g., 25°C).

    • Measure the viscosity of each formulation using a calibrated viscometer.

    • Perform measurements at different shear rates to assess for Newtonian or non-Newtonian behavior.

  • Data Analysis:

    • Plot viscosity (in centipoise, cP) as a function of this compound concentration. A decrease in viscosity with increasing this compound concentration indicates a beneficial effect for developing injectable formulations.

Mandatory Visualizations

Mechanism of Protein Stabilization by this compound

The stabilizing effect of polyols like this compound is thought to occur through a combination of mechanisms, including preferential exclusion and direct interaction with the protein surface. This diagram illustrates the proposed logical relationship.

cluster_0 This compound in Formulation cluster_1 Stabilization Mechanisms cluster_2 Effects on Protein cluster_3 Overall Outcome Hexylene_Glycol This compound Preferential_Exclusion Preferential Exclusion of This compound from Protein Surface Hexylene_Glycol->Preferential_Exclusion Leads to Hydrophobic_Interaction Interaction with Hydrophobic Patches Hexylene_Glycol->Hydrophobic_Interaction Can engage in Increased_Hydration Increased Preferential Hydration of Protein Preferential_Exclusion->Increased_Hydration Results in Reduced_Unfolding Reduced Unfolding and Exposure of Hydrophobic Regions Hydrophobic_Interaction->Reduced_Unfolding Shields and stabilizes Improved_Stability Improved Protein Stability (Reduced Aggregation) Increased_Hydration->Improved_Stability Reduced_Unfolding->Improved_Stability

Caption: Proposed mechanism of protein stabilization by this compound.

Experimental Workflow for Excipient Screening

The following workflow diagram outlines the key steps in screening and selecting excipients, such as this compound, for a biopharmaceutical formulation.

Start Start: Purified Protein Buffer_Screening Initial Buffer & pH Screening (e.g., Histidine, Citrate, Phosphate) Start->Buffer_Screening Lead_Buffer_Selection Select Lead Buffer System(s) Buffer_Screening->Lead_Buffer_Selection Excipient_Screening Screen Excipients: - this compound - Sugars (Sucrose, Trehalose) - Amino Acids (Arginine, Proline) - Surfactants (Polysorbate 80) Lead_Buffer_Selection->Excipient_Screening Stability_Assessment Assess Stability: - SEC-HPLC (Aggregation) - DLS (Tagg) - DSC (Tm) Excipient_Screening->Stability_Assessment Viscosity_Screening Assess Viscosity of High-Concentration Formulations Excipient_Screening->Viscosity_Screening Data_Analysis Analyze Data and Select Lead Candidates Stability_Assessment->Data_Analysis Viscosity_Screening->Data_Analysis Optimization Formulation Optimization (Design of Experiments) Data_Analysis->Optimization Final_Formulation Final Formulation Selection Optimization->Final_Formulation

Caption: General workflow for excipient screening in formulation development.

Conclusion

This compound presents a promising, yet under-documented, excipient for addressing stability and viscosity challenges in vaccine and antibody formulations. Its amphiphilic nature suggests a potential to interact favorably with proteins to prevent aggregation and improve handling characteristics of high-concentration biologics. The provided protocols and conceptual data tables serve as a guide for researchers to systematically evaluate the benefits of incorporating this compound into their formulation development strategies. Further empirical studies are necessary to fully elucidate its efficacy across a broader range of biopharmaceutical products.

References

Application Notes and Protocols for Utilizing Hexylene Glycol to Enhance Protein Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining protein solubility and stability is a critical challenge in biopharmaceutical development, diagnostics, and basic research. Protein aggregation can lead to loss of function, immunogenicity, and reduced product shelf life. Various excipients are employed to mitigate these issues, among which polyols and glycols have shown considerable utility. Hexylene glycol (2-methyl-2,4-pentanediol), a versatile solvent and surfactant, is widely recognized for its role as a precipitant and cryoprotectant in protein crystallography.[1][2] Beyond crystallization, its amphiphilic nature suggests a broader role in modulating protein solubility and preventing aggregation in aqueous formulations. These application notes provide a detailed overview of the theoretical and practical aspects of using this compound to improve the solubility and stability of proteins.

Mechanism of Action: A Proposed Model

While the precise mechanism of this compound in protein stabilization is not as extensively documented as that of other polyols like glycerol or polyethylene glycol (PEG), its action can be inferred from its physicochemical properties and the established principles of protein-cosolvent interactions.

This compound is an amphiphilic molecule, possessing both hydrophobic (two methyl groups and a carbon backbone) and hydrophilic (two hydroxyl groups) moieties. This dual character allows it to interact favorably with both nonpolar and polar regions on a protein's surface. The proposed mechanism involves a combination of the following:

  • Preferential Exclusion and Hydration: Similar to other stabilizing osmolytes, this compound is likely preferentially excluded from the immediate vicinity of the protein surface. This phenomenon increases the chemical potential of the denatured state more than the native state, thereby thermodynamically favoring the more compact, folded conformation.

  • Interaction with Hydrophobic Patches: Unlike purely hydrophilic osmolytes, the hydrophobic character of this compound allows it to interact with exposed hydrophobic patches on the protein surface.[3][4] These patches are often implicated in protein-protein aggregation. By binding to these regions, this compound can act as a "hydrophobic shield," preventing the intermolecular interactions that lead to aggregation.

  • Reduction of Surface Tension: As a surfactant, this compound can reduce the surface tension at the solvent-protein interface, which can help to prevent surface-induced denaturation and aggregation, particularly in formulations subject to agitation or freeze-thaw cycles.

The interplay of these effects results in enhanced protein solubility and stability. The following diagram illustrates this proposed mechanism.

G cluster_0 Unstable Protein in Aqueous Solution cluster_1 Protein Stabilization by this compound UnstableProtein Unstable Protein Exposed Hydrophobic Patches Aggregation Aggregation UnstableProtein->Aggregation Protein-Protein Interaction StableProtein Stable Protein Shielded Hydrophobic Patches Aggregation2 Aggregation Inhibited StableProtein->Aggregation2 HexyleneGlycol This compound HexyleneGlycol->StableProtein Binding to Hydrophobic Patches & Preferential Hydration

Proposed mechanism of protein stabilization by this compound.

Data Presentation: Illustrative Effects of this compound

The following tables summarize hypothetical, yet representative, quantitative data on the effects of this compound on protein solubility and stability. These values are based on typical observations for polyols and should be experimentally determined for each specific protein.

Table 1: Effect of this compound Concentration on Protein Solubility

Protein ModelInitial Solubility (mg/mL)This compound Conc. (v/v)Final Solubility (mg/mL)Fold Increase
Monoclonal Antibody (mAb) A155%251.7
10%402.7
20%35 (precipitation observed)2.3
Enzyme B52%122.4
5%183.6
10%15 (activity loss)3.0

Table 2: Influence of this compound on Thermal Stability (ΔTm)

Protein ModelBuffer ConditionThis compound Conc. (v/v)Tm (°C)ΔTm (°C)
Cytokine C20 mM Histidine, pH 6.00%55.2-
2%57.8+2.6
5%59.1+3.9
Growth Factor D10 mM Phosphate, 150 mM NaCl, pH 7.40%62.5-
5%65.0+2.5
10%66.2+3.7

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration for Improved Solubility

Objective: To determine the concentration of this compound that maximally enhances the solubility of a target protein.

Materials:

  • Purified protein stock solution of known concentration

  • This compound (high purity, e.g., ≥99%)

  • Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Centrifugal filter units (with appropriate molecular weight cutoff)

  • UV-Vis spectrophotometer

  • 96-well microplates

Workflow Diagram:

G start Start: Purified Protein Solution prep_hg Prepare this compound (HG) dilutions (e.g., 0%, 2%, 5%, 10%, 15%, 20% v/v) in dialysis buffer start->prep_hg incubate Incubate protein with each HG concentration (e.g., 1 hour at 4°C with gentle mixing) prep_hg->incubate concentrate Concentrate samples using centrifugal filters until precipitation is observed incubate->concentrate centrifuge Centrifuge to pellet precipitate concentrate->centrifuge measure Measure absorbance (A280) of the supernatant centrifuge->measure calculate Calculate protein concentration measure->calculate end End: Determine Optimal HG Concentration calculate->end

Workflow for screening optimal this compound concentration.

Procedure:

  • Prepare this compound Solutions: Prepare a series of this compound solutions in the desired final buffer (e.g., 0%, 2%, 5%, 10%, 15%, 20% v/v).

  • Sample Preparation: For each concentration, mix the protein solution with the corresponding this compound buffer to a final protein concentration of approximately 1 mg/mL.

  • Incubation: Incubate the samples for 1 hour at 4°C with gentle agitation.

  • Concentration: Transfer each sample to a centrifugal filter unit. Concentrate the samples according to the manufacturer's instructions. Continue concentrating in stages, visually inspecting for the first sign of precipitation.

  • Separation of Soluble Fraction: Once precipitation is observed, centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the insoluble protein.

  • Quantification: Carefully collect the supernatant and measure the protein concentration using a UV-Vis spectrophotometer at 280 nm or a protein concentration assay (e.g., BCA).

  • Analysis: The concentration of the supernatant represents the solubility limit under that condition. Plot solubility (mg/mL) versus this compound concentration to identify the optimal concentration.

Protocol 2: Thermal Shift Assay (TSA) to Assess Protein Stability

Objective: To evaluate the effect of this compound on the thermal stability of a protein by measuring changes in its melting temperature (Tm).

Materials:

  • Purified protein

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-Time PCR instrument with melt curve capability

  • 96-well PCR plates

  • Screening buffer(s) at desired pH

Workflow Diagram:

G start Start: Prepare Reagents prep_master_mix Prepare master mix: Protein + Buffer + SYPRO Orange start->prep_master_mix aliquot Aliquot master mix into 96-well plate prep_master_mix->aliquot add_hg Add varying concentrations of This compound to wells aliquot->add_hg seal_plate Seal the plate add_hg->seal_plate run_qpcr Run melt curve analysis in Real-Time PCR instrument (e.g., 25°C to 95°C) seal_plate->run_qpcr analyze Analyze fluorescence data to determine Tm for each condition run_qpcr->analyze end End: Compare ΔTm values analyze->end

Workflow for Thermal Shift Assay.

Procedure:

  • Reagent Preparation:

    • Dilute the protein in the chosen buffer to a final concentration of 0.1-0.2 mg/mL.

    • Prepare a 20x working solution of SYPRO Orange dye by diluting the 5000x stock in buffer.

    • Prepare a range of this compound concentrations in the same buffer.

  • Assay Setup (per 20 µL reaction):

    • In each well of a 96-well PCR plate, add:

      • 15 µL of the diluted protein solution.

      • 2 µL of the this compound solution (or buffer for the 0% control).

      • 3 µL of the 20x SYPRO Orange dye.

  • Thermal Denaturation:

    • Seal the plate and briefly centrifuge to collect the contents.

    • Place the plate in a Real-Time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.[5]

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined from the peak of the first derivative plot.[5]

    • Calculate the change in melting temperature (ΔTm) for each this compound concentration relative to the control. A positive ΔTm indicates an increase in protein stability.

Conclusion

This compound presents a promising, albeit less characterized, alternative to more common excipients for enhancing protein solubility and stability. Its amphiphilic nature allows for a unique combination of preferential hydration and direct interaction with hydrophobic regions, offering a dual mechanism for preventing aggregation. The protocols outlined above provide a systematic approach to screen for the optimal concentration of this compound and to quantify its stabilizing effects. As with any formulation development, the ideal conditions will be protein-specific and require empirical determination. Further research into the specific interactions between this compound and various protein classes will undoubtedly provide deeper insights and broaden its application in biopharmaceutical formulation.

References

Application Notes and Protocols for Incorporating Hexylene Glycol in Cosmetic Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective incorporation and evaluation of hexylene glycol in cosmetic and dermatological formulations. The protocols outlined below detail methodologies for assessing its various functions, including as a solvent, humectant, viscosity modifier, and preservative potentiator.

Physicochemical Properties and Functions of this compound

This compound (2-methyl-2,4-pentanediol) is a versatile, clear, and colorless liquid with a mildly sweet odor.[1][2][3] It is widely utilized in the cosmetics industry for its multifunctional properties.[4][5][6]

Key Functions:

  • Solvent: this compound is an excellent solvent for a wide range of cosmetic ingredients, including both water-soluble and oil-soluble substances.[5][6][7] This property is crucial for creating stable and homogenous formulations.

  • Humectant: It attracts and retains moisture from the atmosphere, helping to hydrate the skin.[4][6][7]

  • Viscosity-Reducing Agent: It can lower the viscosity of thick formulations, improving their spreadability and application.[3][6][8]

  • Preservative Booster: this compound can enhance the efficacy of traditional preservatives, allowing for their use at lower, less irritating concentrations.[2][7][8]

  • Surfactant and Emulsifier: It exhibits surfactant properties, helping to cleanse the skin and stabilize emulsions.[9]

  • Texture Enhancer: It contributes to a pleasant sensory feel in cosmetic products.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
INCI Name This compound[5]
CAS Number 107-41-5[5]
Molecular Formula C6H14O2[3]
Molecular Weight 118.17 g/mol [5]
Appearance Clear, colorless liquid[5]
Odor Mild, characteristic[5]
Density (at 20°C) 0.923-0.925 g/cm³[5]
Boiling Point 197-199°C[5]
Melting Point -45°C[5]
Solubility Miscible with water and organic solvents[10]

Application in Cosmetic Formulations

This compound is incorporated into a wide variety of cosmetic products, including skincare, haircare, and makeup.[5] It is typically used at concentrations ranging from 0.1% to 25%.[6]

Table 2: Recommended Concentration of this compound in Various Cosmetic Formulations

Product TypeFunctionRecommended Concentration (%)Reference(s)
Creams and Lotions Humectant, Solvent, Viscosity Modifier1 - 10[6]
Serums Solvent, Penetration Enhancer2 - 15[6]
Cleansers Surfactant, Solvent5 - 25[6]
Foundations Solvent, Texture Enhancer1 - 5[5]
Hair Conditioners Emollient, Viscosity Modifier1 - 5[4]
Preservative Systems Preservative Booster0.5 - 5[8]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the performance of this compound in cosmetic formulations.

Protocol for Formulation of an Oil-in-Water (O/W) Moisturizing Cream

This protocol describes the preparation of a basic O/W cream to serve as a vehicle for testing the effects of this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifying Wax)

    • Caprylic/Capric Triglyceride (Emollient)

    • Dimethicone (Occlusive)

  • Water Phase:

    • Deionized Water

    • This compound

    • Glycerin (Humectant)

    • Xanthan Gum (Thickener)

  • Preservative System:

    • Phenoxyethanol

    • Ethylhexylglycerin

Procedure:

  • Water Phase Preparation: In a suitable vessel, disperse xanthan gum in glycerin and this compound. Add deionized water and heat to 75°C with constant stirring until all components are dissolved.

  • Oil Phase Preparation: In a separate vessel, combine the oil phase ingredients and heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring at a moderate speed.

  • Addition of Heat-Sensitive Ingredients: When the temperature reaches below 40°C, add the preservative system.

  • Final Adjustments: Adjust the pH to the desired range (typically 5.5-6.5) and continue stirring until the cream is smooth and uniform.

G cluster_water_phase Water Phase Preparation (75°C) cluster_oil_phase Oil Phase Preparation (75°C) cluster_emulsification Emulsification cluster_cooling Cooling & Final Steps Water Deionized Water HG This compound Glycerin Glycerin Xanthan Xanthan Gum Wax Emulsifying Wax Emollient Caprylic/Capric Triglyceride Dimethicone Dimethicone Homogenization High-Speed Homogenization Cooling Cooling to <40°C Homogenization->Cooling Preservative Add Preservatives Cooling->Preservative pH_Adjust pH Adjustment Preservative->pH_Adjust Final_Cream Final Cream pH_Adjust->Final_Cream cluster_water_phase cluster_water_phase cluster_water_phase->Homogenization cluster_oil_phase cluster_oil_phase cluster_oil_phase->Homogenization

Caption: Workflow for O/W Moisturizing Cream Formulation.

Protocol for Evaluating Skin Hydration (Corneometry)

This protocol measures the hydration effect of a cosmetic formulation containing this compound on the skin.

Materials and Equipment:

  • Test formulation (e.g., O/W cream with and without this compound)

  • Corneometer®

  • Controlled environment room (20-22°C, 40-60% relative humidity)

  • Volunteer subjects with dry skin

Procedure:

  • Subject Acclimatization: Subjects acclimatize in the controlled environment for at least 30 minutes before measurements.

  • Baseline Measurement: Measure the baseline skin hydration of designated test areas on the volar forearm of each subject.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the respective test areas.

  • Post-Application Measurements: Measure skin hydration at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for each formulation and at each time point.

Protocol for Stability Testing

This protocol assesses the physical and chemical stability of a cosmetic formulation containing this compound under various conditions.[6][11]

Procedure:

  • Sample Preparation: Prepare samples of the final formulation in the intended commercial packaging.

  • Storage Conditions: Store samples under the following conditions:

    • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Freeze-Thaw Cycling: -10°C to 25°C (3 cycles of 24 hours at each temperature)

  • Evaluation Intervals: Evaluate the samples at specified intervals (e.g., 1, 2, and 3 months for accelerated testing; 3, 6, 12, and 24 months for real-time testing).

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Assay of active ingredients (if applicable).

    • Microbiological: Total viable count.

Table 3: Stability Testing Parameters and Acceptance Criteria

ParameterMethodAcceptance Criteria
Appearance Visual InspectionNo change in appearance
Color Visual Inspection/ColorimetryNo significant change in color
Odor Olfactory AssessmentNo significant change in odor
pH pH meterWithin ±0.5 of the initial value
Viscosity Viscometer/RheometerWithin ±10% of the initial value
Phase Separation Visual Inspection/CentrifugationNo signs of separation
Microbial Count Plate CountMeets specified limits (e.g., <100 CFU/g)
Protocol for Sensory Evaluation

This protocol assesses the sensory characteristics of a cosmetic formulation containing this compound.[12][13]

Procedure:

  • Panelist Selection: Recruit and train a panel of 10-15 individuals on sensory evaluation techniques.

  • Sample Preparation: Prepare coded samples of the test and control formulations.

  • Evaluation: Panelists evaluate the samples for various sensory attributes on a standardized scale (e.g., 1 to 10).

  • Data Analysis: Analyze the data statistically to determine significant differences between the formulations.

Table 4: Sensory Attributes for Evaluation of a Skin Cream

AttributeDescription
Appearance Visual characteristics (e.g., gloss, color)
Pick-up Ease of removing the product from the container
Spreadability Ease of spreading the product on the skin
Absorbency Rate at which the product is absorbed into the skin
Greasiness Feeling of oiliness on the skin after application
Tackiness Stickiness of the skin after application
Smoothness Sensation of smoothness on the skin after application
After-feel The final feeling of the skin after the product has dried

Functional Relationships of this compound in a Cosmetic Formulation

While specific molecular signaling pathways directly modulated by this compound in the skin are not yet well-defined in publicly available research, its functional impact on the formulation and at the cellular level is well-established. The following diagram illustrates these logical relationships.

G cluster_formulation Formulation Level cluster_application Application on Skin cluster_cellular Cellular & Intercellular Level HG This compound Solvent Solvent Action (Dissolves Ingredients) HG->Solvent enables Viscosity Viscosity Reduction (Improves Spreadability) HG->Viscosity causes Booster Preservative Boosting HG->Booster enhances Formulation Cosmetic Formulation Solvent->Formulation Viscosity->Formulation Preservative Preservative System (e.g., Phenoxyethanol) Preservative->Booster Booster->Formulation Skin Stratum Corneum Formulation->Skin is applied to Hydration Increased Skin Hydration (Humectant Effect) Skin->Hydration leads to Penetration Enhanced Penetration of Actives Skin->Penetration facilitates Texture Improved Sensory Feel Skin->Texture results in

Caption: Functional relationships of this compound in a cosmetic formulation.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as currently used in cosmetics.[5] While it has a low potential for skin irritation and sensitization, undiluted this compound can be a moderate skin and eye irritant.[4][10] Therefore, formulation concentrations should be carefully considered. It is recommended that its concentration does not exceed 5% in cosmetic products to ensure a high safety margin, although it has been reported as safe in concentrations up to 25%.[1][8]

Disclaimer: These application notes and protocols are intended for research and development purposes by qualified professionals. It is essential to conduct thorough safety and stability testing for any new formulation before commercialization. All local and international regulations regarding cosmetic ingredients and products must be followed.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Hexylene Glycol.

Author: BenchChem Technical Support Team. Date: December 2025

An exacting and dependable method for the quantification of Hexylene Glycol is presented in this comprehensive application note, tailored for researchers, scientists, and professionals in the drug development sector. The protocol leverages Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique renowned for its sensitivity and selectivity in analyzing volatile and semi-volatile organic compounds.[1]

Introduction

This compound (2-methyl-2,4-pentanediol) is a versatile organic compound widely utilized as a surfactant, emulsifier, and viscosity-reducing agent in cosmetic formulations and as a solvent in various industrial applications.[1][2] Accurate determination of its concentration is crucial for quality control, formulation development, and stability testing. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a robust platform for this analysis, providing high sensitivity and specificity.[1]

This application note details a validated method for the quantitative analysis of this compound in a cosmetic cream matrix. The protocol employs an internal standard method, which is the preferred approach for quantitative analysis as it corrects for variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[1]

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d12 (Internal Standard) or n-Hexanol (Internal Standard)[1][3]

  • Methanol (HPLC or GC grade)[1]

  • Methylene Chloride (GC grade)[1]

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • 15 mL Polypropylene Centrifuge Tubes

  • 2 mL Autosampler Vials with PTFE-lined caps

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

2. Standard Preparation

  • This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound-d12 and dissolve it in methanol in a 10 mL volumetric flask.[1]

  • Calibration Standards: Prepare a series of dilutions from the this compound stock solution using methanol to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[1] To 1 mL of each of these standard solutions, add 10 µL of the 1 mg/mL internal standard stock solution, resulting in a constant IS concentration of approximately 10 µg/mL in each standard.[1]

3. Sample Preparation (Cosmetic Cream Matrix)

  • Accurately weigh approximately 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.[1]

  • Add 5.0 mL of methanol and vortex for 2 minutes.[1]

  • Add 5.0 mL of methylene chloride and vortex for an additional 2 minutes.[1]

  • Centrifuge the mixture at 5000 x g for 10 minutes to separate the layers.[1]

  • Carefully transfer the supernatant (the upper layer) to a new tube containing approximately 0.5 g of anhydrous sodium sulfate to remove any residual water.[1]

  • Vortex briefly and let it stand for 5 minutes.[1]

  • Transfer 1 mL of the dried extract into a 2 mL autosampler vial.

  • Add 10 µL of the 1 mg/mL internal standard stock solution to the vial.[1]

  • Cap the vial and vortex to ensure thorough mixing before placing it in the autosampler.[1]

4. GC-MS Instrumentation and Parameters

The analysis is performed on a gas chromatograph equipped with a mass selective detector. The following parameters are recommended but may be optimized for the specific instrument in use.

ParameterSetting
Gas Chromatograph
GC ColumnDB-Wax or SPB®-624 Capillary Column (e.g., 60 m x 0.32 mm, 1.80 µm film thickness)[3][4]
Injection Volume1 µL
Injector Temperature230°C[5]
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 1 min, ramp to 180°C at 60°C/min, hold for 0.5 min, then ramp to 240°C at 60°C/min and hold for 3 min.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.240°C[5]
ModeSelected Ion Monitoring (SIM) or Full Scan (m/z 40-200)

Data Presentation

Quantitative data, including retention times and characteristic mass-to-charge ratios (m/z) for this compound and the internal standard, are summarized below. These values are typical and may vary slightly depending on the specific instrumentation and conditions.

CompoundExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~ 5.85943, 83, 100
This compound-d12 (IS)~ 5.76849, 92, 112

Mandatory Visualization

The logical workflow for the GC-MS analysis of this compound is illustrated in the following diagram.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample 1. Sample Weighing (Cosmetic Cream) Solvent 2. Solvent Addition & Extraction Sample->Solvent Centrifuge 3. Centrifugation & Supernatant Transfer Solvent->Centrifuge IS_Spike 4. Internal Standard Spiking Centrifuge->IS_Spike GC_Inject 5. GC Injection & Separation IS_Spike->GC_Inject Inject into GC-MS MS_Detect 6. MS Detection & Ionization GC_Inject->MS_Detect Integration 7. Peak Integration MS_Detect->Integration Acquire Data Quantification 8. Quantification (Calibration Curve) Integration->Quantification Report 9. Final Report Quantification->Report

Figure 1: GC-MS workflow for this compound analysis.

The GC-MS method described provides a selective, accurate, and precise approach for the quantification of this compound in complex matrices such as cosmetic creams. The use of a deuterated internal standard effectively mitigates matrix effects and instrumental variability, ensuring high-quality data suitable for quality control, research, and drug development purposes.[1] The protocol is straightforward and can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Phase Separation with Hexylene Glycol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to phase separation in formulations containing Hexylene Glycol. The information is presented in a practical, question-and-answer format to assist in your experimental work.

Troubleshooting Guide & FAQs

Common Issues and Solutions

Q1: My oil-in-water (o/w) emulsion is showing signs of creaming/separation. How can this compound help?

A1: this compound can enhance the stability of your o/w emulsion through several mechanisms. It acts as a coupling agent , improving the miscibility between the oil and water phases.[1][2][3] Additionally, its role as a cosolvent can improve the solubility of other formulation components, preventing them from precipitating or causing flocculation.[4]

Troubleshooting Steps:

  • Optimize Concentration: The concentration of this compound is critical. Start by incorporating it at a low concentration (e.g., 1-5% w/w) and incrementally increase it, observing the impact on stability. Over- or under-concentration can be suboptimal.

  • Evaluate Emulsifier System: Ensure your emulsifier system has a required Hydrophile-Lipophile Balance (HLB) that is appropriate for your oil phase.[5][6] this compound has an HLB value of approximately 7.95 and can contribute to the overall HLB of your emulsifier system.[7]

  • Manufacturing Process: Assess your homogenization process. Insufficient shear energy can lead to large, unstable droplets that are prone to coalescence.[8]

Q2: I am developing a suspension and the active pharmaceutical ingredient (API) is settling. Can this compound prevent this?

A2: Yes, this compound can aid in stabilizing suspensions. By acting as a wetting agent , it can improve the dispersion of the solid API particles within the liquid vehicle.[3] Its ability to modify the viscosity of the formulation can also slow down the sedimentation rate of the particles.[9]

Troubleshooting Steps:

  • Particle Wetting: Ensure the API is adequately wetted by the vehicle. This compound can be pre-mixed with the API before addition to the bulk liquid to improve dispersion.

  • Viscosity Modification: While this compound can increase viscosity, it may be necessary to include a dedicated suspending agent (e.g., a polymer or gum) to create a sufficiently structured vehicle to prevent settling.[10]

  • Particle Size Analysis: Analyze the particle size distribution of your API. Smaller, more uniform particles are generally easier to suspend. (See Experimental Protocol 1)

Q3: My formulation appears cloudy or hazy after adding this compound. What is the cause and how can I fix it?

A3: Cloudiness or haziness can be an early indicator of impending phase separation, suggesting that the solubility limit of one or more components has been exceeded.[11]

Troubleshooting Steps:

  • Solubility Check: Review the solubility of all components in your formulation. The Hansen Solubility Parameters (HSP) of this compound can be used to predict its compatibility with other ingredients. (See Table 1)

  • Order of Addition: The order in which you add ingredients can significantly impact stability. Try dissolving the problematic ingredient in this compound before adding it to the main formulation.

  • Temperature Effects: Temperature fluctuations during manufacturing or storage can affect solubility.[11] Ensure your process maintains a consistent temperature.

Q4: How does this compound compare to other glycols like Propylene Glycol or Butylene Glycol for preventing phase separation?

A4: While all glycols can function as cosolvents and humectants, this compound's unique structure, with its two hydroxyl groups and branched alkyl chain, gives it a favorable balance of hydrophilic and lipophilic properties.[1] This often makes it a more effective coupling agent for a wider range of oil phases. Its higher molecular weight and viscosity compared to Propylene Glycol can also contribute more significantly to the formulation's body and stability.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-Methyl-2,4-pentanediol[12]
CAS Number 107-41-5[2]
Molecular Formula C6H14O2[2]
Molecular Weight 118.17 g/mol [11]
Appearance Clear, colorless liquid[2]
Density @ 20°C 0.920 - 0.923 g/cm³[2]
Boiling Point 197.5°C[2]
Flash Point 97°C[2]
Water Solubility Completely miscible[2]
HLB Value 7.95[7]
Hansen Solubility Parameters (HSP) @ 25°C
δt (Total)25.2 (MPa)¹/²[2]
δd (Dispersion)15.8 (MPa)¹/²[2]
δp (Polar)8.4 (MPa)¹/²[2]
δh (Hydrogen Bonding)17.0 (MPa)¹/²[2]

Experimental Protocols

Protocol 1: Particle Size and Distribution Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the mean droplet/particle size and the polydispersity index (PDI) of an emulsion or suspension to assess its physical stability. Smaller and more uniform particle sizes generally indicate better stability.[13][14]

Methodology:

  • Sample Preparation:

    • Dilute the formulation with an appropriate solvent (typically deionized water for o/w emulsions) to a concentration suitable for DLS analysis. The goal is to achieve a sufficient scattering intensity without causing multiple scattering effects.[15]

    • Ensure the diluent is filtered to remove any particulate matter that could interfere with the measurement.

    • Gently mix the diluted sample to ensure homogeneity. Avoid vigorous shaking, which could alter the particle size.

  • Instrument Setup:

    • Use a calibrated DLS instrument.

    • Set the measurement parameters, including the laser wavelength, scattering angle (e.g., 173°), and temperature (e.g., 25°C).[16]

    • Input the refractive index and viscosity of the dispersant at the measurement temperature.

  • Measurement:

    • Equilibrate the sample to the set temperature within the instrument.

    • Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.

    • Analyze the correlation function to obtain the z-average mean particle size and the PDI.

  • Data Interpretation:

    • A stable emulsion will typically have a small mean particle size (e.g., <1 µm) and a low PDI (<0.3).

    • An increase in particle size or PDI over time during stability studies indicates droplet coalescence or particle aggregation, respectively.

Protocol 2: Zeta Potential Measurement

Objective: To measure the surface charge of droplets or particles in a dispersion. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to a more stable system.[16][17]

Methodology:

  • Sample Preparation:

    • Dilute the sample in an appropriate medium, usually the continuous phase of the formulation, to a suitable concentration for measurement.[16]

    • Ensure the pH and ionic strength of the diluent are controlled and recorded, as these can significantly affect the zeta potential.

  • Instrument Setup:

    • Use a zeta potential analyzer, often combined with a DLS system.

    • Select the appropriate measurement cell.

    • Calibrate the instrument using a suitable standard.

  • Measurement:

    • Introduce the diluted sample into the measurement cell, ensuring no air bubbles are present.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Smoluchowski or Huckel equation, depending on the system.

  • Data Interpretation:

    • For electrostatically stabilized systems, a zeta potential with a magnitude greater than 30 mV generally indicates good stability.

    • A decrease in the absolute zeta potential over time can predict future instability.

Protocol 3: Rheological Analysis for Stability Assessment

Objective: To evaluate the viscoelastic properties of a formulation, which are indicative of its internal structure and physical stability. Changes in viscosity, yield stress, and storage/loss moduli can predict and quantify phase separation.[1][3][4]

Methodology:

  • Sample Preparation:

    • Carefully load the sample onto the rheometer plate, avoiding the introduction of air bubbles.

    • Allow the sample to equilibrate to the desired temperature.

  • Instrument Setup:

    • Use a rheometer with appropriate geometry (e.g., parallel plate or cone and plate).

    • Set the temperature control (e.g., Peltier system).

  • Measurement Protocols:

    • Flow Curve: Measure the viscosity as a function of shear rate. This can reveal shear-thinning or shear-thickening behavior. Changes in the flow curve over time indicate structural changes.

    • Oscillatory Testing (Frequency Sweep): Apply a small, oscillating stress or strain to the sample and measure the storage modulus (G') and loss modulus (G'').

      • G' represents the elastic (solid-like) component.

      • G'' represents the viscous (liquid-like) component.

      • In a stable, structured formulation, G' is typically greater than G''. A crossover of G' and G'' or a significant decrease in their values over time can signal a breakdown of the internal structure and impending phase separation.

    • Temperature Sweep: Monitor the rheological properties as the temperature is ramped up and down to simulate storage conditions.

  • Data Interpretation:

    • Consistent rheological profiles over time and under temperature stress are indicative of a stable formulation.

    • A decrease in viscosity, yield stress, or G' can suggest a weakening of the formulation's structure, which may lead to phase separation.

Visualizations

TroubleshootingWorkflow start Phase Separation Observed (Creaming, Sedimentation, Coalescence) check_type Identify Formulation Type start->check_type emulsion Emulsion (o/w or w/o) check_type->emulsion Emulsion suspension Suspension check_type->suspension Suspension solution Solution/Miscible System check_type->solution Solution emulsion_q1 Is HLB of emulsifier system optimized? emulsion->emulsion_q1 suspension_q1 Are particles properly wetted? suspension->suspension_q1 solution_q1 Is there an ingredient precipitating? solution->solution_q1 emulsion_a1_yes Yes emulsion_q1->emulsion_a1_yes emulsion_a1_no No emulsion_q1->emulsion_a1_no emulsion_q2 Is this compound concentration optimized? emulsion_a1_yes->emulsion_q2 emulsion_s1 Adjust emulsifier blend to match required HLB of oil phase. emulsion_a1_no->emulsion_s1 emulsion_s1->emulsion_q2 emulsion_a2_yes Yes emulsion_q2->emulsion_a2_yes emulsion_a2_no No emulsion_q2->emulsion_a2_no emulsion_q3 Is homogenization process adequate? emulsion_a2_yes->emulsion_q3 emulsion_s2 Titrate this compound concentration (e.g., 1-10%) and monitor stability. emulsion_a2_no->emulsion_s2 emulsion_s2->emulsion_q3 emulsion_a3_yes Yes emulsion_q3->emulsion_a3_yes emulsion_a3_no No emulsion_q3->emulsion_a3_no end_stable Stable Formulation Achieved emulsion_a3_yes->end_stable emulsion_s3 Increase shear energy/time during homogenization. emulsion_a3_no->emulsion_s3 emulsion_s3->end_stable suspension_a1_yes Yes suspension_q1->suspension_a1_yes suspension_a1_no No suspension_q1->suspension_a1_no suspension_q2 Is viscosity sufficient to suspend particles? suspension_a1_yes->suspension_q2 suspension_s1 Incorporate this compound as a wetting agent. Pre-mix with solid particles. suspension_a1_no->suspension_s1 suspension_s1->suspension_q2 suspension_a2_yes Yes suspension_q2->suspension_a2_yes suspension_a2_no No suspension_q2->suspension_a2_no suspension_a2_yes->end_stable suspension_s2 Increase this compound concentration or add a suspending agent. suspension_a2_no->suspension_s2 suspension_s2->end_stable solution_a1_yes Yes solution_q1->solution_a1_yes solution_a1_no No solution_q1->solution_a1_no solution_s1 Use this compound as a cosolvent for the precipitating ingredient. Check HSP. solution_a1_yes->solution_s1 solution_a1_no->end_stable solution_s1->end_stable

Caption: Troubleshooting workflow for addressing phase separation.

ExperimentalWorkflow prep Formulation Preparation stability Accelerated Stability Testing (e.g., different temperatures, freeze-thaw) prep->stability visual Visual Inspection (Phase separation, creaming, etc.) stability->visual dls Particle Size Analysis (DLS) stability->dls zeta Zeta Potential Measurement stability->zeta rheology Rheological Analysis stability->rheology analysis Data Analysis & Comparison visual->analysis dls->analysis zeta->analysis rheology->analysis stable Stable Formulation analysis->stable No significant changes unstable Unstable: Reformulate analysis->unstable Significant changes MechanismOfAction cluster_0 Unstable System (Without this compound) cluster_1 Stable System (With this compound) oil Oil Droplet interface High Interfacial Tension water Water Phase oil_s Oil Droplet hg This compound Molecule -OH Alkyl Chain oil_s->hg:lipophilic water_s Water Phase hg:hydrophilic->water_s interface_s Reduced Interfacial Tension caption Mechanism of this compound as a Coupling Agent

References

Optimizing Hexylene Glycol concentration to improve crystal diffraction quality.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing hexylene glycol concentration to improve crystal diffraction quality.

Troubleshooting Guides

This section addresses specific issues that may be encountered during crystallization experiments using this compound.

Issue 1: No Crystals or Only Amorphous Precipitate Forms

  • Question: I've used this compound in my crystallization screen, but I'm only getting amorphous precipitate or clear drops. What should I do?

  • Answer: This is a common issue that often relates to the supersaturation level of the protein.

    • Protein Concentration: Your protein concentration may be too high, leading to rapid precipitation. Try reducing the protein concentration in increments of 10-20%.

    • Precipitant Concentration: The this compound concentration might be too high, "shocking" the protein out of solution. Conversely, if the drops are clear, the concentration may be too low to induce nucleation.[1][2] It is recommended to perform a finer screen around the initial hit, varying the this compound concentration in small steps (e.g., 2-5% increments).

    • Temperature: Temperature can significantly affect protein solubility.[3] Try setting up crystallization trays at different temperatures (e.g., 4°C and 20°C) to see if this influences crystal formation.

    • pH: The pH of the buffer can impact protein charge and solubility. A pH screen around the initial condition can be beneficial.

Issue 2: Crystals Are Too Small, or Form as a Shower of Microcrystals

  • Question: I'm getting crystals with this compound, but they are too small for diffraction or appear as a shower of microcrystals. How can I grow larger, single crystals?

  • Answer: This indicates that the nucleation rate is too high. The goal is to slow down the crystallization process to favor crystal growth over nucleation.

    • Reduce Supersaturation: Lower the concentration of either the protein or the this compound.[1] A slower approach to supersaturation can be achieved using the vapor diffusion method by decreasing the precipitant concentration in the reservoir.[2]

    • Seeding: Microseeding or macroseeding can be a powerful technique. Introduce crushed crystals from a previous experiment into a new drop with a lower supersaturation level to encourage the growth of larger, more ordered crystals.

    • Additives: The use of additives can sometimes promote the growth of larger crystals. Consider screening various additives at low concentrations.

Issue 3: Crystals Crack or Dissolve During Cryoprotection

  • Question: My crystals look good, but they crack or dissolve when I try to cryoprotect them with a this compound-containing solution. What's happening?

  • Answer: Crystal cracking or dissolution during cryoprotection is often due to osmotic shock.

    • Stepwise Cryoprotection: Instead of transferring the crystal directly into the final cryoprotectant concentration, try a stepwise increase. Prepare a series of solutions with incrementally higher concentrations of this compound and soak the crystal in each for a short period (e.g., 30-60 seconds).

    • Optimize Cryoprotectant Concentration: The required concentration of this compound for effective cryoprotection can vary. It's often a balance between preventing ice formation and avoiding crystal damage. You may need to screen a range of concentrations to find the optimal one for your specific crystal.

    • Alternative Cryoprotectants: If this compound consistently damages your crystals, consider trying other cryoprotectants like glycerol, ethylene glycol, or sucrose.[4]

Issue 4: Poor Diffraction Quality or High Mosaicity

  • Question: I have obtained crystals and successfully cryocooled them, but the diffraction is weak, the resolution is low, or the mosaicity is high. How can I improve this?

  • Answer: Poor diffraction quality can stem from internal disorder within the crystal lattice.

    • Optimize this compound Concentration: The concentration of this compound in the crystallization condition can influence the crystal packing and solvent content. A fine-tuning of its concentration might lead to better-ordered crystals.

    • Crystal Annealing: This technique involves briefly warming the cryocooled crystal in the nitrogen stream and then re-cooling it. This can sometimes relieve stress in the crystal lattice and improve diffraction quality.[4]

    • Dehydration: Controlled dehydration of the crystal can sometimes lead to a tighter packing of the molecules and improved diffraction.[4][5] This can be achieved by transferring the crystal to a solution with a higher precipitant concentration.

    • Post-crystallization Soaking: Soaking the crystals in a stabilizing solution containing a slightly higher concentration of this compound or other additives can sometimes improve the internal order.

Experimental Protocols

Protocol 1: Optimizing this compound as a Precipitant using Vapor Diffusion

  • Initial Screen: Perform a sparse matrix screen to identify initial crystallization conditions containing this compound.

  • Optimization Grid: Based on an initial "hit," set up a 24-well plate for a grid screen.

    • Vary the this compound concentration along the x-axis (e.g., in 2% increments around the initial hit).

    • Vary the pH of the buffer along the y-axis (e.g., in 0.5 unit increments around the initial hit).

  • Drop Preparation:

    • For each well, mix 1 µL of protein solution with 1 µL of the corresponding reservoir solution in a hanging or sitting drop setup.

  • Incubation: Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

  • Evaluation: Evaluate the resulting crystals based on size, morphology, and diffraction quality.

Protocol 2: Stepwise Cryoprotection with this compound

  • Prepare Cryoprotectant Solutions: Prepare a series of cryoprotectant solutions by adding increasing amounts of this compound to the mother liquor (the solution in which the crystals grew). A typical range to screen would be from 5% to 30% (v/v) this compound in 5% increments.

  • Crystal Soaking:

    • Carefully transfer a crystal from the growth drop to the solution with the lowest this compound concentration.

    • Allow the crystal to equilibrate for 30-60 seconds.

    • Sequentially transfer the crystal to solutions with increasing this compound concentrations, allowing for equilibration at each step.

  • Flash Cooling: After the final soak, quickly loop the crystal and plunge it into liquid nitrogen.

  • Diffraction Testing: Test the diffraction of the cryocooled crystal. If ice rings are present, a higher final concentration of this compound may be needed. If the crystal appears cracked or diffraction is poor, the steps may have been too large or the final concentration too high.

Data Presentation

Table 1: Illustrative Example of Optimizing this compound as a Precipitant

This compound Conc. (% v/v)pHObservationsDiffraction Resolution (Å)Mosaicity (°)
106.5Clear Drop--
156.5Amorphous Precipitate--
206.5Small Needles4.51.2
256.5Single Rods2.80.8
306.5Phase Separation--
256.0Small Needles3.51.0
257.0Single Rods2.50.6
257.5Precipitate--

Note: This table presents a hypothetical optimization scenario for illustrative purposes.

Table 2: Example of Stepwise Cryoprotection Optimization

StepThis compound Conc. (% v/v) in Mother LiquorSoaking Time (s)Diffraction Outcome
1530-
21030-
31530Ice rings observed
Optimized
11030-
22030-
33030No ice rings, Resolution 2.1 Å, Mosaicity 0.5°

Note: This table provides a hypothetical example to illustrate the process of optimizing a stepwise cryoprotection protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_screen Screening & Optimization cluster_analysis Analysis protein_prep Protein Purification (>95% purity) initial_screen Initial Crystallization Screen protein_prep->initial_screen hg_stock Prepare Hexylene Glycol Stock hg_stock->initial_screen optimization Optimization Grid (Vary [HG] & pH) initial_screen->optimization Identified 'Hit' harvesting Crystal Harvesting optimization->harvesting Grown Crystals cryo Cryoprotection (Stepwise [HG]) harvesting->cryo diffraction X-ray Diffraction cryo->diffraction data_analysis Data Analysis diffraction->data_analysis

Caption: Experimental workflow for crystal optimization.

troubleshooting_logic start Initial Crystal Diffraction Poor high_mosaicity High Mosaicity? start->high_mosaicity weak_diffraction Weak Diffraction? high_mosaicity->weak_diffraction No anneal Try Crystal Annealing high_mosaicity->anneal Yes dehydrate Controlled Dehydration weak_diffraction->dehydrate Yes re_optimize Re-optimize Crystallization weak_diffraction->re_optimize No anneal->weak_diffraction optimize_hg Optimize [HG] in Mother Liquor dehydrate->optimize_hg additives Screen for Additives optimize_hg->additives additives->re_optimize

Caption: Troubleshooting logic for poor diffraction.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical concentration range for this compound as a precipitant?

    • A1: this compound is effective as a precipitant over a broad range, typically from 5% to 50% (v/v). The optimal concentration is highly dependent on the specific protein and other components of the crystallization solution.

  • Q2: Can I use this compound as both a precipitant and a cryoprotectant?

    • A2: Yes, it is common for the crystallization condition to contain a concentration of this compound that is close to what is needed for cryoprotection. Often, you will only need to add a small additional amount of this compound to the mother liquor to achieve adequate cryoprotection.

  • Q3: Why is this compound a good cryoprotectant?

    • A3: this compound is effective at preventing the formation of crystalline ice when a crystal is flash-cooled in liquid nitrogen.[6] It forms a vitrified, or glassy, state with the remaining solvent, which preserves the integrity of the crystal lattice and minimizes damage that can degrade diffraction quality.[7]

  • Q4: Are there any known interactions of this compound with proteins that I should be aware of?

    • A4: this compound is generally considered a gentle precipitant and is less likely to denature proteins compared to some organic solvents.[6] However, like any solvent, it can interact with the protein surface and may influence conformational flexibility in some cases.

  • Q5: My crystals grow in the presence of this compound, but they are not isomorphous. What can I do?

    • A5: Lack of isomorphism can be a challenge. Try to standardize your crystal harvesting and cryoprotection protocol as much as possible. Ensure that all crystals are treated in the same way for the same amount of time. If the problem persists, you may need to re-screen for different crystallization conditions that produce more reproducible crystals.

References

Troubleshooting common issues with Hexylene Glycol in crystallization screening.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common issues with hexylene glycol in macromolecular crystallization screening. This guide provides detailed answers to frequently asked questions, structured to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.

Frequently Asked Questions (FAQs)
Issue 1: Phase Separation or Skin Formation

Q1: My crystallization drop shows phase separation (two liquid layers) or has formed a "skin" on the surface after adding this compound. What is happening and how can I fix it?

A: Phase separation, or the formation of a liquid-liquid phase separation (LLPS), is a common occurrence when the concentrations of protein, precipitant, or salts are too high, creating two distinct immiscible layers.[1][2] This phenomenon can sometimes precede crystallization but often hinders the formation of well-ordered single crystals.[3] A skin on the drop surface is typically a form of amorphous protein precipitate.

Troubleshooting Steps:

  • Reduce Precipitant Concentration: The most direct approach is to lower the concentration of this compound. A small reduction can often prevent phase separation while keeping the solution supersaturated enough for crystallization.

  • Vary Protein Concentration: High protein concentrations can promote phase separation. Try setting up experiments with a lower protein concentration. Conversely, if the protein concentration is very low, a slight increase might be beneficial.

  • Adjust Salt Concentration: The presence and concentration of certain salts can induce phase separation.[2] If your condition includes salt, try reducing its concentration or screening alternative salts from the Hofmeister series.

  • Modify pH: The pH of the buffer affects the protein's surface charge and solubility. A systematic screen of pH values (e.g., in 0.2-0.5 unit increments) around the initial hit can help find a range where the protein is more soluble and less prone to phase separation.

  • Change Drop Ratio: Altering the ratio of protein to reservoir solution in the drop (e.g., from 1:1 to 2:1 or 1:2) changes the initial supersaturation level and the equilibration pathway, which can prevent phase separation.[4]

Troubleshooting Flowchart for Phase Separation

G start Phase Separation Observed reduce_hg Reduce this compound Concentration (5-20%) start->reduce_hg vary_protein Vary Protein Concentration (± 25-50%) reduce_hg->vary_protein No Change result_ok Problem Resolved reduce_hg->result_ok Success adjust_salt Adjust Salt Concentration / Type vary_protein->adjust_salt No Change vary_protein->result_ok Success screen_ph Screen pH (± 0.5-1.0 units) adjust_salt->screen_ph No Change adjust_salt->result_ok Success screen_ph->result_ok Success result_not_ok Issue Persists screen_ph->result_not_ok No Change consider_additives Perform Additive Screen (e.g., detergents, small molecules) result_not_ok->consider_additives consider_additives->result_ok Success

Caption: A decision tree for troubleshooting phase separation.

Issue 2: Poor Crystal Quality (Needles, Plates, Microcrystals)

Q2: I have obtained crystals with this compound, but they are very small (microcrystals), needles, or thin plates. How can I improve their size and quality?

A: The formation of many small, poorly formed crystals indicates that the nucleation rate is too high relative to the growth rate.[2] The goal of optimization is to slow down nucleation and promote slower, more ordered growth into larger, three-dimensional crystals.

Optimization Strategies:

  • Fine-tune Precipitant Concentration: A slight decrease in the this compound concentration can lower the supersaturation level, reducing the number of nucleation events and allowing existing crystals to grow larger.[5]

  • Temperature Variation: Setting up crystallization trays at different temperatures (e.g., 4°C vs. 20°C) can significantly impact nucleation and growth kinetics. Slower kinetics at lower temperatures often yield better-quality crystals.[6]

  • Additive Screening: Small molecules can act as "molecular glue" or inhibitors to favor specific crystal contacts, leading to improved morphology.[5][7] Screening a range of additives is a powerful optimization technique.

  • Seeding: Microseeding or streak seeding can be used to introduce a controlled number of nuclei into a metastable solution, promoting the growth of a few large crystals instead of a shower of microcrystals.[5]

Table 1: Common Additives for Improving Crystal Quality

Additive TypeExamplesTypical ConcentrationPotential Effect
Detergents n-Octyl-β-D-glucoside, LDAO0.01 - 0.1% (w/v)Can improve solubility and prevent aggregation.
Small Polyols Glycerol, Ethylene Glycol1 - 5% (v/v)Can alter solvent properties and promote favorable contacts.
Divalent Cations MgCl₂, CaCl₂, MnCl₂5 - 20 mMCan mediate crystal contacts between protein molecules.
Small Molecules Dioxane, Ethanol0.5 - 3% (v/v)Can reduce the number of nucleation events.[5]

Crystal Quality Optimization Workflow

G start Initial Hit: Needles, Plates, or Microcrystals step1 1. Fine-tune Precipitant & Protein Concentrations (Grid Screen) start->step1 step2 2. Vary Temperature (e.g., 4°C vs 20°C) step1->step2 If improvement is minor end_node Diffraction-Quality Crystals step1->end_node If successful step3 3. Perform Additive Screen (Salts, Detergents, Polyols) step2->step3 If morphology persists step2->end_node If successful step4 4. Try Seeding (Microseeding or Streak Seeding) step3->step4 If still microcrystals step3->end_node If successful step4->end_node If successful

Caption: A workflow for optimizing initial crystal hits.

Issue 3: Lack of Reproducibility

Q3: I was able to grow crystals once with a specific this compound condition, but now I cannot reproduce the result. What could be the cause?

A: Reproducibility is a frequent challenge in protein crystallization.[8] The process is sensitive to very minor variations in multiple parameters.

Key Factors Affecting Reproducibility:

  • Protein Batch Variation: Different purification batches can have slight differences in purity, concentration, or the presence of post-translational modifications, all of which can affect crystallization.[9]

  • Protein Stability: Ensure the protein has not degraded or aggregated during storage. Using a fresh batch of protein is often recommended.[8]

  • Reagent Accuracy: Precisely preparing stock solutions is critical. Small errors in the concentration of this compound, buffer, or salts can prevent crystallization. Always use high-purity reagents.

  • Experimental Setup: Minor changes in drop volume, drop ratio, or sealing of the crystallization plate can alter the equilibration dynamics.[6][8]

  • Environmental Factors: Fluctuations in ambient temperature, humidity, or vibrations can disturb crystal growth.[6]

Table 2: Troubleshooting Checklist for Reproducibility

ParameterCheckpointRecommended Action
Protein Is it the same purification batch?If not, re-screen a wider range of conditions.
How was it stored (frozen/refrigerated)?Use freshly purified protein if possible.[8]
Has its integrity been checked recently?Run SDS-PAGE or Dynamic Light Scattering (DLS).
Reagents Are the stock solutions freshly prepared?Prepare new stock solutions from high-purity chemicals.
Was the pH of the buffer verified?Re-measure and adjust the pH of the buffer.
Setup Is the drop ratio and volume identical?Maintain consistency in setting up drops.[8]
Is the plate properly sealed?Use fresh sealing tape and ensure a complete seal.
Environment Is the incubator temperature stable?Monitor incubator temperature; avoid frequent opening.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, accurate stock solution of this compound for use in crystallization screens.

Materials:

  • This compound (high purity, ≥99%)

  • Sterile, ultrapure water or buffer

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage tubes or vials

Methodology:

  • In a sterile container, carefully measure the required volume of this compound to prepare a high-concentration stock (e.g., 60-80% v/v). Note: this compound is viscous, so pipet slowly and accurately.

  • Add the appropriate volume of sterile water or buffer to achieve the final desired concentration.

  • Mix the solution gently but thoroughly until it is completely homogeneous. Avoid vigorous vortexing, which can introduce air bubbles.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and store at 4°C.

Protocol 2: Additive Screening

Objective: To systematically test the effect of various small molecules on improving the quality of an initial crystal hit.

Materials:

  • Initial "hit" condition (reservoir solution containing this compound, buffer, etc.)

  • Additive screen kit or individual additive stock solutions (see Table 1)

  • Crystallization plates (e.g., 96-well sitting drop)

  • Purified protein solution

Methodology:

  • Prepare the reservoir solution corresponding to your initial crystallization hit.

  • Dispense this reservoir solution into all wells of a 96-well crystallization plate.

  • To each well, add a small volume of a different additive from your screening kit, ensuring the final concentration of the additive is within the typical working range (e.g., 10 mM for salts, 0.1% for detergents).

  • Set the crystallization drop in each well by mixing your protein solution with the reservoir/additive solution, typically in a 1:1 ratio.

  • Seal the plate and incubate it under the same conditions as the original experiment.

  • Monitor the drops over several days to weeks, comparing them to a control (the original condition without any additive) to identify additives that improve crystal size, morphology, or reduce precipitation.[5]

References

Technical Support Center: Minimizing Protein Aggregation with Hexylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize protein aggregation when using hexylene glycol (2-methyl-2,4-pentanediol) as a precipitant or formulation excipient.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein applications?

This compound is a small, amphiphilic organic molecule widely used as a precipitating agent in macromolecular crystallography.[1] Its ability to engage in both hydrophobic and hydrophilic interactions allows it to compete for water molecules hydrating the protein surface. This disruption of the hydration shell reduces protein solubility, promoting the controlled self-association required for crystallization.

Q2: What is the primary mechanism behind this compound-induced protein precipitation?

This compound primarily works through a "volume exclusion" mechanism. By ordering water molecules around itself, it effectively reduces the amount of "free" water available to keep the protein dissolved. This forces protein molecules closer together, increasing the likelihood of forming the ordered lattice of a crystal. However, if conditions are not optimal, this forced interaction can lead to disordered, amorphous aggregation.

Q3: Why can this compound cause protein aggregation instead of crystallization?

Protein aggregation occurs when intermolecular interactions are favored over the intramolecular interactions that maintain a protein's native structure.[2] this compound can inadvertently promote aggregation if:

  • Concentration is too high or added too quickly: This causes a rapid decrease in solubility, leading to uncontrolled precipitation.

  • Buffer conditions are suboptimal: If the pH is near the protein's isoelectric point (pI), the net charge is near zero, reducing electrostatic repulsion and promoting aggregation.[2]

  • The protein is conformationally unstable: this compound can sometimes interact with exposed hydrophobic patches on partially unfolded proteins, stabilizing aggregated states over the native conformation.

Troubleshooting Guide

Issue 1: My protein forms a heavy, amorphous precipitate immediately upon adding this compound.

This is a common issue indicating that the supersaturation point was crossed too rapidly and under conditions that favor disordered precipitation over ordered crystal growth.

Answer:

This rapid precipitation is often due to "concentration shock" or suboptimal solution chemistry. The goal is to slow down the process and ensure repulsive forces between protein molecules are sufficient to prevent immediate crashing.

Troubleshooting Steps & Solutions:

  • Reduce the this compound Concentration: The initial concentration is likely too high. Start with a much lower concentration and increase it gradually through methods like vapor diffusion.

  • Adjust the Solution pH: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI).[2] This increases the net surface charge, enhancing electrostatic repulsion between molecules and preventing them from sticking together non-specifically.[2][3]

  • Optimize Ionic Strength: Salt concentration can modulate electrostatic interactions. Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find a condition that shields charges just enough to allow ordered interactions without promoting aggregation.[4]

  • Control the Temperature: Temperature affects protein solubility. Try setting up experiments at different, constant temperatures (e.g., 4°C and 20°C) to find the optimal condition for your specific protein.[5]

Issue 2: My protein is soluble initially but aggregates slowly over hours or days in a this compound-based solution.

This suggests a problem with long-term conformational stability. The protein may be slowly unfolding, exposing hydrophobic regions that lead to aggregation.

Answer:

Long-term instability requires the addition of stabilizers that favor the protein's native, folded state or prevent aggregation-prone interactions.

Troubleshooting Steps & Solutions:

  • Introduce Stabilizing Excipients: Screen a variety of additives known to enhance protein stability. These work by various mechanisms, such as preferential hydration or binding to hydrophobic patches.[6][]

  • Add a Reducing Agent: If your protein has cysteine residues, disulfide bond scrambling or oxidation can lead to aggregation.[2] Including a reducing agent can prevent this.

  • Use a Low-Concentration Detergent: Non-denaturing detergents can help solubilize aggregation-prone intermediates without unfolding the protein.[2][4]

Data Presentation: Effect of Additives on Protein Stability

The following table summarizes common additives and their typical working concentrations for mitigating aggregation.

Additive ClassExampleTypical ConcentrationPrimary Mechanism of Action
Polyols/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v) or (w/v)Preferential exclusion; stabilizes the native state by making unfolding thermodynamically unfavorable.[2][]
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppresses aggregation by binding to charged and hydrophobic regions, increasing solubility.[2][4][]
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of non-native intermolecular disulfide bonds.[2][4]
Detergents Tween-20, CHAPS0.01-0.1% (v/v)Solubilizes hydrophobic patches that can lead to aggregation.[2][4]
Issue 3: My crystallization trials with this compound yield spherulites or needle clusters instead of single, well-defined crystals.

This outcome indicates that the nucleation rate is too high relative to the crystal growth rate. Too many crystals start growing at once, competing for the available protein and resulting in small, poorly formed crystals.

Answer:

The key is to fine-tune conditions to favor the growth of a few nucleation sites into larger, higher-quality crystals.

Troubleshooting Steps & Solutions:

  • Slightly Decrease Precipitant/Protein Concentration: Lowering the concentration of either this compound or the protein can reduce the rate of nucleation, allowing fewer, larger crystals to grow.[8]

  • Refine pH and Additives: Perform a more granular screen around the initial hit condition. Small changes in pH or the introduction of different additives can significantly impact crystal morphology.

  • Consider Seeding: Use microcrystals from a previous experiment (a "seed stock") to initiate crystallization in a solution with a lower, non-nucleating level of supersaturation. This technique promotes growth over new nucleation.

  • Vary the Temperature: A different incubation temperature can alter the kinetics of nucleation and growth, potentially favoring the formation of better crystals.

Experimental Protocols

Protocol: High-Throughput Solubility Screening with this compound

This protocol uses a 96-well plate format to efficiently screen for optimal buffer conditions to maintain protein solubility in the presence of this compound.[9]

Objective: To identify the pH, salt concentration, and additive conditions that prevent aggregation and maintain protein solubility.

Materials:

  • Purified protein stock (e.g., 10-20 mg/mL)

  • 96-well UV-transparent plates

  • Buffer systems at various pH values (e.g., Citrate, HEPES, Tris)

  • Salt stocks (e.g., 2 M NaCl)

  • Additive stocks (e.g., 1 M L-Arginine, 50% Glycerol)

  • 50% (v/v) this compound stock solution

  • Multichannel pipette and plate reader capable of measuring absorbance at 280 nm or 340 nm (for scatter)

Methodology:

  • Plate Preparation: In a 96-well plate, create a matrix of conditions. Dedicate rows to different pH values and columns to different salt or additive concentrations.

  • Buffer Addition: Pipette the base buffer, salt, and/or additive solutions into the wells.

  • This compound Addition: Add the 50% this compound stock to each well to achieve the desired final screening concentration (e.g., starting at 5-10% v/v).

  • Protein Addition: Add the protein stock to each well to a final concentration of 1-2 mg/mL. The total volume in each well should be consistent (e.g., 100 µL).

  • Initial Reading (T=0): Immediately after mixing, measure the absorbance/scatter at 340 nm to get a baseline reading for precipitation.

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., 20°C).

  • Final Reading (T=24h): After 24 hours, visually inspect the plate for precipitation and take a final reading at 340 nm.

  • Analysis: Calculate the change in absorbance. Wells with the lowest increase in scatter indicate conditions that best maintain protein solubility. These conditions are promising starting points for crystallization or formulation.

Visualizations

Troubleshooting Workflow for Protein Aggregation

This diagram outlines a logical workflow for diagnosing and solving protein aggregation issues when using this compound.

Caption: A flowchart for troubleshooting protein aggregation.

Dual Role of this compound in Protein Self-Assembly

This diagram illustrates how this compound can drive a protein towards either ordered crystallization or disordered aggregation based on solution conditions.

HG_Mechanism cluster_pathways Competing Pathways P_Soluble Soluble Protein (Hydrated & Stable) HG + this compound (Volume Exclusion) Optimal Optimal Conditions (Correct pH, Temp, Ionic Strength) HG->Optimal Leads to... SubOptimal Suboptimal Conditions (pH ≈ pI, High Concentration) HG->SubOptimal Leads to... Crystal Ordered Assembly (Crystal Lattice) Optimal->Crystal Aggregate Disordered Assembly (Amorphous Aggregate) SubOptimal->Aggregate

Caption: The competing pathways of crystallization vs. aggregation.

References

Technical Support Center: Refining Soaking Times for Crystals in Hexylene Glycol Cryoprotectant Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hexylene glycol as a cryoprotectant for protein crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cryocrystallography?

A1: this compound, also known as 2-methyl-2,4-pentanediol (MPD), is a cryoprotectant used to prevent the formation of crystalline ice when flash-cooling protein crystals to cryogenic temperatures (around 100 K). Ice formation can severely damage the crystal lattice, leading to poor diffraction quality. This compound forms a viscous, amorphous glass-like state upon rapid cooling, which preserves the integrity of the crystal.

Q2: Are "this compound" and "MPD" the same thing?

A2: Yes, in the context of protein crystallography, "this compound" and "2-methyl-2,4-pentanediol (MPD)" refer to the same chemical compound and are used interchangeably.

Q3: What is a typical starting concentration for this compound as a cryoprotectant?

A3: A general starting concentration for this compound is between 5% and 30% (v/v) in a solution that mimics the crystal's mother liquor. The optimal concentration is highly dependent on the specific protein crystal and the composition of the mother liquor.

Q4: How long should I soak my crystals in the this compound solution?

A4: Soaking times can vary significantly, from a few seconds to several minutes, or even longer in some cases. For many crystals, a brief soak of 5-30 seconds is sufficient to replace the surface layer of mother liquor with the cryoprotectant solution. Longer soaks may be necessary for larger or more dense crystals to allow for equilibration of the cryoprotectant throughout the crystal lattice. However, prolonged exposure can also lead to crystal damage.

Q5: Can I use this compound if it was also used as the precipitant for crystallization?

A5: Yes, if your crystals were grown in a condition containing this compound, you can often achieve cryoprotection by simply increasing its concentration in the mother liquor. This is a convenient and often gentle method of cryoprotection.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a cryoprotectant.

Issue 1: Crystal Cracking or Dissolving Upon Soaking
Possible Cause Recommended Solution
Osmotic Shock The difference in chemical potential between the mother liquor and the cryoprotectant solution is too great.
- Gradual Soaking: Instead of a single transfer, move the crystal through a series of solutions with increasing concentrations of this compound (e.g., 5%, 10%, 15%, 20%).
- Reduce Soaking Time: For some crystals, a very brief "touch and go" soak of a few seconds is sufficient.
Cryoprotectant Concentration Too High High concentrations of this compound can act as a denaturant or cause excessive dehydration.
- Lower the Concentration: Start with a lower concentration of this compound (e.g., 5-10%) and gradually increase it.
Mother Liquor Imbalance The cryoprotectant solution does not adequately mimic the stabilizing conditions of the mother liquor.
- Prepare Cryo-solution Carefully: Ensure the cryoprotectant solution contains all the essential components of your mother liquor (buffer, salt, additives) at the same concentrations.
Issue 2: Ice Rings in the Diffraction Pattern
Possible Cause Recommended Solution
Insufficient Cryoprotectant Concentration The concentration of this compound is too low to prevent ice formation.
- Increase Concentration: Incrementally increase the this compound concentration in your soaking solution.
Incomplete Soaking The cryoprotectant has not fully penetrated the crystal.
- Increase Soaking Time: Try soaking the crystal for a longer period to allow for complete equilibration.
Solution Vitrification Test It is helpful to test if your cryoprotectant solution itself vitrifies properly.
- Loop Test: Using a cryo-loop, pick up a small drop of your cryoprotectant solution and plunge it into liquid nitrogen. A clear, glassy bead indicates good vitrification, while a cloudy or crystalline appearance suggests insufficient cryoprotection.
Issue 3: Poor Diffraction Quality or High Mosaicity
Possible Cause Recommended Solution
Subtle Crystal Damage Even without visible cracking, the soaking process can introduce disorder into the crystal lattice.
- Optimize Soaking Time: Systematically vary the soaking time to find the shortest duration that still prevents ice formation.
- Back-Soaking: After an initial soak, briefly transfer the crystal to a solution with a slightly lower cryoprotectant concentration before flash-cooling.
Non-isomorphism The cryoprotectant has induced a change in the crystal's unit cell parameters.
- Increase Equilibration Time: A longer soak may allow the crystal to fully and uniformly adapt to the new environment.

Data Presentation: Starting Points for Optimization

Since the optimal conditions are highly crystal-dependent, the following tables provide recommended starting ranges for this compound concentration and soaking times. Systematic screening around these points is crucial for success.

Table 1: Recommended Starting Concentrations of this compound

Crystallization Condition Recommended Starting this compound (v/v) Notes
High Salt (e.g., >1.0 M)15-25%This compound is generally soluble in high salt solutions.
Low Salt (e.g., <0.5 M)10-20%Start with lower concentrations as the osmotic change will be more significant.
PEG Precipitant5-15%PEG itself has some cryoprotective properties, so less this compound may be needed.
This compound PrecipitantIncrease by 5-10% from crystallization conditionThis is often the most gentle approach.

Table 2: General Guidelines for Soaking Times

Crystal Size Recommended Soaking Time Considerations
Small (< 100 µm)5 - 30 secondsThese crystals have a high surface-to-volume ratio and equilibrate quickly.
Medium (100 - 300 µm)30 seconds - 2 minutesA longer time may be needed for the cryoprotectant to diffuse throughout the crystal.
Large (> 300 µm)2 - 10 minutesStepwise soaking is highly recommended for large crystals to avoid osmotic shock.

Experimental Protocols

Protocol 1: Direct Soaking

This is the most common and straightforward method.

  • Prepare the Cryoprotectant Solution: Prepare a solution containing the desired concentration of this compound in your artificial mother liquor. Ensure all other components (buffer, salts, etc.) are at the same concentration as your crystallization condition.

  • Harvest the Crystal: Using a cryo-loop slightly larger than the crystal, carefully remove a single crystal from the crystallization drop.

  • Soak the Crystal: Quickly transfer the crystal into a drop of the cryoprotectant solution.

  • Time the Soak: Leave the crystal in the cryoprotectant solution for the desired amount of time.

  • Flash-Cool: Promptly remove the crystal from the cryoprotectant solution and immediately plunge it into liquid nitrogen or a cold nitrogen stream.

Protocol 2: Stepwise Soaking

This method is gentler and recommended for sensitive or large crystals.

  • Prepare a Gradient of Cryoprotectant Solutions: Prepare a series of solutions with increasing concentrations of this compound (e.g., 5%, 10%, 15%, 20%).

  • Harvest the Crystal: As in Protocol 1, harvest the crystal with a cryo-loop.

  • Sequential Soaks: Transfer the crystal sequentially through the drops of increasing this compound concentration. Soak for a predetermined time (e.g., 1-2 minutes) in each drop.

  • Final Soak and Flash-Cool: After the final soak in the highest concentration, immediately flash-cool the crystal.

Visualizations

Experimental Workflow for Cryoprotection

experimental_workflow cluster_prep Preparation cluster_soak Soaking cluster_cool Cooling & Analysis prep_cryo Prepare Cryo-Solution harvest_crystal Harvest Crystal prep_cryo->harvest_crystal soaking Soak in This compound harvest_crystal->soaking flash_cool Flash-Cool soaking->flash_cool diffraction X-ray Diffraction flash_cool->diffraction

Caption: A generalized workflow for cryoprotecting a protein crystal using this compound.

Troubleshooting Logic for Crystal Soaking

troubleshooting_logic start Start Soaking observe Observe Crystal During Soaking start->observe cracked Crystal Cracked? observe->cracked solution3 Increase Soaking Time observe->solution3 Crystal looks stable but suspect incomplete equilibration ice_rings Ice Rings in Diffraction? cracked->ice_rings No solution1 Decrease Soak Time or Use Stepwise Soaking cracked->solution1 Yes solution2 Increase this compound Concentration ice_rings->solution2 Yes success Successful Cryoprotection ice_rings->success No solution1->start solution2->start solution3->start

Caption: A decision tree for troubleshooting common issues during crystal soaking.

How to address viscosity issues in high-concentration Hexylene Glycol solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing viscosity issues encountered in high-concentration hexylene glycol solutions.

Troubleshooting Guide

High viscosity in this compound solutions can pose significant challenges during experimental procedures and formulation development. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: Solution is too viscous to handle, pipette, or mix.

This is a common issue, especially with concentrations of this compound above 50% in aqueous solutions at room temperature.

  • Initial Assessment:

    • Confirm the concentration of this compound.

    • Measure the current temperature of the solution.

    • Note the presence of other solutes or active pharmaceutical ingredients (APIs).

  • Troubleshooting Steps:

    • Temperature Modification:

      • Gently warm the solution. Viscosity of glycol solutions is highly dependent on temperature; an increase in temperature will significantly decrease viscosity.[1]

      • Caution: Ensure that the temperature is compatible with the stability of all components in the solution, particularly the API. Rapid or excessive heating can lead to degradation.[2]

    • Dilution/Co-solvent Addition:

      • If the experimental protocol allows, dilute the solution with a suitable solvent (e.g., purified water, ethanol).

      • Consider the addition of a less viscous co-solvent that is miscible with the current system. Ethanol or propylene glycol can act as viscosity-reducing agents in some formulations.[3]

    • Use of Viscosity-Reducing Excipients:

      • For pharmaceutical formulations, the inclusion of certain excipients can reduce viscosity. Amino acids such as proline, arginine, and lysine, or their N-acetylated derivatives, have been shown to reduce the viscosity of protein formulations.[4][5]

      • Salts like sodium chloride can also decrease viscosity, but their effect on the stability and solubility of other components must be carefully evaluated.[5]

    • Mechanical Agitation:

      • For highly viscous solutions, standard magnetic stirring may be insufficient. Employing an overhead stirrer with appropriate impeller geometry can ensure homogenous mixing.

      • Caution: Excessive shear can degrade certain molecules, particularly large proteins or polymers.[2]

  • Logical Troubleshooting Flow:

    Viscosity_Troubleshooting Start High Viscosity Issue Assess Assess Concentration & Temperature Start->Assess Warm Gently Warm Solution Assess->Warm Check_Stability Component Stability Check Warm->Check_Stability Yes Dilute Dilute or Add Co-solvent Warm->Dilute No Check_Stability->Dilute Stable Protocol_Allows Protocol Allows Dilution? Dilute->Protocol_Allows Yes Excipients Add Viscosity-Reducing Excipients Dilute->Excipients No Protocol_Allows->Excipients Yes Formulation_Type Pharmaceutical Formulation? Excipients->Formulation_Type Yes Mechanical_Agitation Optimize Mechanical Agitation Excipients->Mechanical_Agitation No Formulation_Type->Mechanical_Agitation Yes Shear_Sensitivity Shear Sensitive Components? Mechanical_Agitation->Shear_Sensitivity Yes Resolved Issue Resolved Mechanical_Agitation->Resolved No Shear_Sensitivity->Resolved Not Sensitive

    Caption: Troubleshooting workflow for high viscosity issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound at room temperature?

A1: The dynamic viscosity of pure this compound is approximately 34-38.9 mPa·s (or cP) at 20°C.[1][2][6]

Q2: How does temperature affect the viscosity of this compound solutions?

A2: Like most liquids, the viscosity of this compound and its aqueous solutions decreases as the temperature increases. This is due to the increased kinetic energy of the molecules, which weakens intermolecular forces.[1] Therefore, warming a solution is a primary method for reducing its viscosity.

Q3: How does the concentration of this compound in an aqueous solution affect its viscosity?

A3: The viscosity of aqueous this compound solutions increases with higher concentrations of this compound. This effect is particularly pronounced at concentrations above 50%.

Q4: Are there any specific excipients that can be used to lower the viscosity of a high-concentration this compound formulation for pharmaceutical use?

A4: Yes, certain excipients can be effective. While data specific to this compound is limited, general strategies for reducing viscosity in high-concentration formulations include the addition of amino acids like proline, arginine, and lysine, or their N-acetylated derivatives.[4][5] The addition of salts can also be effective, but their impact on formulation stability must be thoroughly assessed.[5]

Q5: Can high-shear mixing be used to reduce the viscosity of my this compound solution?

A5: High-shear mixing can temporarily reduce the viscosity of shear-thinning fluids. However, for Newtonian fluids, like many simple solutions, it will not permanently reduce viscosity and may introduce other issues such as aeration. It's also critical to consider the shear sensitivity of your active ingredients, as high shear can degrade polymers and proteins.[2]

Data Presentation

Viscosity of Pure this compound
PropertyValueReference
Dynamic Viscosity34 mPa·s @ 20°C (68°F)[2]
Dynamic Viscosity38.9 mPa·s @ 20°C (68°F)[1][6]
Qualitative Viscosity Trends for Aqueous this compound Solutions
FactorEffect on ViscosityNotes
Increase in Temperature DecreasesA primary and effective method for viscosity reduction. The effect is more pronounced at higher concentrations.
Increase in this compound Concentration IncreasesThe relationship is non-linear, with a more significant increase in viscosity at higher concentrations.
Addition of Co-solvents (e.g., Ethanol) Generally DecreasesThe extent of reduction depends on the viscosity of the co-solvent and its interaction with the this compound-water system.
Addition of Salts/Excipients Can Decrease or IncreaseThe effect is highly dependent on the specific additive and its concentration. Ionic interactions can disrupt the hydrogen bonding network, potentially reducing viscosity.

Experimental Protocols

Protocol 1: Measurement of Dynamic Viscosity using a Rotational Viscometer

This protocol outlines the steps for measuring the dynamic viscosity of a high-concentration this compound solution.

Materials:

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or sample chamber

  • Beaker or sample container

  • This compound solution

  • Thermometer

Methodology:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select a spindle appropriate for the expected viscosity range of the sample. For high-viscosity solutions, a smaller spindle is often used.

  • Sample Preparation and Temperature Control:

    • Place a sufficient volume of the this compound solution into the sample container to ensure the spindle will be immersed to the proper depth.

    • Equilibrate the sample to the desired temperature using a water bath or the viscometer's temperature control system. Allow at least 30 minutes for temperature stabilization.

    • Verify the sample temperature with a calibrated thermometer.

  • Viscosity Measurement:

    • Carefully lower the selected spindle into the sample, avoiding the introduction of air bubbles.

    • Set the rotational speed. Start with a lower speed and gradually increase if necessary.

    • Allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).

    • Take multiple readings at different rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate).

  • Data Analysis:

    • Record the viscosity, temperature, spindle used, and rotational speed for each measurement.

    • If the viscosity varies with the shear rate, a rheological profile should be generated by plotting viscosity versus shear rate.

  • Experimental Workflow Diagram:

    Viscosity_Measurement_Workflow Start Start: Viscosity Measurement Setup Instrument Setup (Calibration, Spindle Selection) Start->Setup Prepare Sample Preparation & Temperature Control Setup->Prepare Measure Perform Viscosity Measurement (Multiple Speeds) Prepare->Measure Record Record Data (Viscosity, Temp, Speed) Measure->Record Analyze Analyze Data (Newtonian vs. Non-Newtonian) Record->Analyze End End Analyze->End

    Caption: Workflow for viscosity measurement.

Protocol 2: Evaluating the Effect of Temperature on Viscosity

This protocol describes how to quantify the relationship between temperature and the viscosity of a high-concentration this compound solution.

Materials:

  • Same as Protocol 1.

Methodology:

  • Follow steps 1 and 2 from Protocol 1 to set up the instrument and prepare the sample at the initial temperature (e.g., 20°C).

  • Perform a viscosity measurement as described in step 3 of Protocol 1.

  • Incrementally increase the temperature of the sample (e.g., in 5°C steps).

  • At each temperature point, allow the sample to equilibrate for at least 30 minutes.

  • Measure and record the viscosity at each temperature, keeping the rotational speed constant for comparability.

  • Continue this process over the desired temperature range.

  • Plot the measured viscosity as a function of temperature to visualize the relationship.

References

Technical Support Center: Mitigating the Impact of Hexylene Glycol on Protein Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with protein activity assays in the presence of hexylene glycol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the impact of this compound on your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my protein sample?

This compound (2-methyl-2,4-pentanediol) is a small organic molecule commonly used in biochemistry and crystallography as a precipitant, cryoprotectant, and solvent.[1] It is often used to induce protein crystallization and can also be found in protein formulations to enhance stability. If your protein has undergone crystallization trials or is in a specific formulation, it is likely to contain this compound.

Q2: How can this compound interfere with my protein activity assay?

This compound can interfere with protein activity assays through several mechanisms:

  • Direct Enzyme Inhibition or Activation: It may bind to the enzyme, altering its conformation and affecting its catalytic activity. The effects can be complex, with some additives disrupting protein interactions that could lead to either inhibition or activation.[2]

  • Alteration of Protein Stability and Aggregation: this compound can influence protein stability and aggregation.[2][3] Changes in protein folding or oligomerization state can directly impact its activity.

  • Interference with Assay Reagents: It can interact with assay components. For example, in colorimetric assays like the Bradford or BCA assay, it may affect the dye-protein binding or the chemical reactions that produce the colorimetric signal. While not specific to this compound, related compounds like polyethylene glycol (PEG) are known to interfere with these assays.[4][5]

  • Changes in the Assay Environment: The presence of this compound alters the properties of the solution, such as viscosity and polarity, which can affect reaction kinetics.

Q3: My colorimetric assay (e.g., Bradford, BCA) is giving inconsistent protein concentration readings. Could this compound be the cause?

Yes. While direct data on this compound is limited, glycols and other organic solvents are known to interfere with common colorimetric protein assays.

  • Bradford Assay: This assay is susceptible to interference from detergents and other organic compounds that can affect the binding of the Coomassie dye to the protein.[5]

  • BCA Assay: This assay is generally considered more robust against many interfering substances than the Bradford assay. However, it can still be affected by reducing agents and chelators.[5]

If you suspect interference, it is advisable to run a control with your buffer containing this compound but no protein to check for background signal.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Enzyme Activity

You observe a decrease, increase, or high variability in your enzyme's activity when this compound is present in the sample.

Potential Causes and Solutions

Potential CauseRecommended Action
Direct effect on enzyme kinetics Perform a full kinetic analysis (varying substrate concentration) in the presence and absence of this compound to determine its effect on Vmax and Km. This will help to understand the mechanism of inhibition or activation.[6][7][8]
Protein instability or aggregation Analyze the aggregation state of your protein in the presence of this compound using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).[9][10]
Assay interference Run parallel control experiments with and without this compound in the assay buffer to isolate its effect on the assay components themselves.
Issue 2: High Background or Quenched Signal in Fluorescence-Based Assays

Your fluorescence-based assay shows high background noise or a lower-than-expected signal.

Potential Causes and Solutions

Potential CauseRecommended Action
Autofluorescence of this compound Measure the fluorescence of a buffer containing only this compound at your assay's excitation and emission wavelengths to determine if it contributes to the background signal.
Fluorescence Quenching This compound may be quenching the fluorescence of your probe or protein. This can occur through various mechanisms, including changes in the local environment of the fluorophore.[6] To test for this, measure the fluorescence of your fluorescent probe in the presence and absence of this compound.
Alteration of Protein Conformation This compound might be inducing conformational changes in the protein that alter the environment of intrinsic fluorophores (like tryptophan) or attached fluorescent labels.[3][11]
Issue 3: Inaccurate Results in Immunoassays (e.g., ELISA)

You are observing false positives, false negatives, or high background in your ELISA or other immunoassays.

Potential Causes and Solutions

Potential CauseRecommended Action
Non-specific Binding This compound may alter the hydrophobic interactions, leading to increased non-specific binding of antibodies or other proteins to the plate surface. Adding a blocking agent like polyethylene glycol (PEG) to the dilution buffer has been shown to improve some ELISAs, suggesting that optimizing the buffer composition is crucial.[12]
Interference with Antibody-Antigen Binding The presence of this compound could sterically hinder or alter the conformation of the epitope or the antibody's binding site, leading to reduced binding affinity.[5]
Matrix Effects The overall composition of the sample matrix, now including this compound, may be interfering with the assay. Sample dilution is a common strategy to reduce matrix effects, though this may also decrease the signal.[13]

Experimental Protocols

Protocol 1: Removal of this compound by Dialysis

This protocol is a general guideline for removing small molecules like this compound from a protein sample. Optimization may be required based on your specific protein and experimental needs.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing or dialysis cassette with an appropriate molecular weight cut-off (MWCO) (choose an MWCO that is at least 3-5 times smaller than the molecular weight of your protein).[14]

  • Large volume of dialysis buffer (at least 200-500 times the sample volume).[15]

  • Magnetic stirrer and stir bar

  • Beaker or container large enough to hold the dialysis buffer and the sample

Procedure:

  • Prepare the Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions. This usually involves boiling in a solution of sodium bicarbonate and EDTA to remove contaminants. Dialysis cassettes often come pre-treated and ready to use.

  • Prepare the Sample: Load your protein sample into the prepared dialysis tubing or cassette, ensuring to leave some space for potential volume changes. Securely close the tubing or cassette.

  • First Dialysis Step: Place the dialysis bag/cassette into the beaker with the dialysis buffer. Ensure the bag/cassette is fully submerged. Place the beaker on a magnetic stirrer and add a stir bar to the buffer (not inside the dialysis bag). Stir gently at 4°C for 2-4 hours.[16]

  • Buffer Exchange 1: Discard the dialysis buffer and replace it with fresh buffer. Continue to stir for another 2-4 hours at 4°C.

  • Buffer Exchange 2 (Overnight): Change the buffer again and allow the dialysis to proceed overnight at 4°C.[15]

  • Final Buffer Exchange: Perform one final buffer exchange for 2-4 hours to ensure maximal removal of this compound.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Open it and gently remove your protein sample using a pipette.

Workflow for this compound Removal by Dialysis

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Steps (4°C) cluster_recovery Recovery A Prepare Dialysis Membrane (MWCO) B Load Protein Sample into Membrane A->B C Dialyze 2-4h in Buffer (200-500x Vol) B->C D Change Buffer C->D E Dialyze 2-4h D->E F Change Buffer E->F G Dialyze Overnight F->G H Final Buffer Change G->H I Dialyze 2-4h H->I J Recover Purified Protein Sample I->J

Caption: Workflow for removing this compound via dialysis.

Visualizing Potential Interference Pathways

The following diagram illustrates the logical steps a researcher can take to troubleshoot potential interference from this compound in a protein activity assay.

Troubleshooting_Hexylene_Glycol A Problem: Inconsistent Assay Results with this compound Present B Is Protein Concentration Accurate? A->B D Is the Assay Signal Itself Affected? A->D F Does HG Affect Protein Stability? A->F H Does HG Directly Affect Enzyme Kinetics? A->H C Run Bradford/BCA with This compound Controls B->C J Mitigation Strategy: Remove this compound (e.g., Dialysis) C->J If interference is confirmed E Run Assay without Protein (Buffer + HG + Substrate/Reagents) D->E K Mitigation Strategy: Modify Assay Conditions (e.g., Dilute Sample, Change Buffer) E->K If interference is confirmed G Perform Stability Analysis (e.g., DLS, Thermal Shift Assay) F->G G->J If instability is observed I Conduct Kinetic Assays (Vary [S]) with and without HG H->I I->J If kinetics are altered L Re-run Assay with Cleaned Sample J->L K->L M Problem Resolved L->M

Caption: Troubleshooting flowchart for this compound interference.

References

Technical Support Center: Optimizing Protein Stability in Hexylene Glycol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the pH of hexylene glycol solutions to achieve optimal protein stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in protein solutions?

A1: this compound is commonly used as a precipitating agent in protein crystallography.[1] It is also utilized as a cryoprotectant and can influence protein stability and solubility. Its effects are highly dependent on its concentration and the specific properties of the protein and the solution environment, including pH.

Q2: How does pH affect protein stability in the presence of this compound?

A2: The pH of a solution dictates the net charge of a protein.[2] Generally, proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[2] Adjusting the pH away from the pI increases the net charge, leading to greater electrostatic repulsion between protein molecules, which can enhance solubility and stability. This compound, being a nonionic organic solvent, can influence the dielectric constant of the solution and interact with the protein surface, thereby modulating the effects of pH on stability. The interplay between pH and this compound concentration is crucial for preventing protein aggregation.

Q3: What is the optimal pH range for protein stability in this compound solutions?

A3: There is no universal optimal pH for all proteins in this compound solutions. The ideal pH must be determined empirically for each protein. A general strategy is to work at a pH that is at least one unit away from the protein's isoelectric point (pI) to ensure sufficient surface charge to prevent aggregation. For many proteins, a slightly acidic to neutral pH range (e.g., pH 5.0 - 7.5) is often a good starting point for optimization.

Q4: Can this compound itself alter the pH of my buffer?

A4: this compound is a neutral compound and should not directly alter the pH of a buffered solution. However, it is good practice to verify the pH of the final protein-hexylene glycol solution and adjust as necessary, as high concentrations of organic solvents can sometimes have a minor effect on the pKa of the buffer components.

Troubleshooting Guide

This guide addresses common issues encountered when adjusting the pH of protein solutions containing this compound.

Problem Possible Cause Troubleshooting Steps
Immediate and heavy precipitation upon adding this compound. The solution pH is too close to the protein's isoelectric point (pI).1. Check the theoretical pI of your protein. 2. Adjust the buffer pH to be at least 1-2 units away from the pI. 3. Consider adding this compound to the protein solution in a stepwise manner while gently mixing.
Protein solution becomes cloudy or opalescent over time. Slow aggregation is occurring due to suboptimal pH or this compound concentration.1. Screen a range of pH values (e.g., in 0.5 unit increments) to find the optimal pH for stability. 2. Test different concentrations of this compound at the optimal pH. 3. Consider adding stabilizing excipients such as salts (e.g., 50-150 mM NaCl) or other co-solvents.
Protein activity is lost after pH adjustment and addition of this compound. The combination of pH and this compound is causing protein denaturation.1. Perform a thermal shift assay to assess the effect of pH and this compound on the protein's melting temperature (Tm). A lower Tm indicates destabilization. 2. Screen a matrix of pH values and this compound concentrations to identify conditions that maintain or increase the Tm. 3. Conduct a functional assay at each tested condition to directly measure protein activity.
Inconsistent results between experiments. Variations in buffer preparation, pH measurement, or temperature.1. Ensure accurate and consistent preparation of all buffer and stock solutions. 2. Calibrate your pH meter before each use. 3. Perform all experiments at a consistent and controlled temperature.

Experimental Protocols

Protocol 1: pH Screening for Optimal Protein Stability using Thermal Shift Assay (TSA)

This protocol outlines a method to screen for the optimal pH for protein stability in the presence of a fixed concentration of this compound using a thermal shift assay.

Materials:

  • Purified protein stock solution (e.g., 1 mg/mL in a low-salt buffer)

  • This compound stock solution (e.g., 50% v/v)

  • A set of buffers covering a range of pH values (e.g., sodium acetate pH 4.0-5.5, MES pH 5.5-6.5, HEPES pH 6.5-7.5, Tris-HCl pH 7.5-8.5)

  • Fluorescent dye for TSA (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of performing a melt curve analysis

  • 96-well PCR plates

Procedure:

  • Prepare a master mix: For each pH to be tested, prepare a master mix containing the buffer, this compound at the desired final concentration, and the fluorescent dye.

  • Add protein: To each well of a 96-well PCR plate, add the appropriate master mix. Then, add the protein stock solution to a final concentration of, for example, 0.1 mg/mL. Include a no-protein control for each buffer.

  • Seal and centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Perform thermal melt: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with fluorescence readings at every 0.5°C increment.

  • Data analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater protein stability. Plot the Tm values against the pH to identify the optimal pH for your protein in the presence of this compound.[3][4]

Data Presentation: Illustrative Example of pH Screening Results

The following table presents hypothetical data from a thermal shift assay to determine the optimal pH for a protein in a 10% this compound solution.

Buffer SystempHMelting Temperature (Tm) in °C
Sodium Acetate4.552.1
Sodium Acetate5.054.8
MES5.557.2
MES6.058.5
HEPES6.557.9
HEPES7.056.3
Tris-HCl7.554.1
Tris-HCl8.051.9

Note: This is illustrative data. The optimal pH and Tm values will vary for different proteins.

Visualizations

Experimental_Workflow Workflow for pH Optimization in this compound Solutions cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Prepare Protein Stock D Set up pH Screening Plate (with this compound) A->D B Prepare Buffer Stocks (various pH) B->D C Prepare this compound Stock C->D E Perform Thermal Shift Assay (TSA) D->E F Determine Melting Temperature (Tm) for each pH E->F G Identify Optimal pH (Highest Tm) F->G H Further Optimization (e.g., vary this compound concentration at optimal pH) G->H

Caption: Experimental workflow for optimizing pH in the presence of this compound.

Troubleshooting_Workflow Troubleshooting Protein Instability in this compound A Protein Precipitation or Aggregation Observed? B Immediate & Heavy Precipitation A->B Yes C Slow Aggregation / Cloudiness A->C Yes G Protein Stable A->G No D Check if pH is near pI B->D F Screen pH & this compound Concentration C->F E Adjust pH away from pI D->E Yes D->F No E->G F->G

References

Technical Support Center: Overcoming Challenges in Hexylene Glycol Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of hexylene glycol from final products.

Frequently Asked Questions (FAQs)

Q1: Why is removing this compound from my final product important?

A1: Residual solvents like this compound do not provide any therapeutic benefit and can pose safety risks to patients.[1][2] Regulatory bodies such as the FDA and international guidelines like USP <467> and ICH Q3C mandate strict limits on residual solvents in pharmaceutical products to ensure patient safety and product quality.[2][3]

Q2: What are the main challenges associated with removing this compound?

A2: this compound has a relatively high boiling point (197 °C) and is miscible with water, which can make its removal by simple evaporation or distillation challenging, especially for thermally sensitive products.[4] Its hydrophilic nature also makes traditional liquid-liquid extraction with non-polar solvents less effective.[5]

Q3: Which methods are most effective for removing this compound?

A3: The most common and effective methods include vacuum distillation, lyophilization (freeze-drying), liquid-liquid extraction with appropriate solvents, and solid-phase extraction (SPE). The choice of method depends on the properties of your final product, the required level of purity, and the scale of your operation.

Q4: How can I accurately detect the concentration of residual this compound?

A4: The gold standard for detecting and quantifying residual this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2][6] Headspace GC (HS-GC) is particularly effective for volatile organic compounds.[2][6] Analytical methods should be validated to ensure they are suitable for your specific product matrix.[1][7]

Troubleshooting Guides

High Residual this compound Levels After Distillation
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Vacuum Verify the vacuum pump is functioning correctly and the system is free of leaks.A lower vacuum pressure will decrease the boiling point of this compound, facilitating its removal at a lower temperature.[8][9]
Inadequate Heating Temperature or Time Gradually increase the temperature of the heating mantle or extend the distillation time. Monitor product stability.Increased heat and/or time will provide more energy for the this compound to vaporize.
Inefficient Condenser Ensure the condenser is properly cooled and has a sufficient surface area for the scale of the distillation.An efficient condenser will prevent the re-entry of vaporized this compound into the product.
Azeotrope Formation Consider using a different co-solvent if an azeotrope is suspected.This will alter the boiling characteristics and may facilitate separation.
Product Degradation During Distillation
Potential Cause Troubleshooting Step Expected Outcome
Temperature Too High Switch to vacuum distillation to lower the boiling point of this compound.[8]Reduced temperature will minimize thermal degradation of the active pharmaceutical ingredient (API).[9]
Prolonged Heating Optimize the distillation time by monitoring the removal of this compound using in-process controls.Shorter exposure to heat will reduce the likelihood of product degradation.
Presence of Reactive Impurities Purify the product before distillation to remove any impurities that may catalyze degradation at elevated temperatures.A cleaner starting material is less likely to degrade.
Inefficient Removal by Liquid-Liquid Extraction
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice Select a solvent in which this compound has high solubility but your product has low solubility. Consider using a more polar extraction solvent.Improved partitioning of this compound into the extraction solvent will increase removal efficiency.[10][11]
Insufficient Mixing Increase the mixing time or use a more vigorous mixing technique to ensure thorough contact between the two phases.Enhanced surface area between the phases will facilitate the transfer of this compound.
Emulsion Formation Add a small amount of brine to the aqueous phase or use centrifugation to break the emulsion.[11]A clear separation of layers is necessary for efficient extraction.
Incorrect pH Adjust the pH of the aqueous phase to a level where your product is ionized (more water-soluble) and less likely to be extracted into the organic phase.This will improve the selectivity of the extraction for this compound.[11]

Quantitative Data on Removal Methods

The following table summarizes the typical efficiencies of different methods for removing this compound. Please note that these are estimated values, and actual performance will vary depending on the specific experimental conditions, product matrix, and process optimization.

Removal Method Typical Removal Efficiency (%) Key Considerations
Vacuum Distillation 85 - 98%Highly effective for non-thermolabile compounds. Efficiency is dependent on vacuum level and temperature.
Lyophilization (Freeze-Drying) > 95%Ideal for heat-sensitive biological products.[12][13] Requires a solvent system that will sublime effectively.
Liquid-Liquid Extraction 70 - 95% (per extraction)Efficiency depends on the choice of solvent and the number of extraction cycles.[10]
Solid-Phase Extraction (SPE) > 90%Good for purification and can be highly selective depending on the sorbent used.[5]

Experimental Protocols

Vacuum Distillation for this compound Removal

Objective: To remove residual this compound from a final product under reduced pressure to minimize thermal degradation.

Materials:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and tubing

  • Cold trap (recommended)

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Place the product containing this compound into the round-bottom flask.

  • Begin stirring to ensure even heating.

  • Turn on the cooling water to the condenser.

  • Gradually apply vacuum to the system.

  • Slowly increase the temperature of the heating mantle.

  • Monitor the temperature at the distillation head. The vapor temperature should be significantly lower than the atmospheric boiling point of this compound (197 °C).

  • Collect the distilled this compound in the receiving flask.

  • Continue the distillation until the desired level of residual this compound is achieved, as determined by in-process analytical testing.

  • Cool the system to room temperature before releasing the vacuum.

Solid-Phase Extraction (SPE) for this compound Removal

Objective: To purify a final product by selectively retaining and then eluting the product, leaving the this compound behind, or vice-versa.

Materials:

  • SPE cartridge with appropriate sorbent (e.g., reversed-phase C18 for retaining non-polar compounds, or a polar sorbent for retaining glycols).[5]

  • SPE manifold

  • Collection tubes

  • Appropriate conditioning, loading, washing, and elution solvents.

Procedure:

  • Conditioning: Pass a suitable solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass a solvent similar to the sample matrix through the cartridge to prepare the sorbent for sample loading.

  • Loading: Slowly pass the product dissolved in a suitable solvent through the cartridge. The target compound or the this compound will be retained on the sorbent based on the chosen chemistry.

  • Washing: Pass a wash solvent through the cartridge to remove any non-specifically bound impurities, including residual this compound if the target compound is retained.

  • Elution: Pass an elution solvent through the cartridge to recover the retained compound of interest into a clean collection tube.

  • Analyze the collected fractions to determine the concentration of the final product and the level of residual this compound.

Visualizations

Experimental_Workflow_Distillation cluster_prep Preparation cluster_process Distillation Process cluster_final Final Product start Start with Final Product (containing this compound) load Load into Distillation Flask start->load heat_vac Apply Heat & Vacuum load->heat_vac vaporize This compound Vaporizes heat_vac->vaporize purified Purified Final Product heat_vac->purified condense Condensation vaporize->condense collect Collect Distillate (this compound) condense->collect analyze Analyze for Residual HG purified->analyze end End analyze->end

Caption: Workflow for this compound Removal via Vacuum Distillation.

SPE_Workflow cluster_setup Setup cluster_extraction Extraction cluster_analysis Analysis start Start condition Condition SPE Cartridge start->condition equilibrate Equilibrate Cartridge condition->equilibrate load Load Sample (Product + this compound) equilibrate->load wash Wash to Remove Unbound Impurities load->wash elute Elute Target Compound wash->elute collect Collect Purified Product Fraction elute->collect analyze Analyze for Purity and Residual this compound collect->analyze end End analyze->end

Caption: Solid-Phase Extraction (SPE) Workflow for Product Purification.

References

Technical Support Center: Enhancing Crystal Growth with Hexylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing hexylene glycol as an additive to improve the rate and quality of crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in protein crystallization?

This compound, also known as 2-methyl-2,4-pentanediol (MPD), is a widely used precipitating agent in macromolecular crystallography.[1] Its primary function is to induce crystallization by reducing the solubility of the macromolecule in the crystallization solution. It achieves this by decreasing the dielectric constant of the medium, which in turn reduces the screening of electric fields that mediate interactions between macromolecules, favoring the formation of an ordered solid state.[2]

Q2: What are the advantages of using this compound over other precipitants?

This compound is considered a mild and effective precipitating agent, particularly for sensitive macromolecules that may be denatured by harsher organic solvents.[1] It is also particularly advantageous in neutron crystallography, where its deuterated form can significantly reduce background noise and enhance the quality of diffraction data.[1]

Q3: What is a typical starting concentration range for this compound in initial screening?

Initial screening for crystallization conditions often employs a range of this compound concentrations. A common starting point is to test concentrations between 10% and 20% (v/v). The optimal concentration is highly dependent on the specific protein and other solution components like pH and salt concentration.[1]

Q4: Can this compound be used in combination with other additives?

Yes, this compound is often used in conjunction with other additives, such as salts (e.g., NaCl, (NH₄)₂SO₄) and buffers (e.g., HEPES, Citrate), to fine-tune the crystallization conditions.[1] The presence of salts can influence the effectiveness of this compound, and a systematic screening of combinations is often necessary to find the optimal conditions.

Q5: How does temperature affect crystallization when using this compound?

Temperature is a critical variable in protein crystallization. It can influence protein solubility and the kinetics of nucleation and crystal growth.[3] When using this compound, it is advisable to screen for crystallization at different temperatures, commonly at 4°C and 20°C, as the optimal temperature can vary significantly for different proteins.[1]

Troubleshooting Guide

This guide addresses common issues encountered during crystallization experiments with this compound.

Issue 1: Amorphous Precipitate

Description: The drop contains a shapeless, non-crystalline solid. This often appears as a dense, granular, or "milky" precipitate.

Possible Causes:

  • The concentration of this compound and/or the protein is too high, leading to rapid precipitation instead of ordered crystal growth.[4]

  • The solution has moved too quickly into the precipitation zone of the phase diagram.

Troubleshooting Steps:

  • Reduce Precipitant Concentration: Lower the concentration of this compound in the reservoir solution. A stepwise reduction of 2-5% is a good starting point.

  • Reduce Protein Concentration: If reducing the precipitant concentration is not effective, try lowering the protein concentration.

  • Vary Temperature: Change the incubation temperature. Some proteins are more soluble at lower temperatures, while others are more soluble at higher temperatures.

  • Adjust pH: Modify the pH of the buffer. A change of 0.5 pH units in either direction can significantly affect solubility.

  • Additive Screen: Introduce additives that can increase protein solubility or stability.

Issue 2: Too Many Small Crystals or Microcrystals

Description: The drop is filled with a large number of very small crystals, often forming a dense cluster.

Possible Causes:

  • High supersaturation is leading to a high nucleation rate.

  • The rate of equilibration in vapor diffusion experiments is too fast.

Troubleshooting Steps:

  • Decrease Precipitant and/or Protein Concentration: Similar to troubleshooting amorphous precipitate, reducing the concentration of this compound or the protein can slow down nucleation and promote the growth of fewer, larger crystals.

  • Slow Down Equilibration (Vapor Diffusion):

    • Increase the drop volume.

    • Decrease the reservoir volume.

    • Add a layer of oil on top of the reservoir to slow vapor diffusion.

  • Temperature Gradient: Experiment with a temperature gradient, as this can sometimes favor crystal growth over nucleation.[5]

  • Seeding: Use microseeding or macroseeding techniques. Introduce a few pre-existing crystals into a new drop with a lower precipitant concentration to encourage the growth of larger crystals from these seeds.

Issue 3: Phase Separation

Description: The drop separates into two distinct liquid phases, often with one phase being protein-rich. Crystals may or may not form at the interface of the two phases.

Possible Causes:

  • High concentrations of both protein and precipitant can lead to liquid-liquid phase separation.

Troubleshooting Steps:

  • Reduce Concentrations: Lower the concentration of both the protein and this compound.

  • Vary Temperature: Changing the temperature can sometimes merge the two phases.

  • Utilize the Phase Separation: If crystals are forming at the interface, you can try to optimize conditions around this phenomenon. Carefully extract the crystals for analysis.

  • Additive Screen: Test different additives that may alter the phase diagram of the solution.

Issue 4: No Crystals or Precipitate (Clear Drops)

Description: The drop remains clear after a prolonged incubation period.

Possible Causes:

  • The protein and/or precipitant concentration is too low to achieve supersaturation.

  • The protein is too soluble under the current conditions.

Troubleshooting Steps:

  • Increase Precipitant Concentration: Gradually increase the concentration of this compound in the reservoir solution.

  • Increase Protein Concentration: If possible, use a higher starting concentration of your protein.

  • Vary pH: Move the pH of the buffer closer to the protein's isoelectric point (pI), where solubility is typically at a minimum.

  • Change Temperature: Screen at a different temperature.

  • Try a Different Precipitant: If this compound is not effective, consider screening with other classes of precipitants like salts or polymers.

Data Presentation

The following tables provide illustrative examples of initial screening conditions and optimization grids for a hypothetical protein using this compound. These should be adapted based on the specific protein being studied.

Table 1: Illustrative Initial Screening Conditions

ConditionThis compound Conc. (v/v)BufferAdditiveTemperature (°C)Observation
110%0.1 M HEPES pH 7.50.2 M NaCl20Clear Drop
215%0.1 M HEPES pH 7.50.2 M NaCl20Amorphous Precipitate
312%0.1 M HEPES pH 7.50.2 M NaCl20Microcrystals
412%0.1 M HEPES pH 7.50.2 M NaCl4Small Rods
518%0.1 M Citrate pH 5.60.1 M (NH₄)₂SO₄20Phase Separation
614%0.1 M Citrate pH 5.60.1 M (NH₄)₂SO₄4Needles

Data is illustrative and based on common observations in protein crystallization experiments.[1]

Table 2: Example of an Optimization Grid for Crystal Growth

Based on promising results from Condition 4 in the initial screen.

This compound Conc. (v/v)pH (0.1 M HEPES)Temperature (°C)Observation
10%7.04Small Rods, Larger
10%7.54Small Rods
10%8.04Clear Drop
12%7.04Rods, Improved Morphology
12%7.54Small Rods (Initial Hit)
12%8.04Microcrystals
14%7.04Needles
14%7.54Needles
14%8.04Amorphous Precipitate

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in crystallization screening.

Materials:

  • This compound (high purity)

  • Sterile, deionized water

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage container

Procedure:

  • In a sterile container, prepare a 50% (v/v) stock solution by mixing equal volumes of this compound and sterile, deionized water.

  • Gently mix the solution until it is homogeneous. Avoid vigorous vortexing to prevent the introduction of air bubbles.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 4°C.

Protocol 2: Setting up a Vapor Diffusion Crystallization Experiment (Sitting Drop)

Objective: To identify initial crystallization conditions using the sitting drop vapor diffusion method.

Materials:

  • Purified protein solution (typically 5-20 mg/mL)

  • This compound stock solution (e.g., 50% v/v)

  • Buffer and additive stock solutions

  • Crystallization plates (e.g., 96-well)

  • Sealing tape or oil

Procedure:

  • Pipette the reservoir solution (containing the desired concentration of this compound, buffer, and any additives) into the reservoir of a crystallization well.

  • In the drop post, mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the reservoir solution.

  • Seal the well with clear sealing tape.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth over several days to weeks using a microscope.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein_Prep Protein Purification & Concentration Screening Initial Crystallization Screening Protein_Prep->Screening HG_Stock This compound Stock Preparation HG_Stock->Screening Monitoring Microscopic Monitoring Screening->Monitoring Observe Outcome Optimization Optimization of Hit Conditions Optimization->Monitoring Monitoring->Optimization Promising Hit Analysis Crystal Harvesting & X-ray Diffraction Monitoring->Analysis Good Crystals Troubleshooting_Logic cluster_actions Troubleshooting Actions Start Initial Observation Precipitate Amorphous Precipitate Start->Precipitate Microcrystals Microcrystals Start->Microcrystals Clear Clear Drop Start->Clear Crystals Good Crystals Start->Crystals Decrease_Conc Decrease [HG] or [Protein] Precipitate->Decrease_Conc Change_Params Vary Temp/pH Precipitate->Change_Params Microcrystals->Decrease_Conc Microcrystals->Change_Params Seed Seeding Microcrystals->Seed Increase_Conc Increase [HG] or [Protein] Clear->Increase_Conc Clear->Change_Params Decrease_Conc->Start Re-screen Increase_Conc->Start Re-screen Change_Params->Start Re-screen Seed->Start Re-screen

References

Validation & Comparative

Comparing the efficacy of Hexylene Glycol vs. glycerol as a cryoprotectant.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy of hexylene glycol and glycerol as cryoprotectants reveals distinct advantages and applications for each, supported by experimental data. While glycerol has long been a stalwart in cryopreservation, this guide delves into the available research to provide a clear comparison for researchers, scientists, and drug development professionals.

In the critical field of cryopreservation, where the long-term viability of biological materials is paramount, the choice of cryoprotectant is a crucial decision. Both this compound and glycerol, as penetrating cryoprotective agents (CPAs), play a vital role in mitigating the damaging effects of ice crystal formation during the freezing process. Their primary mechanism involves increasing the solute concentration within cells, thereby lowering the freezing point of the intracellular solution and promoting a vitrified, or glass-like, state rather than crystallization.

Performance Under the Microscope: A Data-Driven Comparison

While direct comparative studies between this compound and glycerol for the cryopreservation of a wide range of mammalian cell lines are limited, existing research provides valuable insights into their individual efficacy and in comparison to other common cryoprotectants.

Glycerol has been a widely used and studied cryoprotectant for decades. Its effectiveness is well-documented across various cell types. For instance, in the cryopreservation of Vero cells, a 10% glycerol solution resulted in a post-thaw viability of 70% to 89.4%.[1] For mouse embryos, glycerol has been shown to be an effective cryoprotectant, particularly for blastocysts, with a significantly better expanded blastocyst percentage compared to ethylene glycol (75% vs. 50%).[2] However, glycerol's performance can be cell-type dependent, and it failed to produce lethal tumors after cryopreservation of mouse Ehrlich ascites tumor cells, unlike DMSO.[1]

Information on the efficacy of this compound as a standalone cryoprotectant for mammalian cells is less abundant in publicly available literature. It is more commonly a component of vitrification solutions, particularly in plant cryopreservation.

Table 1: Post-Thaw Viability of Various Cell Lines with Different Cryoprotectants

Cell LineCryoprotectantConcentrationPost-Thaw Viability (%)Reference
Vero10% Glycerol10%70 - 89.4[1]
Vero10% DMSO10%60 - 75[1]
Mouse Blastocysts1.5 M Glycerol1.5 M75 (Expanded Blastocyst Percentage)[2]
Mouse Blastocysts1.5 M Ethylene Glycol1.5 M50 (Expanded Blastocyst Percentage)[2]
Equine Spermatozoa3% Glycerol3%36.2 (Progressive Motility)[3]
Equine Spermatozoa3% Ethylene Glycol3%30 (Progressive Motility)[3]

It is important to note that post-thaw viability can be influenced by various factors, including the specific cell line, the complete composition of the freezing medium, the cooling and thawing rates, and the viability assay used.[4]

Delving into the Mechanisms of Protection

Both this compound and glycerol are small molecules that can penetrate the cell membrane, a key characteristic of effective cryoprotectants.[5] Their primary mode of action is colligative, meaning they increase the total solute concentration inside the cell, which lowers the freezing point of the intracellular water. This helps to prevent the formation of damaging ice crystals, which can rupture cell membranes and organelles.[6]

Glycerol, a polyol with three hydroxyl groups, is highly effective at forming hydrogen bonds with water molecules, disrupting the formation of the ice crystal lattice.[7] This interaction is crucial for maintaining the native structure and function of biomolecules.

While the specific molecular interactions of this compound in a cryoprotective context are less extensively detailed in the available literature for mammalian cells, its amphipathic nature, possessing both hydrophilic and hydrophobic properties, may contribute to its cryoprotective effects by interacting with cellular membranes and proteins.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the cryopreservation of mammalian cells using glycerol. Due to the limited availability of specific protocols for this compound as a primary cryoprotectant for mammalian cells, a general framework is provided, which would require optimization for specific cell types.

Key Experimental Methodologies

Cell Viability Assessment: Post-thaw cell viability is a critical parameter for evaluating the success of a cryopreservation protocol. The most common method is the trypan blue exclusion assay. Live cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue under a microscope. A hemocytometer is used for cell counting.[1]

Cell Culture and Harvesting: Cells should be in the logarithmic growth phase and have high viability (typically >90%) before cryopreservation. Adherent cells are detached using trypsin-EDTA, while suspension cells can be directly harvested.[8]

Cooling and Thawing Rates: A slow, controlled cooling rate of approximately -1°C per minute is generally recommended for many mammalian cell lines to allow for sufficient water efflux from the cells.[9][10] This is often achieved using a controlled-rate freezer or a commercially available freezing container. Rapid thawing, typically in a 37°C water bath, is crucial to minimize ice recrystallization, which can be more damaging than the initial ice formation.[9]

Protocol 1: Cryopreservation of Adherent Mammalian Cells with Glycerol

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Complete growth medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Freezing medium (e.g., 90% fetal bovine serum (FBS), 10% glycerol)

  • Cryovials

  • Controlled-rate freezing container or programmable freezer

  • Liquid nitrogen storage tank

Procedure:

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer with PBS.

  • Add trypsin-EDTA to detach the cells and incubate at 37°C.

  • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 100-200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in cold freezing medium at a concentration of 1-5 x 10^6 cells/mL.

  • Dispense 1 mL aliquots of the cell suspension into pre-labeled cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • Transfer the vials to a liquid nitrogen tank for long-term storage.

Protocol 2: Cryopreservation of Suspension Mammalian Cells with Glycerol

Materials:

  • Healthy suspension cell culture in logarithmic growth phase

  • Complete growth medium

  • Freezing medium (e.g., 70% conditioned medium, 20% FBS, 10% glycerol)

  • Cryovials

  • Controlled-rate freezing container or programmable freezer

  • Liquid nitrogen storage tank

Procedure:

  • Transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 100-200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in cold freezing medium at a concentration of 1-5 x 10^6 cells/mL.

  • Dispense 1 mL aliquots of the cell suspension into pre-labeled cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • Transfer the vials to a liquid nitrogen tank for long-term storage.

Visualizing the Cryopreservation Workflow

To illustrate the critical steps in a typical cryopreservation protocol, the following workflow diagram is provided.

Cryopreservation_Workflow cluster_pre_freeze Pre-Freeze Preparation cluster_freezing Freezing Process cluster_storage Long-Term Storage cluster_thawing Thawing and Recovery cell_culture Healthy Cell Culture (Logarithmic Growth) harvesting Cell Harvesting (Trypsinization or Centrifugation) cell_culture->harvesting cell_count Cell Counting & Viability Assessment harvesting->cell_count resuspension Resuspension in Freezing Medium cell_count->resuspension aliquoting Aliquoting into Cryovials resuspension->aliquoting controlled_cooling Controlled Cooling (-1°C/minute) aliquoting->controlled_cooling storage_80 Overnight Storage at -80°C controlled_cooling->storage_80 ln2_storage Transfer to Liquid Nitrogen storage_80->ln2_storage rapid_thawing Rapid Thawing (37°C Water Bath) ln2_storage->rapid_thawing Retrieval washing Washing/Dilution to Remove CPA rapid_thawing->washing plating Plating in Fresh Medium washing->plating post_thaw_assessment Post-Thaw Viability and Functional Assays plating->post_thaw_assessment

A generalized workflow for the cryopreservation of mammalian cells.

Signaling Pathways in Cryoinjury and Cryoprotection

Cryopreservation-induced cell death can occur through both necrosis and apoptosis.[4] Necrosis is often the result of direct mechanical damage from ice crystals, while apoptosis, or programmed cell death, can be triggered by the various stresses of the freeze-thaw cycle, including osmotic stress and oxidative damage.

Cryoinjury_Pathways cluster_stress Cryopreservation Stressors cluster_cellular_damage Cellular Damage cluster_cell_death Cell Death Pathways ice_formation Intracellular & Extracellular Ice Formation membrane_damage Membrane Damage ice_formation->membrane_damage osmotic_stress Osmotic Stress osmotic_stress->membrane_damage oxidative_stress Oxidative Stress organelle_damage Organelle Damage oxidative_stress->organelle_damage protein_denaturation Protein Denaturation oxidative_stress->protein_denaturation necrosis Necrosis membrane_damage->necrosis apoptosis Apoptosis organelle_damage->apoptosis protein_denaturation->apoptosis cryoprotectant Cryoprotectant (this compound / Glycerol) cryoprotectant->ice_formation Inhibits cryoprotectant->osmotic_stress Mitigates

Key stressors and resulting cell death pathways during cryopreservation.

Conclusion: Making an Informed Decision

The choice between this compound and glycerol as a cryoprotectant is dependent on the specific application, cell type, and experimental goals. Glycerol remains a well-established and effective cryoprotectant for a wide variety of mammalian cells, with a wealth of supporting data and established protocols. Its lower toxicity compared to DMSO makes it a favorable choice in many situations.[1]

While direct comparative data for this compound in mammalian cell cryopreservation is scarce, its inclusion in successful vitrification solutions for other biological materials suggests its potential. Further research is needed to fully elucidate its efficacy and optimal usage as a standalone cryoprotectant for diverse cell lines.

For researchers and drug development professionals, the selection of a cryoprotectant should be based on empirical testing and optimization for the specific biological system . This guide provides a foundational understanding of the properties and performance of glycerol, offering a benchmark against which emerging or less-studied cryoprotectants like this compound can be evaluated.

References

Hexylene Glycol versus MPD (2-Methyl-2,4-pentanediol) in protein crystallography.

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of high-resolution protein structures, the choice of crystallization and cryoprotection agents is paramount. Among the arsenal of tools available to researchers, 2-Methyl-2,4-pentanediol (MPD), also widely known as hexylene glycol, stands out as a versatile and effective reagent. This guide provides an objective comparison of this compound/MPD with other common alternatives in protein crystallography, supported by experimental insights and detailed protocols to aid researchers, scientists, and drug development professionals in their structural biology endeavors.

This compound and MPD: One and the Same

It is crucial to clarify from the outset that "this compound" and "2-Methyl-2,4-pentanediol (MPD)" are trivial and IUPAC names, respectively, for the same chemical compound. Throughout this guide, the terms will be used interchangeably. This organic diol has established itself as a popular choice in crystallography due to its dual functionality as both a precipitating agent and a cryoprotectant.[1][2][3]

Performance as a Precipitant

MPD's efficacy as a precipitant stems from its amphiphilic nature, allowing it to interact favorably with hydrophobic patches on the protein surface.[1][2][3] This interaction displaces ordered water molecules, reducing the protein's solubility and promoting the formation of a crystalline lattice.

Table 1: Illustrative Comparison of Common Precipitants in Protein Crystallization

Precipitant ClassExample(s)General Concentration RangeAdvantagesDisadvantages
Organic Solvents This compound (MPD) , Isopropanol, Ethanol5-60% (v/v)Effective for many proteins, can also act as a cryoprotectant.[4][5]Can denature sensitive proteins.
Polymers Polyethylene Glycols (PEGs) of various MW5-30% (w/v)Widely successful, gentle on proteins.[6][7]High viscosity can make crystal handling difficult.
Salts Ammonium Sulfate, Sodium Chloride, Sodium Malonate0.5-4.0 MHigh success rate for many proteins, well-understood mechanism.[8]High ionic strength can be detrimental to some proteins; crystals may require a separate cryoprotectant.

Note: The success of a precipitant is highly dependent on the specific protein and other solution conditions (pH, temperature, additives).

Performance as a Cryoprotectant

One of the significant advantages of using MPD is its inherent cryoprotective properties.[4][5] When crystals are flash-cooled to cryogenic temperatures (around 100 K) to mitigate radiation damage during X-ray diffraction, the formation of crystalline ice can destroy the crystal lattice. Cryoprotectants prevent this by promoting the formation of a vitrified, or glassy, state.

MPD is an effective cryoprotectant due to its ability to form a viscous solution that resists ice nucleation. It is often used at concentrations slightly higher than those required for crystallization to achieve adequate cryoprotection.

Table 2: Comparison of Common Cryoprotectants

CryoprotectantTypical Concentration Range for CryoprotectionKey Characteristics
This compound (MPD) 10-40% (v/v)Often compatible if used as the precipitant, effective for a wide range of crystals.[9][10]
Glycerol 15-35% (v/v)Gentle on crystals, highly effective, but can increase background scatter in diffraction data.[11]
Ethylene Glycol 15-35% (v/v)Lower viscosity than glycerol, making it easier to handle.
Low MW PEGs (e.g., PEG 400) 20-40% (v/v)Can be effective, especially if a higher MW PEG was used for crystallization.[4]
Sucrose/Glucose 20-40% (w/v)Gentle and effective, but can increase the viscosity of the solution significantly.[4]

Note: The optimal cryoprotectant and its concentration must be determined empirically for each crystal system.

Experimental Protocols

Detailed Methodology 1: Protein Crystallization using MPD via Hanging Drop Vapor Diffusion

This protocol outlines the steps for setting up a hanging drop vapor diffusion experiment for protein crystallization with MPD as the precipitant.

Materials:

  • Purified protein solution (typically 5-20 mg/mL in a suitable buffer)

  • MPD (this compound), high purity

  • Buffer solution (e.g., Tris, HEPES, MES) at the desired pH

  • Salt stock solution (e.g., NaCl, (NH₄)₂SO₄), if required

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing grease or tape

Procedure:

  • Prepare the Reservoir Solution: In each well of the crystallization plate, prepare a 500 µL to 1 mL reservoir solution containing the desired final concentration of MPD, buffer, and any other additives (e.g., salt). A common starting point is to screen a range of MPD concentrations (e.g., 10%, 20%, 30%, 40% v/v) at different pH values.

  • Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of the protein solution.

  • Add 1 µL of the reservoir solution from the corresponding well to the protein drop.

  • Mixing (Optional but Recommended): Gently mix the drop by aspirating and dispensing the combined volume a few times with the pipette tip. Avoid introducing bubbles.

  • Seal the Well: Carefully invert the cover slip and place it over the well, ensuring a tight seal is formed with the grease or tape to create a closed system.[12][13][14]

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth over a period of days to weeks.

  • Observation: Use a microscope to observe the drops for the formation of crystals, precipitate, or clear drops.

Experimental_Workflow_Crystallization cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_incubation Incubation & Observation Prot Purified Protein Drop Mix 1µL Protein + 1µL Reservoir on Coverslip Prot->Drop Res Reservoir Solution (MPD, Buffer, Salt) Res->Drop Seal Invert and Seal over Reservoir Well Drop->Seal Incubate Incubate at Constant Temperature Seal->Incubate Observe Microscopic Observation Incubate->Observe

Hanging Drop Crystallization Workflow with MPD.
Detailed Methodology 2: Cryoprotection of Protein Crystals using MPD

This protocol describes the procedure for cryoprotecting a protein crystal using MPD before flash-cooling.

Materials:

  • Protein crystal in its mother liquor

  • Cryoprotectant solution (mother liquor supplemented with a higher concentration of MPD)

  • Cryo-loops

  • Magnetic wand for handling cryo-loops

  • Liquid nitrogen dewar

  • Microscope

Procedure:

  • Prepare the Cryoprotectant Solution: Prepare a solution that is identical to the mother liquor in which the crystal grew, but with an increased concentration of MPD. The final MPD concentration required for cryoprotection is typically 15-35% (v/v).[10] It's often best to increase the concentration stepwise to avoid osmotic shock to the crystal.

  • Crystal Harvesting: Using a cryo-loop of an appropriate size, carefully scoop the protein crystal out of the crystallization drop. The loop should be slightly larger than the crystal to minimize mechanical stress.

  • Soaking: Quickly transfer the crystal-containing loop into a drop of the cryoprotectant solution. The soaking time should be minimized to a few seconds to avoid crystal cracking or dissolution.[15]

  • Wicking Excess Liquid: Gently touch the edge of the cryo-loop to a piece of absorbent paper or the side of the drop to remove excess liquid. A thin film of cryoprotectant around the crystal is ideal.

  • Flash-Cooling: Immediately plunge the loop into liquid nitrogen.[15] The rapid cooling rate is essential for vitrification.

  • Storage and Data Collection: The frozen crystal can then be stored in liquid nitrogen or transferred to a cryo-stream on a diffractometer for data collection.

Experimental_Workflow_Cryoprotection cluster_prep Preparation cluster_procedure Cryoprotection Procedure Crystal Protein Crystal in Mother Liquor Harvest Harvest Crystal with Cryo-loop Crystal->Harvest CryoSol Cryoprotectant Solution (Higher % MPD) Soak Briefly Soak in Cryoprotectant CryoSol->Soak Harvest->Soak Wick Wick Excess Liquid Soak->Wick FlashCool Plunge into Liquid Nitrogen Wick->FlashCool

Cryoprotection Workflow using MPD.

Physicochemical Mechanism of Action

The role of MPD in both crystallization and cryoprotection is rooted in its interaction with water and the protein surface.

Physicochemical_Mechanism cluster_protein Protein in Aqueous Solution cluster_mpd Addition of MPD cluster_effects Effects cluster_outcomes Outcomes Protein Protein Molecule Hydration Hydration Shell (Ordered Water) Protein->Hydration Hydrophobic Interaction with Hydrophobic Patches Protein->Hydrophobic MPD MPD (this compound) Displace Displacement of Ordered Water MPD->Displace MPD->Hydrophobic Cryoprotection Cryoprotection (Vitrification) MPD->Cryoprotection (at higher conc.) Solubility Reduced Protein Solubility Displace->Solubility Hydrophobic->Solubility Crystallization Crystallization Solubility->Crystallization

References

Hexylene Glycol as a Non-Aqueous Solvent for Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable non-aqueous solvent is critical for accurate and reproducible enzyme assays, especially when dealing with hydrophobic substrates. This guide provides a comparative analysis of hexylene glycol as a potential non-aqueous solvent for enzyme assays, evaluating its properties against commonly used alternatives. Due to a lack of extensive direct experimental data validating this compound for this specific application, this guide synthesizes available information on its chemical properties and the behavior of enzymes in similar polyhydric alcohols to provide a prospective evaluation.

Executive Summary

This compound (2-methyl-2,4-pentanediol) is a water-miscible organic solvent with a low evaporation rate.[1][2] While widely utilized in the pharmaceutical and cosmetic industries as a solvent and cosolvent, its application in enzyme assays is not well-documented in publicly available research.[3][4] This guide explores its potential by comparing its physicochemical properties with those of established solvents like dimethyl sulfoxide (DMSO) and ethanol. The limited direct evidence necessitates a cautious approach, and further experimental validation is strongly recommended.

Comparative Analysis of Solvent Properties

A solvent's properties significantly influence enzyme stability and activity. The following table summarizes key characteristics of this compound, DMSO, and ethanol.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Ethanol
Chemical Formula C6H14O2C2H6OSC2H6O
Molar Mass 118.17 g/mol 78.13 g/mol 46.07 g/mol
Boiling Point 197 °C[1]189 °C78.37 °C
Viscosity (at 20°C) 34 mPa·s[2]2.2 mPa·s1.2 mPa·s
Dielectric Constant ~2447.224.55
Water Miscibility Complete[2]CompleteComplete

Potential Advantages and Disadvantages of this compound in Enzyme Assays

Potential Advantages:

  • Low Volatility: Its high boiling point minimizes evaporation, which is crucial for maintaining stable concentrations in assay plates over time.[1]

  • Good Solubilizing Power: this compound is an excellent solubilizer for a wide range of organic compounds, which could be beneficial for assays with hydrophobic substrates.[2][4]

  • Potential for Enzyme Stabilization: Some polyhydric alcohols, like glycerol and sorbitol, have been shown to stabilize enzymes in aqueous solutions.[5] While direct evidence for this compound is lacking, its diol structure suggests it might offer some cryoprotectant or stabilizing effects.

Potential Disadvantages:

  • High Viscosity: Compared to DMSO and ethanol, this compound is significantly more viscous.[2] This could impede substrate and product diffusion, potentially affecting reaction kinetics and requiring more vigorous mixing.

  • Limited Research: The primary drawback is the lack of specific studies validating its use in enzyme assays. This means optimal concentrations, potential for enzyme inhibition, and effects on kinetic parameters are largely unknown.

  • Potential for Enzyme Inhibition: Some organic solvents can inhibit enzyme activity. For instance, propylene glycol at concentrations of 10% or higher has been shown to inhibit the activity of certain proteases.[6] The effect of this compound on various enzyme classes needs to be experimentally determined.

Experimental Protocols: A General Framework for Validation

Given the absence of specific protocols for this compound in enzyme assays, researchers should adapt standard methodologies to validate its use. The following outlines a general workflow for testing any new non-aqueous solvent.

I. Enzyme Activity and Stability Assay
  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the enzyme in a suitable aqueous buffer.

    • Prepare a stock solution of the substrate in 100% of the test solvent (this compound, DMSO, or ethanol).

  • Assay Setup:

    • In a microplate, add varying concentrations of the test solvent (e.g., 0%, 1%, 5%, 10%, 25%, 50% v/v) to the assay buffer.

    • Add the enzyme solution to each well and incubate for a defined period (e.g., 30 minutes) at the optimal temperature to assess solvent effects on enzyme stability.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition:

    • Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the relative enzyme activity at each solvent concentration compared to the aqueous control.

    • Determine the IC50 (concentration of solvent that causes 50% inhibition) if applicable.

II. Kinetic Analysis
  • Determine Michaelis-Menten Parameters:

    • Perform substrate titrations at a fixed, non-inhibitory concentration of the co-solvent.

    • Measure the initial reaction velocities at varying substrate concentrations.

    • Calculate the Michaelis constant (Km) and maximum velocity (Vmax) using non-linear regression analysis of the Michaelis-Menten equation.

Logical Workflow for Solvent Validation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Prepare Enzyme Stock (Aqueous Buffer) E2 Enzyme Stability Incubation P1->E2 P2 Prepare Substrate Stock (100% Test Solvent) E1 Solvent Concentration Gradient P2->E1 E1->E2 E3 Kinetic Assay (Substrate Titration) E2->E3 A1 Determine Relative Activity & IC50 E2->A1 A2 Calculate Km and Vmax E3->A2 C1 Assess Solvent Suitability A1->C1 A2->C1

Caption: Workflow for validating a novel non-aqueous solvent for enzyme assays.

Signaling Pathway Visualization: Solvent Effects on Enzyme Kinetics

The following diagram illustrates the potential interactions of a solvent with an enzyme and its substrate, affecting the reaction kinetics.

G E Enzyme ES Enzyme-Substrate Complex E->ES k1 Solv Solvent E->Solv Non-covalent Interaction S Substrate S->Solv ES->E k-1 P Product ES->P k2 ES->Solv

Caption: Potential interactions of a solvent with an enzyme, substrate, and the enzyme-substrate complex.

Conclusion and Recommendations

The validation of this compound as a non-aqueous solvent for enzyme assays is an area that requires dedicated experimental investigation. While its physical properties suggest potential benefits, particularly for assays involving hydrophobic compounds, the lack of direct comparative data with established solvents like DMSO and ethanol makes it a speculative choice at present.

Researchers interested in exploring this compound for their specific enzyme systems should perform thorough validation studies, focusing on:

  • Enzyme Stability: Assessing the effect of varying this compound concentrations on enzyme activity over time.

  • Kinetic Parameters: Determining if and how this compound alters the enzyme's Km and Vmax.

  • Assay Performance: Comparing the signal-to-noise ratio, reproducibility, and overall performance of the assay in this compound versus standard solvents.

Until such data becomes available, DMSO and ethanol remain the more established and characterized choices for non-aqueous enzyme assays.

References

Cross-validation of experimental results obtained with and without Hexylene Glycol.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and pharmaceutical research, the choice of solvents and reagents can significantly influence experimental outcomes. Hexylene glycol, a versatile organic compound, finds application in a myriad of laboratory procedures, from protein crystallization to drug formulation. This guide provides a comprehensive cross-validation of experimental results obtained with and without the inclusion of this compound, offering a comparative analysis of its performance against common alternatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions regarding the use of this compound in their experimental designs.

Section 1: Protein Crystallization

This compound is frequently employed as a precipitating agent in macromolecular crystallography. Its ability to induce protein crystallization is attributed to its effects on the solution's dielectric constant and its direct interaction with protein molecules.

Data Presentation: Comparison of Crystallization Outcomes

While direct comparative studies with comprehensive tables are not abundantly available in the public domain, the following table synthesizes typical observations when comparing this compound with other commonly used precipitants like 2-methyl-2,4-pentanediol (MPD) and polyethylene glycols (PEGs). The outcomes can be highly protein-dependent.

PrecipitantTypical Concentration RangeCommon Crystal MorphologiesNoteworthy Observations
This compound 5-50% (v/v)Rods, needles, platesCan act as a cryoprotectant at higher concentrations. May lead to higher solvent content in crystals.
MPD 5-50% (v/v)Prisms, cubes, rodsOften yields well-ordered crystals. Similar properties to this compound.
PEG 4000 10-30% (w/v)VariousPEGs are versatile and effective for a wide range of proteins.
Ammonium Sulfate 1.0-3.5 MVariousA common salt precipitant, often used in initial screening.
Experimental Protocol: Protein Crystallization using Hanging Drop Vapor Diffusion

This protocol outlines the standard procedure for setting up a protein crystallization experiment using the hanging drop vapor diffusion method with this compound as the precipitant.[1][2][3][4]

Materials:

  • Purified protein solution (5-20 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 50% v/v in water)

  • Buffer solutions at various pH values

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing grease or tape

Procedure:

  • Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare a series of reservoir solutions containing varying concentrations of this compound (e.g., 5% to 40%) and different pH buffers. The final volume in each well is typically 500 µL.

  • Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of the protein solution.

  • Add the Reservoir Solution to the Drop: To the protein drop, add 1 µL of the corresponding reservoir solution.

  • Seal the Well: Invert the cover slip and place it over the well, ensuring a tight seal with the grease or tape.

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks using a microscope.

Visualization: Experimental Workflow for Protein Crystallization

G cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_incubation Incubation & Observation protein Purified Protein Solution mix_drop Mix Protein and Precipitant on Coverslip protein->mix_drop precipitant This compound Solution prepare_reservoir Prepare Reservoir in Well precipitant->prepare_reservoir buffer Buffer Solution buffer->prepare_reservoir seal Seal Well with Coverslip mix_drop->seal prepare_reservoir->mix_drop incubate Incubate at Constant Temperature seal->incubate observe Microscopic Observation incubate->observe

Workflow for hanging drop protein crystallization.

Section 2: Drug Formulation and Delivery

This compound serves as a solvent and penetration enhancer in topical and oral drug formulations. Its impact on drug release and permeation is a critical factor in formulation development.

Data Presentation: Comparative Drug Release and Permeation
ExcipientTypical Concentration in Topical FormulationsEffect on Drug Release/Permeation
This compound 1-20% (w/w)Moderate enhancement of both hydrophilic and lipophilic drugs.
Propylene Glycol 5-50% (w/w)Commonly used, enhances permeation by hydrating the stratum corneum.
Ethanol 5-20% (w/w)Acts as a co-solvent and can fluidize the stratum corneum lipids.
DMSO 1-10% (w/w)Potent penetration enhancer, but can cause skin irritation.
Experimental Protocol: In Vitro Drug Release Testing (IVRT) for a Topical Cream

This protocol describes the use of a Franz diffusion cell for assessing the in vitro release of a drug from a topical cream formulation containing this compound.

Materials:

  • Topical cream formulation with and without this compound

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Stirring plate and stir bars

  • Syringes and needles

  • HPLC or other suitable analytical instrument

Procedure:

  • Assemble the Franz Diffusion Cell: Mount the synthetic membrane between the donor and receptor chambers of the Franz diffusion cell.

  • Fill the Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a small stir bar in the receptor chamber.

  • Apply the Formulation: Apply a known amount of the topical cream (e.g., 300 mg) evenly onto the surface of the membrane in the donor chamber.

  • Start the Experiment: Place the Franz cells on a stirring plate in a temperature-controlled environment (32°C).

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 6, and 8 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the Samples: Analyze the collected samples for drug concentration using a validated analytical method like HPLC.

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the graph represents the release rate.

Visualization: In Vitro Drug Release Testing Workflow

G cluster_setup Franz Cell Setup cluster_experiment Experiment cluster_analysis Analysis assemble Assemble Franz Cell with Membrane fill Fill Receptor Chamber assemble->fill apply Apply Topical Formulation fill->apply run Incubate at 32°C with Stirring apply->run sample Collect Samples at Time Intervals run->sample analyze Analyze Drug Concentration (HPLC) sample->analyze plot Plot Cumulative Release vs. √Time analyze->plot

Workflow for In Vitro Drug Release Testing.

Section 3: Enzyme Kinetics

The solvent used in an enzyme assay can significantly impact the enzyme's activity and kinetics. Understanding the effect of this compound as a solvent is crucial for accurate interpretation of results.

Data Presentation: Comparative Effect of Solvents on Enzyme Activity

While specific comparative data for this compound is limited, the following table illustrates the general effects of common organic solvents on enzyme kinetics. A study on acetylcholinesterase showed that DMSO can act as a mixed inhibitor, while ethanol acts as a non-competitive inhibitor.[5] The effect of this compound would need to be empirically determined for each enzyme.

SolventTypical ConcentrationPotential Effects on Enzyme Kinetics
This compound 1-10% (v/v)May alter Km and/or Vmax depending on the enzyme and its mechanism.
DMSO 0.1-5% (v/v)Can act as a competitive or mixed inhibitor for some enzymes.[5]
Ethanol 0.1-5% (v/v)Can act as a non-competitive inhibitor.[5]
Methanol 0.1-5% (v/v)Often has a negligible impact on some enzymes, making it a suitable solvent.[5]

Visualization: Potential Modes of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme ES ES Complex E->ES + S EI_comp EI Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E - S P Product ES->P EI_comp->E - I E2 Enzyme ES2 ES Complex E2->ES2 + S EI_noncomp EI Complex E2->EI_noncomp + I S2 Substrate I_noncomp Inhibitor ES2->E2 - S P2 Product ES2->P2 ESI_noncomp ESI Complex ES2->ESI_noncomp + I ESI_noncomp->ES2 - I ESI_noncomp->EI_noncomp - S EI_noncomp->E2 - I EI_noncomp->ESI_noncomp + S

Diagram of competitive and non-competitive enzyme inhibition.

Section 4: Cell-Based Assays

This compound, when used as a solvent for test compounds in cell-based assays, can exhibit its own cytotoxicity, potentially confounding the results. It is therefore essential to determine the non-toxic concentration range of the solvent itself.

Data Presentation: Comparative Cytotoxicity of Solvents

The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity. The following table compiles representative IC50 values for common solvents on different cell lines, highlighting the importance of selecting a solvent with minimal interference in the intended assay concentration range. It's important to note that these values can vary significantly based on the specific cell line and assay conditions.

SolventCell LineAssayExposure TimeIC50 (v/v %)
This compound VariousMTT24-72hTypically >1%
DMSO HepG2MTT72h~1.25%[6]
DMSO MCF-7MTT72h~0.625%[6]
Ethanol HepG2MTT24h>5%[7]
Ethanol MCF-7MTT24h>5%[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound solutions. Include a "cells only" control (medium without this compound) and a "medium only" blank.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualization: Potential Impact of Solvents on Cell Signaling

Solvents like this compound can potentially influence cellular signaling pathways by altering the fluidity of the cell membrane. This can, in turn, affect the function of membrane-bound receptors and downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling solvent This compound membrane Lipid Bilayer solvent->membrane Alters Fluidity receptor Membrane Receptor membrane->receptor Affects Conformation/ Function pathway Signaling Cascade receptor->pathway response Cellular Response pathway->response

Generalized impact of a solvent on cell signaling.

Conclusion

The selection of this compound as a reagent or solvent requires careful consideration of its potential impact on the experimental system. In protein crystallization, it can be an effective precipitant, while in drug formulation, it can enhance solubility and permeation. However, in enzyme kinetics and cell-based assays, its inherent biological activity necessitates thorough validation to distinguish between the effects of the test compound and the solvent. This guide provides a framework for such cross-validation, emphasizing the need for direct comparative studies and the establishment of appropriate controls to ensure the reliability and accuracy of experimental results. Researchers are encouraged to perform their own validation experiments to determine the suitability of this compound for their specific applications.

References

Navigating the Cryo-Jungle: A Guide to Alternative Cryoprotectants for Sensitive Protein Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for high-resolution protein structures, the process of cryocooling delicate crystals can be a significant bottleneck. While hexylene glycol has been a widely used cryoprotectant, its suitability is not universal, and for sensitive protein crystals, it can be detrimental. This guide provides an objective comparison of alternative cryoprotectants, supported by experimental data, to aid in the rational selection of the optimal cryo-conditions for your valuable crystals.

The primary goal of cryoprotection is to prevent the formation of crystalline ice during the flash-cooling process, which can severely damage the crystal lattice and degrade diffraction quality. An ideal cryoprotectant should effectively vitrify the solvent, be chemically inert with respect to the protein, and not introduce significant background scatter in the diffraction data. This guide explores a range of alternatives to this compound, from common polyols to novel ionic liquids, and provides a framework for their systematic evaluation.

Performance Comparison of Alternative Cryoprotectants

The choice of a cryoprotectant is highly dependent on the specific protein and its crystallization conditions. The following tables summarize the performance of various cryoprotectants compared to this compound, based on reported experimental data for different protein crystals.

Table 1: Comparison of Cryoprotectants for CagA Crystals

CryoprotectantConcentrationSnapshot Resolution (Å) (Best)Observations
Glycerol30% (v/v)~6.6Poor diffraction quality.[1]
Ethylene Glycol25% (v/v)5.5-
PEG 20030% (v/v)6.4-
PEG 40030% (v/v)5.8-
meso-Erythritol17.5% (w/v)3.2Damaged crystals at 293K, reduced damage at 277K.[1]
D-(+)-Trehalose dihydrate (THL)20% (w/v)4.1-
Multi-step (THL then PEG1000)20% (w/v) THL, then 25% (w/v) PEG10003.1Synergistic effect observed, significantly improved resolution.[2]

Table 2: Comparison of Cryoprotectants for PI5P4Kβ Crystals

CryoprotectantConcentrationSnapshot Resolution (Å) (>3Å fraction)Observations
Ethylene Glycol30% (v/v)<15%Damaged crystals, forming cracks.[1]
Polyvinylpyrrolidone (PVP)25% (w/v)<15%Showed ice rings, indicating incomplete cryoprotection.[1]
Multi-step (PVP then Ethylene Glycol)25% PVP, then 30% Ethylene GlycolSignificantly improvedCombination of two cryoprotectants was required for improvement.[1]

Table 3: General Comparison of Common Cryoprotectants

CryoprotectantTypical ConcentrationAdvantagesDisadvantages
Glycerol15-30% (v/v)Widely used, generally gentle on crystals.[3][4]Can increase protein solubility, potentially dissolving crystals.[4]
Ethylene Glycol15-30% (v/v)Small molecule, penetrates crystals easily.Can be more denaturing than glycerol for some proteins.
Polyethylene Glycols (low MW)20-40% (v/v)Can act as both precipitant and cryoprotectant.Viscosity can be an issue; may not be suitable for all salt conditions.[2]
Sugars (Sucrose, Trehalose)20-40% (w/v)Generally very gentle and can stabilize proteins.[5]Can increase viscosity significantly.
Ionic Liquids0.1-0.4 MCan improve crystal quality and thermal stability.[6][7]Effects can be protein-specific; screening is required.

Experimental Protocols

A systematic approach to screening and applying cryoprotectants is crucial for success. Below are detailed methodologies for key experiments.

Protocol 1: Single-Step Cryoprotectant Soaking

This is the most common and straightforward method for cryoprotection.

Materials:

  • Protein crystals in their mother liquor.

  • Selected cryoprotectant (e.g., glycerol, ethylene glycol, trehalose).

  • Artificial mother liquor (AML): a solution containing all the components of the crystallization drop except the protein.

  • Cryo-loops of appropriate size.

  • Liquid nitrogen.

Procedure:

  • Prepare Cryoprotectant Solution: Prepare a series of cryoprotectant solutions by adding increasing concentrations of the cryoprotectant to the AML (e.g., 5%, 10%, 15%, 20%, 25%, 30%).

  • Crystal Harvesting: Using a cryo-loop slightly larger than the crystal, carefully remove a single crystal from the crystallization drop.

  • Soaking: Briefly pass the crystal through the cryoprotectant solution. The soaking time can vary from a few seconds to several minutes and needs to be optimized.[8] For sensitive crystals, a very short "swish" may be sufficient.

  • Flash Cooling: Immediately plunge the cryo-loop with the soaked crystal into liquid nitrogen.

  • Evaluation: Observe the frozen crystal under a microscope for signs of cracking or ice formation. Test the diffraction quality of the frozen crystal.

Single_Step_Soaking A Prepare Cryoprotectant Solutions C Soak Crystal in Cryoprotectant Solution A->C B Harvest Crystal with Cryo-loop B->C D Flash Cool in Liquid Nitrogen C->D E Evaluate Crystal (Microscopy & Diffraction) D->E

Single-Step Cryoprotectant Soaking Workflow
Protocol 2: Multi-Step (Sequential) Cryoprotectant Soaking

For particularly sensitive crystals, a gradual increase in cryoprotectant concentration can be beneficial. A more advanced version of this is the sequential use of different types of cryoprotectants.[1][2][9]

Materials:

  • Same as Protocol 1, but with two or more different cryoprotectants.

Procedure:

  • Prepare Cryoprotectant Solutions: Prepare solutions of each cryoprotectant in AML at their optimal concentrations.

  • First Soak: Harvest a crystal and soak it in the first cryoprotectant solution for a predetermined time (e.g., several minutes to hours). This first cryoprotectant is often one that is gentle and helps to stabilize the crystal.[1]

  • Second Soak: Transfer the crystal directly from the first cryoprotectant solution to the second cryoprotectant solution for a shorter period (e.g., a few seconds). The second cryoprotectant may be more effective at vitrification but potentially more harsh.[1]

  • Flash Cooling: Immediately plunge the cryo-loop into liquid nitrogen.

  • Evaluation: Assess the crystal quality as described in Protocol 1.

Multi_Step_Soaking A Prepare Cryoprotectant Solutions (CPA1 & CPA2) C Soak in CPA1 (e.g., Trehalose) A->C B Harvest Crystal B->C D Transfer to CPA2 (e.g., PEG1000) C->D E Flash Cool D->E F Evaluate E->F

Multi-Step (Sequential) Soaking Workflow

Cryoprotectant Screening Strategy

A logical approach to identifying a suitable cryoprotectant is essential to conserve precious crystals.

Cryoprotectant_Screening_Strategy cluster_0 Initial Screening cluster_1 Optimization A Select a diverse set of cryoprotectants (Glycerol, Ethylene Glycol, PEG, Sugars) B Test a range of concentrations for each A->B C Visually inspect for crystal damage B->C D Test diffraction of promising candidates C->D E Fine-tune concentration of best cryoprotectant D->E F Optimize soaking time E->F G Consider multi-step soaking with combinations F->G

Cryoprotectant Screening Strategy

Conclusion

The selection of an appropriate cryoprotectant is a critical step in determining the high-resolution structure of sensitive protein crystals. While this compound has its merits, a wide array of effective alternatives exists. By systematically screening a diverse range of cryoprotectants, including polyols, sugars, and even novel compounds like ionic liquids, and by employing tailored protocols such as multi-step soaking, researchers can significantly increase their chances of obtaining well-diffracting crystals. The data and protocols presented in this guide serve as a starting point for the rational design of cryoprotection experiments, ultimately paving the way for new discoveries in structural biology and drug development.

References

A comparative analysis of Hexylene Glycol and polyethylene glycol (PEG) in biophysics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hexylene Glycol and Polyethylene Glycol (PEG), two widely used reagents in biophysics. The following sections detail their respective physicochemical properties, performance in key biophysical applications, and experimental protocols, supported by available data. This objective analysis aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Physicochemical Properties

This compound and PEGs possess distinct physical and chemical characteristics that influence their behavior and applicability in biophysical systems. A summary of these properties is presented in Table 1.

PropertyThis compound (2-Methyl-2,4-pentanediol)Polyethylene Glycol (PEG)
Molecular Formula C₆H₁₄O₂H−(O−CH₂−CH₂)n−OH
Molecular Weight 118.17 g/mol [1][2]Varies (e.g., 200 to 20,000 g/mol )[3]
Appearance Colorless, oily liquid with a mild, sweetish odor[2]Liquid, waxy solid, or powder depending on molecular weight.[4]
Solubility in Water Miscible[1][2]Highly soluble, especially for lower molecular weights.[5]
Density ~0.923 g/cm³ at 20°C[2]~1.125 g/cm³ (varies with molecular weight)[6]
Boiling Point ~197 °CVaries significantly with molecular weight.
Freezing Point ~ -50 °C[1]Varies with molecular weight.
Biocompatibility Generally considered a skin and eye irritant.[1]Generally recognized as safe (GRAS), biocompatible, and non-immunogenic.[7]
Mechanism of Action Acts as a precipitating agent, likely through solvent exclusion and interaction with protein hydration shells.Primarily acts as a precipitating agent through an excluded volume effect.[2] Also used for PEGylation to improve drug delivery.[7]

Performance in Biophysical Applications

Protein Crystallization

Both this compound and PEG are extensively used as precipitants to induce the crystallization of proteins for structural studies. Their mechanisms of action, however, are thought to differ slightly, which can influence their effectiveness for different proteins.

This compound is a small, amphipathic molecule that can act as a gentle precipitating agent.[8] Its ability to form hydrogen bonds and interact with both polar and non-polar regions of a protein's surface can facilitate the ordered packing of molecules into a crystal lattice. It is often effective in conditions where higher molecular weight PEGs might lead to amorphous precipitation.

Polyethylene Glycol (PEG) is a polymer that comes in a wide range of molecular weights.[3] Its primary mechanism in protein crystallization is attributed to the "excluded volume" effect.[2] In solution, the PEG molecules occupy a significant volume, effectively increasing the concentration of the protein and promoting its precipitation and crystallization. The choice of PEG molecular weight is a critical parameter to optimize for successful crystallization of a particular protein.[3] Studies have shown that a significant percentage of successful protein crystallizations utilize PEGs, with PEG 3350 and PEG 4000 being among the most common.[9]

While direct, large-scale comparative studies on crystallization success rates are scarce, the general consensus in the structural biology community is that both reagents are valuable tools. The choice between them, or the use of a combination, is often determined empirically through screening a wide range of conditions.

Cryoprotection

Cryoprotectants are essential for preserving the integrity of biological samples, such as cells and protein crystals, during freezing.

This compound has been used as a cryoprotectant, although it is less common than other agents like glycerol or ethylene glycol. Its mechanism as a cryoprotectant involves depressing the freezing point of water and reducing the formation of damaging ice crystals.

Polyethylene Glycol (PEG) has been investigated as a cryoprotectant, with its effectiveness being dependent on its molecular weight.[10] Lower molecular weight PEGs (e.g., PEG 200, 400, 600) can penetrate cells and are effective at protecting them from freezing damage.[10] Higher molecular weight PEGs are generally less effective as they do not readily cross the cell membrane.[10] They are considered non-penetrating cryoprotectants that act outside the cells to prevent extracellular ice formation.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound and PEG in protein crystallization. It is important to note that these are starting points, and optimization of concentrations, pH, and other additives is crucial for success with any specific protein.

Protein Crystallization using the Vapor Diffusion Method

The vapor diffusion method, in either a hanging drop or sitting drop format, is a common technique for protein crystallization.

Workflow for Protein Crystallization Screening:

experimental_workflow cluster_prep Sample Preparation cluster_screening Crystallization Screening cluster_analysis Analysis Protein_Purification Protein Purification (>95% purity) Buffer_Exchange Buffer Exchange & Concentration (5-15 mg/mL) Protein_Purification->Buffer_Exchange Setup_Plates Set up Crystallization Plates (Hanging/Sitting Drop) Buffer_Exchange->Setup_Plates Incubation Incubation (4°C or 20°C) Setup_Plates->Incubation Crystal_Monitoring Microscopic Monitoring Incubation->Crystal_Monitoring Optimization Optimization of Crystal Hits Crystal_Monitoring->Optimization

Caption: General workflow for a protein crystallization experiment.

Protocol for this compound:

  • Prepare a stock solution of this compound: A 50% (v/v) stock solution in deionized water is a common starting point.[8] This solution should be filter-sterilized.

  • Set up the crystallization plate:

    • Pipette the reservoir solution, containing a specific concentration of this compound (e.g., starting with a screen of 10-40% v/v), buffer, and any necessary salts, into the reservoir of the crystallization well.

    • For a sitting drop experiment, mix a small volume (e.g., 1 µL) of the purified protein solution with an equal volume of the reservoir solution on the sitting drop post.[8]

    • For a hanging drop experiment, perform the same mixing on a siliconized coverslip and invert it over the greased rim of the reservoir.

  • Seal and incubate: Seal the plate to allow for vapor equilibration and incubate at a constant temperature (e.g., 4°C or 20°C).[8]

  • Monitor for crystal growth: Regularly inspect the drops under a microscope over several days to weeks.[8]

Protocol for Polyethylene Glycol (PEG):

  • Prepare stock solutions of PEG: Prepare stock solutions of various molecular weights of PEG (e.g., PEG 400, 1000, 3350, 4000, 6000, 8000) at a concentration of 50% (w/v) in deionized water. These solutions should be filter-sterilized.

  • Set up the crystallization plate:

    • Pipette the reservoir solution, containing a specific concentration of a particular PEG (e.g., starting with a screen of 5-25% w/v), buffer, and salts, into the reservoir.

    • Mix the protein solution with the reservoir solution in the same manner as described for this compound.

  • Seal and incubate: Seal the plate and incubate at a constant temperature.

  • Monitor for crystal growth: Regularly observe the drops for the appearance of crystals.

Signaling Pathways and Logical Relationships

The mechanism by which precipitating agents induce protein crystallization can be conceptualized as a logical progression of events that shift the equilibrium of the protein solution towards a supersaturated state, which is a prerequisite for nucleation and crystal growth.

Logical Progression to Protein Crystallization:

crystallization_pathway Start Soluble Protein in Aqueous Buffer Add_Precipitant Addition of Precipitant (this compound or PEG) Start->Add_Precipitant Increase_Effective_Protein_Concentration Increased Effective Protein Concentration Add_Precipitant->Increase_Effective_Protein_Concentration Supersaturation Supersaturated State Increase_Effective_Protein_Concentration->Supersaturation Nucleation Nucleation (Formation of Crystal Seeds) Supersaturation->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth End Macroscopic Crystals Crystal_Growth->End

Caption: The pathway from a soluble protein to macroscopic crystals.

Conclusion

Both this compound and Polyethylene Glycol are invaluable tools in the field of biophysics, particularly for the crystallization of macromolecules. While they share the common goal of inducing precipitation, their different physicochemical properties and proposed mechanisms of action mean that one may be more effective than the other for a given biological system.

  • This compound , being a small amphipathic molecule, may be advantageous for proteins that are sensitive to the high viscosity or polymeric nature of PEG solutions.

  • Polyethylene Glycol , with its wide range of available molecular weights, offers a high degree of tunability and is effective for a broad range of proteins through the excluded volume effect.

Ultimately, the choice of precipitant remains an empirical process. A thorough screening of various conditions, including different types and concentrations of both this compound and PEGs, is the most effective strategy for achieving successful crystallization and for cryopreservation protocols. The information and protocols provided in this guide serve as a foundation for designing such screening experiments and for understanding the fundamental principles governing the use of these important biophysical reagents.

References

Evaluating the Impact of Hexylene Glycol on Mass Spectrometry Data Quality: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In mass spectrometry-based analyses, the purity of samples and solvents is paramount to achieving high-quality, reproducible data. The presence of even trace amounts of contaminants can lead to significant issues such as ion suppression, adduct formation, and the introduction of interfering peaks, ultimately compromising the validity of experimental results. This guide provides an objective comparison of the potential impact of hexylene glycol, a common solvent and humectant, on mass spectrometry data quality. Its performance is contrasted with a clean, uncontaminated sample and a sample contaminated with a known problematic polymer, polyethylene glycol (PEG). Furthermore, an alternative solvent, 1,3-propanediol, is presented.

The Potential for Interference: A Comparative Overview

This compound (2-methyl-2,4-pentanediol) is a clear, colorless liquid with a mild, sweet odor, characterized by its low vapor pressure and complete miscibility with water.[1][2] These properties make it a useful component in various industrial and cosmetic formulations.[3] However, its low volatility can be a concern in mass spectrometry, as less volatile compounds can interfere with the ionization process.[4] While not as notorious as detergents like Triton™ X-100 or polymers like polyethylene glycol (PEG), the chemical similarity of this compound to these compounds warrants a careful evaluation of its potential to interfere with mass spectrometric analyses.[5][6][7]

Common issues arising from contaminants in mass spectrometry include:

  • Ion Suppression: Co-eluting compounds can compete with the analyte of interest for ionization, leading to a decrease in the analyte's signal intensity.[4][8] This is a significant issue for less volatile compounds.[4]

  • Adduct Formation: Contaminants can form adducts with the analyte or with ions present in the mobile phase (e.g., Na+, K+), complicating the mass spectrum and potentially leading to misidentification.[9]

  • Background Noise and Interfering Peaks: The contaminant itself can be ionized, producing peaks that may overlap with or obscure the analyte peaks, thereby reducing the signal-to-noise ratio.[7][10]

Quantitative Data Summary

The following table summarizes the expected impact of this compound on key mass spectrometry data quality metrics, in comparison to a clean sample, a sample contaminated with polyethylene glycol (PEG), and a sample utilizing 1,3-propanediol as a solvent. These are projected impacts based on the known properties of these compounds and general principles of mass spectrometry.

Data Quality MetricClean Sample (Control)Sample with this compoundSample with Polyethylene Glycol (PEG)Sample with 1,3-Propanediol (Alternative)
Signal-to-Noise Ratio (S/N) HighModerately ReducedSeverely ReducedHigh
Analyte Peak Intensity HighReducedSeverely ReducedHigh
Presence of Non-Analyte Peaks MinimalPotential for adducts and solvent clustersCharacteristic repeating +44 Da peaksMinimal
Ion Suppression NoneModerateHighMinimal
Peak Shape SymmetricalPotentially broaderDistortion and co-elution issuesSymmetrical
Spectral Complexity LowIncreasedHighLow

Experimental Protocols

To empirically evaluate the impact of this compound on mass spectrometry data quality, the following experimental protocols are recommended.

Protocol 1: Evaluation of Ion Suppression

Objective: To quantify the degree of ion suppression caused by the presence of this compound.

Materials:

  • Analyte of interest (e.g., a standard peptide or small molecule) stock solution (1 mg/mL in a suitable solvent).

  • Mass spectrometry-grade water and acetonitrile.

  • Formic acid.

  • This compound.

  • A blank matrix (e.g., plasma or cell lysate) if applicable.

  • LC-MS system.

Procedure:

  • Prepare Analyte Solution: Prepare a working solution of the analyte at a concentration known to give a stable and reproducible signal (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Post-Column Infusion Setup:

    • Infuse the analyte working solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

    • Simultaneously, inject a blank solvent gradient (without the analyte) onto the LC column.

  • Acquire Baseline: Acquire data for a full LC gradient to establish a stable baseline signal for the infused analyte.

  • Introduce Potential Contaminant: Inject a solution of this compound (e.g., at various concentrations from 0.01% to 1%) onto the LC column while continuing to infuse the analyte.

  • Data Analysis: Monitor the signal intensity of the analyte. A dip in the signal intensity at the retention time of this compound indicates ion suppression. The magnitude of the signal drop can be used to quantify the suppression effect.[4][8]

Protocol 2: Assessment of Spectral Contamination

Objective: To identify and characterize any background ions or adducts introduced by this compound.

Materials:

  • Mass spectrometry-grade water, acetonitrile, and methanol.

  • Formic acid.

  • This compound.

  • LC-MS system.

Procedure:

  • Prepare Blank and Test Solutions:

    • Blank: 50:50 acetonitrile:water with 0.1% formic acid.

    • Test Solution: 50:50 acetonitrile:water with 0.1% formic acid and 0.1% this compound.

  • Direct Infusion Analysis: Infuse both the blank and the test solution directly into the mass spectrometer.

  • Acquire Mass Spectra: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-2000 Da).

  • Data Analysis: Compare the mass spectrum of the test solution to the blank. Identify any new peaks or peak patterns present in the test solution. Look for the molecular ion of this compound and potential adducts (e.g., with sodium or potassium). The NIST WebBook provides the mass spectrum of this compound for reference.[11][12][13]

A Promising Alternative: 1,3-Propanediol

For applications where a glycol is required as a solvent or humectant, 1,3-propanediol presents a viable, mass spectrometry-friendly alternative. It is a bio-derived product that can replace petroleum-based glycols like propylene glycol and butylene glycol.[14] It is known to have a good safety profile and can improve the sensory feel of formulations.[15] From a mass spectrometry perspective, its higher volatility and lower potential for forming persistent contaminants in the ion source make it a preferable choice over this compound.

Logical Workflow for Evaluating Solvent Impact on MS Data

The following diagram illustrates a logical workflow for assessing the suitability of a solvent for mass spectrometry applications.

G cluster_0 Solvent Selection and Preparation cluster_1 Experimental Analysis cluster_2 Data Quality Assessment cluster_3 Decision cluster_4 Outcome Solvent Select Solvent (e.g., this compound) IonSuppression Ion Suppression Test (Post-Column Infusion) Solvent->IonSuppression SpectralContamination Spectral Contamination Test (Direct Infusion) Solvent->SpectralContamination AnalyteSpike Analyte Spike-in (Standard Curve) Solvent->AnalyteSpike Alternative Select Alternative (e.g., 1,3-Propanediol) Alternative->IonSuppression Alternative->SpectralContamination Alternative->AnalyteSpike Control Prepare Clean Control Control->IonSuppression Control->SpectralContamination Control->AnalyteSpike SignalNoise Signal-to-Noise Ratio IonSuppression->SignalNoise PeakIntensity Peak Intensity IonSuppression->PeakIntensity BackgroundIons Background Ions SpectralContamination->BackgroundIons PeakShape Peak Shape AnalyteSpike->PeakShape Decision Solvent Suitable? SignalNoise->Decision PeakIntensity->Decision BackgroundIons->Decision PeakShape->Decision Proceed Proceed with Solvent Decision->Proceed Decision->Proceed Yes Reject Reject Solvent Decision->Reject Decision->Reject No

Caption: Workflow for evaluating the impact of a solvent on mass spectrometry data quality.

Conclusion

While this compound may be a suitable solvent for many applications, its use in sensitive mass spectrometry-based analyses should be approached with caution due to its potential for causing ion suppression and introducing background contamination. For researchers, scientists, and drug development professionals who require the highest data quality, it is recommended to either rigorously test this compound for its impact on their specific assay or to opt for a more mass spectrometry-friendly alternative such as 1,3-propanediol. By following the outlined experimental protocols, researchers can make an informed decision on the most appropriate solvent for their analytical needs, thereby ensuring the accuracy and reliability of their mass spectrometry data.

References

Quantitative comparison of protein stability in Hexylene Glycol and other diols.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of therapeutic proteins is a critical quality attribute that influences their efficacy, safety, and shelf-life. Excipients are often included in protein formulations to enhance stability. Among these, diols such as hexylene glycol, propylene glycol, and butylene glycol are commonly used. This guide provides a comparative overview of the effects of these diols on protein stability, supported by established experimental methodologies.

Introduction to Diols and Protein Stability

Diols are organic compounds containing two hydroxyl (-OH) groups. Their ability to interact with proteins and modulate their stability is attributed to several mechanisms, including preferential exclusion, direct binding, and effects on the viscosity and dielectric constant of the solution. Preferential exclusion, where the diol is excluded from the protein surface, leads to preferential hydration of the protein, which generally enhances its stability. Conversely, direct interaction with the protein can either stabilize or destabilize it, depending on the nature of the interactions.

Quantitative Comparison of Protein Stability

Obtaining direct, publicly available quantitative data comparing the effects of this compound, propylene glycol, and butylene glycol on the thermal stability of the same protein under identical conditions is challenging. However, we can infer potential trends based on their physicochemical properties and studies on similar polyols. Generally, the stabilizing effect of polyols is expected to increase with the number of hydroxyl groups and the length of the alkyl chain, which influences hydrophobic interactions.

To illustrate a quantitative comparison, the following tables present hypothetical data for the melting temperature (Tm) of three common model proteins—Bovine Serum Albumin (BSA), Lysozyme, and Ribonuclease A (RNase A)—in the presence of these diols. It is crucial to note that these values are illustrative and should be confirmed by specific experimental studies.

Table 1: Illustrative Melting Temperatures (Tm) of Bovine Serum Albumin (BSA) in Diol Solutions

Diol (5% v/v)Melting Temperature (Tm) in °CChange in Tm (ΔTm) from Control (°C)
Control (Buffer) 65.0-
This compound 68.5+3.5
Propylene Glycol 67.2+2.2
Butylene Glycol 67.8+2.8

Table 2: Illustrative Melting Temperatures (Tm) of Lysozyme in Diol Solutions

Diol (5% v/v)Melting Temperature (Tm) in °CChange in Tm (ΔTm) from Control (°C)
Control (Buffer) 75.0-
This compound 79.0+4.0
Propylene Glycol 77.5+2.5
Butylene Glycol 78.2+3.2

Table 3: Illustrative Melting Temperatures (Tm) of Ribonuclease A (RNase A) in Diol Solutions

Diol (5% v/v)Melting Temperature (Tm) in °CChange in Tm (ΔTm) from Control (°C)
Control (Buffer) 62.0-
This compound 66.5+4.5
Propylene Glycol 64.8+2.8
Butylene Glycol 65.5+3.5

Experimental Protocols

Accurate and reproducible measurement of protein stability is paramount. The following are detailed methodologies for key experiments used to generate the type of data presented above.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput technique measures changes in the thermal denaturation temperature of a protein.[1] The binding of a fluorescent dye to exposed hydrophobic regions of the protein as it unfolds is monitored.[2]

Protocol:

  • Protein and Dye Preparation: Prepare a stock solution of the target protein in the desired buffer. Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Reaction Mixture: In a 96-well PCR plate, mix the protein solution, the diol of interest at the desired concentration, and the fluorescent dye.[3] Include a control sample without any diol.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument.[2] Program the instrument to gradually increase the temperature, typically from 25°C to 95°C, while monitoring the fluorescence at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the resulting sigmoidal curve corresponds to the melting temperature (Tm) of the protein.[3]

TSA_Workflow A Prepare Protein, Diol, and Dye Mixture B Load into 96-well Plate A->B C Place in Real-Time PCR Instrument B->C D Ramp Temperature (25°C to 95°C) C->D E Monitor Fluorescence D->E F Plot Fluorescence vs. Temperature E->F G Determine Melting Temperature (Tm) F->G

TSA Experimental Workflow

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein as a function of temperature, providing detailed thermodynamic information about its unfolding process.[4][5]

Protocol:

  • Sample Preparation: Prepare a solution of the protein in the buffer containing the diol of interest. Prepare a matching reference solution containing only the buffer and the diol.

  • Instrument Setup: Load the protein solution into the sample cell and the reference solution into the reference cell of the DSC instrument.

  • Thermal Scan: Heat both cells at a constant rate over a desired temperature range. The instrument measures the differential heat flow required to maintain the sample and reference cells at the same temperature.

  • Data Analysis: The resulting thermogram shows a peak corresponding to the protein unfolding. The temperature at the peak maximum is the Tm. The area under the peak is used to calculate the enthalpy of unfolding (ΔH).

DSC_Workflow A Prepare Protein-Diol Solution and Reference Buffer B Load into DSC Sample and Reference Cells A->B C Initiate Thermal Scan (Constant Heating Rate) B->C D Measure Differential Heat Flow C->D E Generate Thermogram D->E F Determine Tm and ΔH E->F

DSC Experimental Workflow

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of proteins. Thermal denaturation can be monitored by observing changes in the CD signal at a specific wavelength as a function of temperature.[3]

Protocol:

  • Sample Preparation: Prepare a solution of the protein in a CD-compatible buffer containing the diol. The buffer should have low absorbance in the far-UV region.

  • Wavelength Selection: Determine a wavelength in the far-UV region (e.g., 222 nm) that is sensitive to changes in the protein's secondary structure.

  • Thermal Melt: Place the sample in a temperature-controlled cuvette holder in the CD spectrometer. Monitor the CD signal at the selected wavelength as the temperature is gradually increased.

  • Data Analysis: Plot the CD signal versus temperature. The midpoint of the transition in this curve represents the Tm.

CD_Workflow A Prepare Protein-Diol Solution in CD-compatible Buffer B Select Monitoring Wavelength (e.g., 222 nm) A->B C Perform Thermal Scan in CD Spectrometer B->C D Monitor CD Signal vs. Temperature C->D E Plot CD Signal vs. Temperature D->E F Determine Melting Temperature (Tm) E->F

CD Spectroscopy Workflow

Conclusion

References

Validating Deuterated Hexylene Glycol as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The use of an internal standard (IS) is a critical practice to control for variability during sample analysis.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated hexylene glycol (this compound-d12), are widely regarded as the "gold standard" in mass spectrometry-based quantification because their physicochemical properties are nearly identical to the analyte of interest.[2][3] This guide provides an objective comparison of deuterated this compound's performance against other alternatives, supported by experimental protocols and data.

Deuterated internal standards co-elute with the analyte and experience nearly identical ionization efficiency and matrix effects in the mass spectrometer's source, which allows for effective compensation for variations in sample preparation, injection volume, and instrument response.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

While direct inter-laboratory comparison data for this compound-d12 against all possible alternatives is not always publicly available, the superior performance of deuterated internal standards over non-deuterated options, such as structural analogs, is well-documented.[3] The following tables present illustrative data from a comparative study on a different analyte to demonstrate the expected performance advantages of using a deuterated internal standard.[3]

Table 1: Comparison of Assay Precision for an Analyte Using a Deuterated vs. a Structural Analog Internal Standard [3]

Analyte Concentration (ng/mL)Precision (%CV) with Deuterated ISPrecision (%CV) with Structural Analog IS
14.512.8
103.29.5
1002.17.3
10001.55.1
%CV stands for percentage coefficient of variation, a measure of precision.[3]

Table 2: Comparison of Assay Accuracy for an Analyte Using a Deuterated vs. a Structural Analog Internal Standard [3]

Analyte Concentration (ng/mL)Accuracy (%Bias) with Deuterated ISAccuracy (%Bias) with Structural Analog IS
1-2.1-14.2
101.58.7
1000.86.1
1000-0.54.3
% Bias represents the deviation from the true value.[3]

The data clearly indicates that the use of a deuterated internal standard results in superior precision and accuracy across a range of concentrations.[3] This is attributed to the fact that the deuterated standard co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's source.[3]

Experimental Protocols

To objectively compare the performance of this compound-d12 with other deuterated glycols or alternative internal standards, a series of validation experiments must be conducted.[2] The following are generalized protocols that can be adapted for the specific analyte and matrix of interest.[2]

Protocol 1: Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and each deuterated glycol (e.g., this compound-d12, deuterated propylene glycol) in an appropriate organic solvent like methanol or acetonitrile.[2]

  • Analyte Working Standard Solutions: Create a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to generate calibration standards.[2]

  • Internal Standard Working Solution: Prepare a working solution of each deuterated glycol at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the analyte working standards.[2]

Protocol 2: Sample Preparation for Analysis
  • Pipette a specific volume (e.g., 100 µL) of the biological matrix (e.g., plasma, serum, urine), calibration standard, or quality control sample into a microcentrifuge tube.[2]

  • Add a small volume (e.g., 10 µL) of the respective deuterated glycol internal standard working solution to each tube and vortex briefly.[2]

  • Add a larger volume (e.g., 300 µL) of cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS or GC-MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC): Develop a chromatographic method that provides good separation of the analyte from potential interferences. The primary goal is to ensure the co-elution of the analyte and the deuterated internal standard.[2]

  • Mass Spectrometry (MS/MS): Optimize the mass spectrometer parameters, such as the ionization source and collision energy, for the sensitive and specific detection of both the analyte and the internal standard. Utilize Multiple Reaction Monitoring (MRM) for quantification.[2]

Protocol 4: GC-MS Analysis

This protocol is a general guideline for the analysis of volatile and semi-volatile compounds in a liquid matrix.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the sample (e.g., 1 mL), add a precise volume of the this compound-d12 working solution (e.g., 10 µL of 10 µg/mL solution).[4]

    • Add an appropriate extraction solvent (e.g., 2 mL of dichloromethane).[4]

    • Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers.[4]

    • Carefully transfer the organic layer to a clean tube for analysis.[4]

  • GC-MS Parameters:

    • Injector: Splitless mode at 250 °C.

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 200°C at 10°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Start: Obtain Sample (e.g., Plasma) spike_is Spike with Deuterated This compound IS prep_start->spike_is protein_precip Protein Precipitation (e.g., with Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms_analysis LC-MS/MS or GC-MS Analysis supernatant->lc_ms_analysis peak_integration Peak Area Integration (Analyte and IS) lc_ms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for analyte quantification using a deuterated internal standard.

References

Safety Operating Guide

Proper Disposal of Hexylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of hexylene glycol, a common solvent and reagent in laboratory settings.

This compound, while not classified as a listed hazardous waste by the Resource Conservation and Recovery Act (RCRA), requires careful management due to its potential to be classified as a characteristic hazardous waste.[1][2] Adherence to local, state, and federal regulations is mandatory for its disposal.[3] The most recommended method of disposal is to engage a licensed professional waste disposal service.[3]

Immediate Safety and Handling

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. It is known to cause skin and eye irritation.[3][4] Inhalation of vapors can also lead to irritation of the nose and throat.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of insufficient ventilation, a respirator may be necessary.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[3]

  • Spill Management: In the event of a spill, absorb the liquid with an inert material such as vermiculite or sand, and place it in a sealed container for disposal.

Regulatory and Disposal Considerations

While pure this compound is not a listed hazardous waste, its disposal is regulated. The waste may be classified as hazardous if it exhibits one or more of the following characteristics as defined by the RCRA: ignitability, corrosivity, reactivity, or toxicity.[2]

PropertyValueRegulatory Significance
Flash Point 93 - 98.3 °C (199.4 - 209 °F)The flash point is above the 60°C (140°F) threshold for an ignitable hazardous waste (D001) under RCRA, indicating it is not typically an ignitable waste.
RCRA Hazardous Waste? Not a listed hazardous waste.May be considered a hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
CERCLA Reportable Quantity (RQ) Not listedThis compound is not specifically listed as a hazardous substance under CERCLA, and therefore does not have a reportable quantity.[5][6][7][8][9]

Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the proper disposal of this compound from a laboratory setting.

  • Waste Characterization: Determine if the this compound waste is contaminated with other substances that might alter its characteristics. If it has been mixed with other solvents or chemicals, it must be treated as a mixed waste stream.

  • Segregation and Storage:

    • Store waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • The container should be stored in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable), the full chemical name "this compound," and the date of accumulation.

  • Engage a Licensed Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal. These services are equipped to handle chemical waste in compliance with all regulations.

  • Disposal Method: The most common and recommended disposal method for this compound is incineration.[10] A licensed waste disposal facility will typically use a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction of the chemical.

Disposal Workflow

HexyleneGlycolDisposal cluster_Lab In the Laboratory cluster_Disposal Disposal Process A This compound Waste Generation B Characterize Waste (Pure or Contaminated?) A->B C Segregate and Store in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Disposal Service D->E F Arrange for Waste Pickup E->F G Transport to Licensed Waste Disposal Facility F->G H Incineration in a Chemical Incinerator G->H

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols, as well as local, state, and federal regulations, before disposing of any chemical waste.

References

Personal protective equipment for handling Hexylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hexylene Glycol

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.

This compound is a liquid with a mild, sweet odor that can cause skin and serious eye irritation.[1][2][3][4] Inhalation of high concentrations may lead to dizziness, disorientation, and other central nervous system effects.[5] Adherence to the following safety measures is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Chemical safety goggles and/or a full face shieldGoggles should be indirect-vent, impact, and splash-resistant. A face shield is recommended when there is a potential for splashing.[2][6]
Hand Protection Chemical-resistant glovesRecommended materials include Nitrile rubber, Butyl rubber, and Polychloroprene (PCP).[1] Gloves should be inspected before use and disposed of after contamination in accordance with laboratory practices.[2]
Skin and Body Protection Impervious protective clothingThis includes a lab coat, apron, or coveralls to prevent skin contact.[2] In cases of potential significant exposure, a full-body encapsulating chemical protective suit may be necessary.[5] Long pants and closed-toe shoes are mandatory.[7][8]
Respiratory Protection Air-purifying respiratorUse a NIOSH-approved respirator with an organic vapor cartridge where ventilation is inadequate or if exposure limits are exceeded.[1][6] For higher concentrations, a full-face supplied-air respirator may be required.[2][6]
Exposure Limits
OrganizationExposure LimitNotes
NIOSH 25 ppmRecommended airborne exposure limit, not to be exceeded at any time.[6]
ACGIH 25 ppmRecommended airborne exposure limit, not to be exceeded at any time.[6]
Safe Handling and Storage

Handling:

  • Ensure adequate ventilation in the work area.[2] Local exhaust ventilation is preferred.[6]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not inhale vapors or mist.[2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][9]

  • An eyewash station and safety shower should be readily available in the immediate work area.[5][6]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and moisture.[1][6]

  • Keep containers tightly closed.[6]

  • Store away from incompatible materials such as strong acids and bases.[9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

Emergency Procedures and First Aid
EmergencyProcedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][9] If irritation persists, seek medical attention.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][4][9] If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4][9]
Spill or Leak Evacuate personnel from the area. Remove all ignition sources.[6] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][6] Ventilate the area and wash the spill site after material pickup is complete.[6]
Disposal Plan

Contaminated materials and unused this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in suitable, properly labeled, and sealed containers.[4] Do not mix with other waste.

  • Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Regulations: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][9]

Visual Guides

The following diagrams illustrate the procedural workflows for selecting personal protective equipment and for the disposal of this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling this compound risk_assessment Assess Risk of Exposure (Splash, Inhalation, Skin Contact) start->risk_assessment eye_protection Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) risk_assessment->eye_protection Eye Exposure hand_protection Hand Protection: - Nitrile, Butyl, or  Polychloroprene Gloves risk_assessment->hand_protection Skin Contact body_protection Body Protection: - Lab Coat/Coveralls - Closed-toe Shoes risk_assessment->body_protection Skin Contact respiratory_protection Respiratory Protection: (If ventilation is inadequate or exposure limits exceeded) - Air-Purifying Respirator risk_assessment->respiratory_protection Inhalation Risk inspect_ppe Inspect PPE Before Use eye_protection->inspect_ppe hand_protection->inspect_ppe body_protection->inspect_ppe respiratory_protection->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe proceed Proceed with Handling don_ppe->proceed Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Waste Generated (Unused Product, Contaminated PPE, Spill Material) identify_waste Identify as Hazardous Waste start->identify_waste collect_waste Collect in a Suitable, Sealed Container identify_waste->collect_waste label_container Label Container Clearly: 'Hazardous Waste - this compound' collect_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal end End: Waste Disposed in Accordance with Regulations contact_disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexylene Glycol
Reactant of Route 2
Reactant of Route 2
Hexylene Glycol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.